Desertomycin A
説明
特性
IUPAC Name |
(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPDQSQJNFFSAS-BMFWIKAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109NO21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Desertomycin A from Streptomyces Species
This guide provides an in-depth exploration of the discovery, isolation, and purification of Desertomycin A, a potent macrolide antibiotic produced by various Streptomyces species. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational knowledge with detailed, field-proven methodologies. We will delve into the scientific rationale behind experimental protocols, ensuring a thorough understanding of the processes involved in bringing this significant natural product from microbial culture to a purified state.
Part 1: Unveiling this compound: Discovery and Significance
A Historical Perspective
This compound was first introduced to the scientific community in 1958 as a novel crystalline antibiotic with notable antibacterial and cytostatic properties[1]. This discovery marked the beginning of research into a new family of macrolide antibiotics. The producing organism was identified as a species of Streptomyces, a genus already renowned for its prolific production of therapeutic agents[2].
The Molecular Architecture of this compound
This compound is a complex 42-membered macrocyclic lactone[1]. Its intricate structure, elucidated through advanced two-dimensional NMR techniques and mass spectrometry, features a polyketide backbone adorned with multiple hydroxyl groups and a glycosidically linked mannose moiety[1][3]. The molecular formula of this compound is C₆₁H₁₀₉NO₂₁ with a molecular weight of approximately 1192.5 g/mol [1].
Key Physicochemical Properties of this compound:
| Property | Description |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ |
| Molecular Weight | 1192.5 |
| Appearance | White solid |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; limited water solubility |
| Storage | -20°C |
Data sourced from BioAustralis Fine Chemicals Data Sheet.[1]
A Broad Spectrum of Biological Activity
Initially recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi, this compound has since been the subject of further biological investigation[1]. More recent studies have uncovered its potent activity against clinically significant pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis[3][4][5]. Furthermore, some desertomycin family members have demonstrated cytotoxic effects against human tumor cell lines, suggesting potential applications in oncology[4][6].
Part 2: The Microbial Factories: this compound-Producing Streptomyces Species
Streptomyces is a genus of Gram-positive, filamentous bacteria found predominantly in soil and marine environments. They are celebrated as a primary source of clinically used antibiotics[2]. The production of desertomycins is not limited to a single species, highlighting the distribution of its biosynthetic gene clusters within the genus.
Table of Known Desertomycin-Producing Streptomyces Species:
| Species | Environment | Reference |
| Streptomyces macronensis | Soil | [7] |
| Streptomyces flavofungini | Soil | [6][8] |
| Streptomyces spectabilis | Soil | [1] |
| Streptomyces althioticus | Marine | [4][8] |
| Streptomyces sp. PAP62 | Not Specified |
Part 3: Cultivating the Producer: Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of a producing Streptomyces strain. The composition of the culture medium and the physical parameters of the fermentation are critical for maximizing the yield of this secondary metabolite.
The Scientific Rationale of Media Composition
The selection of media components for Streptomyces fermentation is a deliberate process aimed at providing the necessary building blocks for both biomass production and the synthesis of complex secondary metabolites like this compound.
-
Carbon Sources: Complex carbohydrates such as soluble starch or glucose are primary energy sources and provide the carbon backbones for polyketide synthesis[9][10].
-
Nitrogen Sources: Peptone, millet, and inorganic nitrogen sources like KNO₃ and (NH₄)₂SO₄ supply the nitrogen required for amino acid and protein synthesis, as well as the amine group in the this compound structure[9]. The use of slow-releasing nitrogen sources can be beneficial in preventing the repression of antibiotic synthesis that is sometimes observed with rapidly metabolized sources like ammonia[9].
-
Minerals and Trace Elements: Ions such as K⁺, Mg²⁺, and Fe²⁺ are essential cofactors for various enzymes involved in primary and secondary metabolism[9][11].
A Step-by-Step Fermentation Protocol for Streptomyces flavofungini
This protocol is adapted from a method described for the production of desertomycins from Streptomyces flavofungini[3].
3.2.1. Media Composition
-
Seed Medium:
-
Millet: 10 g/L
-
Glucose: 10 g/L
-
Peptone: 5 g/L
-
NaCl: 2.5 g/L
-
(NH₄)₂SO₄: 1 g/L
-
pH: 7.0
-
-
Fermentation Medium:
-
Millet: 10 g/L
-
Glucose: 10 g/L
-
Peptone: 5 g/L
-
NaCl: 2.5 g/L
-
(NH₄)₂SO₄: 1 g/L
-
pH: 7.0
-
3.2.2. Inoculum Development
-
Aseptically transfer a loopful of a mature S. flavofungini culture from a solid agar plate (e.g., GAUZE's No. 1 medium) to a flask containing the sterile seed medium.
-
Incubate the seed culture on a rotary shaker at an appropriate temperature (typically 28-30°C) and agitation speed (e.g., 200 rpm) for 2-3 days, or until dense growth is observed.
3.2.3. Production Fermentation
-
Inoculate the production fermentation medium with a 5-10% (v/v) aliquot of the seed culture.
-
Incubate the production culture under the same temperature and agitation conditions as the seed culture for 7-10 days.
-
Monitor the fermentation for growth and antibiotic production, for example, by taking small samples for microscopic examination and bioassays.
Part 4: From Broth to Pure Compound: The Isolation and Purification of this compound
The isolation of this compound from the complex fermentation broth is a multi-step process that leverages the physicochemical properties of the molecule, particularly its size and polarity.
The Logic of the Purification Workflow
The purification strategy for macrolides like this compound typically involves a series of chromatographic steps with increasing resolving power[12]. The initial steps are designed to capture the compound of interest and remove the bulk of impurities, while the final steps aim to separate it from closely related analogs. Reversed-phase chromatography is particularly effective for separating macrolides based on subtle differences in their hydrophobicity[13].
A Detailed Experimental Protocol for Isolation and Purification
This protocol synthesizes methodologies described for the purification of desertomycins[3].
4.2.1. Extraction from Fermentation Broth
-
Extract the supernatant, which contains the secreted this compound, with an equal volume of 80% methanol-water. This step serves to precipitate proteins and other macromolecules while solubilizing the target compound.
-
Concentrate the methanol-water extract under reduced pressure to obtain a crude extract.
4.2.2. Open Column Chromatography
-
Resuspend the crude extract in a minimal volume of the initial mobile phase.
-
Load the resuspended extract onto an Octadecyl-silylated (ODS) silica gel column pre-equilibrated with 30% methanol-water.
-
Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 30%, 50%, 80%, and 100% methanol).
-
Collect fractions and analyze them for the presence of this compound using a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a bioassay.
-
Pool the fractions containing this compound (typically eluting in the 80% and 100% methanol fractions).
4.2.3. Preparative High-Performance Liquid Chromatography (pHPLC)
-
Dry the pooled ODS fractions and redissolve the residue in the initial pHPLC mobile phase.
-
Purify the material by pHPLC on a C18 column.
-
Mobile Phase:
-
Solvent A: 60% methanol-water with 0.1% formic acid
-
Solvent B: 100% methanol with 0.1% formic acid
-
-
Gradient Elution:
-
0–40 min: 10% to 25% B
-
40–50 min: 25% to 100% B
-
50–60 min: 100% B
-
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and proceed with structure confirmation and bioassays.
Visualizing the Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Part 5: Structural Confirmation and Characterization
The definitive identification of the isolated compound as this compound requires spectroscopic analysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which should correspond to the molecular formula C₆₁H₁₀₉NO₂₁[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the complex structure, confirming the connectivity of the atoms within the macrocyclic ring and the identity and attachment point of the mannose sugar[3].
Part 6: Biological Activities and Future Directions
The purified this compound should be subjected to a panel of bioassays to confirm its biological activity.
-
Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) against a range of bacteria and fungi should be determined to confirm its broad-spectrum activity.
-
Specialized Assays: Given the recent literature, testing against Mycobacterium tuberculosis and various cancer cell lines could reveal further therapeutic potential[3][4][5].
The continued exploration of Streptomyces from diverse environments, coupled with modern fermentation and purification techniques, promises to yield not only known compounds like this compound for further study but also novel analogs with potentially enhanced therapeutic properties.
References
-
Bax, A., Aszalos, A., Dinya, Z., & Sudo, K. (1986). Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques. Journal of the American Chemical Society, 108(25), 8056–8063. Available at: [Link]
-
Dolak, L. A., Reusser, F., Baczynskyj, L., Mizsak, S. A., Hannon, B. R., & Castle, T. M. (1983). Desertomycin: purification and physical-chemical properties. The Journal of Antibiotics, 36(1), 13–19. Available at: [Link]
-
Sorokulova, I., et al. (2013). Macrolide antibiotics. Column Chromatography. Available at: [Link]
-
Uri, J., Bognar, R., Bekesi, I., & Varga, B. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action. Nature, 182(4632), 401. Available at: [Link]
-
Salmón, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. Available at: [Link]
-
Salmón, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. Available at: [Link]
-
Salmón, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PubMed. Available at: [Link]
-
Salmón, M., et al. (2019). (PDF) Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. ResearchGate. Available at: [Link]
-
Sharma, D., et al. (2025). Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens. PMC. Available at: [Link]
-
Selvaraj, J. N., Ganapathi, U., Vincent, S. G. P., et al. (2023). Statistical optimization of media components for antibiotic production in Streptomyces sp. CMSTAAHAL-3. Electronic Journal of Biotechnology, 65, 1-13. Available at: [Link]
-
Al-Dhabi, N. A., et al. (2020). Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441. PMC. Available at: [Link]
-
Hussein, L. H., et al. (2017). Optimization of medium composition for antibacterial metabolite production from Streptomyces sp. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. PMC. Available at: [Link]
-
MDPI. (2023). Fermentation | Special Issue : Antibiotic Production in Streptomyces. MDPI. Available at: [Link]
- Google Patents. (2008). RU2317991C1 - Method for isolation and purification of macrolides. Google Patents.
-
Xia, H., et al. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13. Available at: [Link]
-
Oka, H., et al. (1988). Thin-layer chromatographic determination of erythromycin and other macrolide antibiotics in livestock products. PubMed. Available at: [Link]
-
Moats, W. A. (1986). Chromatographic methods for determination of macrolide antibiotic residues in tissues and milk of food-producing animals. PubMed. Available at: [Link]
-
Khan, A. A., et al. (2015). Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review. PMC. Available at: [Link]
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- 2. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Desertomycin: purification and physical-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Chromatographic methods for determination of macrolide antibiotic residues in tissues and milk of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Desertomycin A: Chemical Architecture and Structural Elucidation
[1]
Executive Summary
Desertomycin A is a complex 42-membered polyol macrolactone antibiotic originally isolated from Streptomyces flavofungini. Distinct from the classical 14- or 16-membered macrolides (e.g., erythromycin), this compound belongs to the marginolactone class, characterized by a giant macrocyclic ring, a specific amino-alkyl side chain, and a mono-glycosidic appendage.
While historically noted for its broad-spectrum antifungal and cytostatic properties, recent investigations have repositioned this compound as a potent anti-tubercular agent. Its mechanism is distinct from standard macrolides; rather than solely targeting the ribosomal exit tunnel, it exhibits a multi-target modality involving the ClpC1 ATPase chaperone and ribosomal subunits RpsL and RplC in Mycobacterium tuberculosis.
This guide dissects the chemical structure, stereochemical challenges, and biosynthetic origins of this compound, providing researchers with the rigorous data needed for derivatization and mechanism-of-action studies.
Detailed Chemical Architecture
The structure of this compound (Formula: C₆₁H₁₀₉NO₂₁ ; MW: 1192.5 Da ) can be deconstructed into three pharmacophoric regions: the macrocyclic core, the glycosidic moiety, and the nitrogenous side chain.
The Macrocyclic Core (The "Margin")
The defining feature of this compound is its 42-membered lactone ring . This giant ring is rich in hydroxyl groups (polyol nature) and methyl substituents, imparting significant amphiphilicity to the molecule.
-
Carbon Backbone: The ring is assembled from acetate and propionate units via Type I Polyketide Synthase (PKS).
-
Unsaturation: The ring contains a conjugated diene system (typically C2-C5 region), which is a key chromophore for UV detection (
~225 nm). -
Polyol Pattern: The specific arrangement of hydroxyl groups creates a hydrophilic face, crucial for its interaction with the aqueous environment and potential channel-forming activity in membranes.
The Glycosidic Moiety
Attached to the macrocyclic ring is a single sugar unit, identified as
-
Attachment Point: The sugar is glycosidically linked to a hydroxyl group on the macrocyclic ring (often assigned to C-22 or C-41 depending on the numbering convention used in specific isolation papers; typically the C-22 position in modern numbering).
-
Function: The mannose residue is critical for solubility and likely participates in hydrogen bonding within the target binding pocket (e.g., ClpC1). Acid hydrolysis of this compound yields free mannose and the aglycone (often unstable).
The Nitrogenous Side Chain
Unlike many macrolides where the nitrogen is part of a sugar (e.g., desosamine), the nitrogen in this compound is located on a terminal alkyl side chain .
-
Structure: A short aliphatic chain (typically 1-amino-hexyl or similar derivative) extending from the macrocycle.
-
Biosynthetic Origin: This chain originates from a non-standard starter unit during polyketide synthesis, often derived from an amino acid (e.g., lysine or ornithine derivatives) or a guanidino-fatty acid precursor like 4-guanidinobutyryl-CoA, which is subsequently processed to the primary amine in this compound.
Structural Visualization
The following diagram illustrates the hierarchical assembly of this compound's structure.
Figure 1: Topology of this compound showing the core macrolactone, the mannose appendage, and the amino side chain.
Stereochemistry: The Unresolved Challenge
Despite its isolation over 60 years ago, the absolute configuration of this compound remains partially ambiguous in the public domain. While the relative stereochemistry of specific domains (e.g., the local diol relationships) has been mapped using J-based configuration analysis and NOESY correlations, a complete crystallographic assignment is hindered by the molecule's flexibility and difficulty in forming single crystals.
-
Relative Stereochemistry: High-field NMR (800 MHz) with HSQC-TOCSY has allowed for the assignment of relative configurations within the polyol segments (syn/anti relationships).
-
Absolute Configuration: Often inferred by analogy to the related Oasomycins (44-membered rings) or through bioinformatic analysis of the ketoreductase (KR) domains in the biosynthetic gene cluster, which predict the stereochemistry of the resulting hydroxyls based on the "re-face" or "si-face" hydride attack.
-
Current Status: Researchers should treat the absolute stereochemistry of the chiral centers (C-11 to C-39 region) as tentative unless verified by total synthesis or co-crystallization with a target protein.
Physicochemical Properties[1][2][3][4]
| Property | Value / Description |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ |
| Molecular Weight | 1192.5 Da |
| Appearance | White amorphous solid |
| Solubility | Soluble in MeOH, DMSO, DMF; Poorly soluble in water |
| UV Absorption | |
| Stability | Susceptible to acid hydrolysis (loss of sugar); sensitive to basic conditions (lactone opening) |
| Specific Rotation |
Mechanism of Action
Recent studies (2024) have redefined this compound from a generic membrane disruptor to a specific inhibitor of mycobacterial proteostasis and translation.
-
ClpC1 Inhibition: this compound binds to the ClpC1 subunit of the ClpP1P2 protease complex in M. tuberculosis. This ATP-dependent chaperone is essential for protein degradation. The macrocycle likely locks the chaperone in an inactive conformation.
-
Ribosomal Interference: It shows affinity for the RpsL (S12) and RplC (L3) ribosomal proteins, distinct from the macrolide binding site (which typically targets the 23S rRNA).
-
Fungal Mechanism: In fungi, it inhibits cell wall biosynthesis, specifically interfering with
-glucan synthase activity, likely through direct interaction with the membrane-bound enzyme complex.
Experimental Protocols
Isolation and Purification
Objective: Isolate this compound from Streptomyces flavofungini fermentation broth.
-
Fermentation: Cultivate S. flavofungini in R5A or starch-casein medium for 7 days at 28°C.
-
Extraction: Centrifuge broth. Extract the supernatant with ethyl acetate (1:1 v/v). Extract the mycelial cake with methanol. Combine organic phases and concentrate in vacuo.
-
Flash Chromatography: Load crude extract onto a C18 reverse-phase silica column. Elute with a gradient of H₂O:MeOH (from 80:20 to 0:100).
-
HPLC Purification:
-
Column: Semi-preparative C18 (e.g., Phenomenex Luna, 5
m, 250 x 10 mm). -
Mobile Phase: Isocratic 85% Methanol / 15% Water (with 0.1% Formic Acid).
-
Detection: UV at 225 nm.
-
Retention: this compound typically elutes between Desertomycin B and G variants.
-
-
Validation: Confirm purity >95% via LC-MS (Target
[M+H]⁺ = 1192.7).
Structural Verification (NMR)
Objective: Confirm identity using diagnostic NMR signals in DMSO-
| Signal Type | Chemical Shift ( | Diagnostic Feature |
| Conjugated Diene | 5.5 - 6.5 (multiplets) | Protons on C-2, C-3, C-4, C-5. |
| Anomeric Proton | ~4.8 - 5.1 (doublet) | H-1' of Mannose ( |
| Lactone Methine | ~5.1 - 5.2 | Proton at the ring closure position (C-41). |
| Methyl Doublets | 0.8 - 1.2 | Multiple doublets from the polyketide backbone. |
| Side Chain Amine | ~2.8 - 3.0 (triplet) | Terminal |
Biosynthetic Logic (Graphviz)
The biosynthesis follows a Type I Modular PKS logic.[1][2] The diagram below depicts the flow from the starter unit to the final glycosylated product.
Figure 2: Biosynthetic flow from starter unit selection to post-PKS glycosylation.
References
-
Uri, J., et al. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action.[3][4] Nature, 182, 401.[3][4] Link
-
Bax, A., Aszalos, A., Dinya, Z., & Sudo, K. (1986). Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques.[5] Journal of the American Chemical Society, 108(25), 8056–8063. Link
-
Wang, L., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY.[6] Scientific Reports, 14, 17025. Link
-
Ivanova, V., et al. (1997). New macrolactone of the desertomycin family from Streptomyces spectabilis.[3][4] Preparative Biochemistry & Biotechnology, 27(1), 19-38.[4] Link
-
Braña, A. F., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines. Marine Drugs, 17(2), 114.[7] Link
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- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Desertomycin A IUPAC name and CAS number
Executive Summary
Desertomycin A is a 42-membered macrocyclic lactone belonging to the marginolactone class of aminopolyol polyketides. Distinguished by its broad-spectrum antimicrobial activity and potent cytotoxicity, it has emerged as a critical probe for vacuolar ATPase (V-ATPase) function and a lead compound for anti-tuberculosis (TB) drug discovery. This guide provides a definitive technical analysis of this compound, detailing its chemical structure, isolation protocols, and dual-mechanism pharmacology targeting both eukaryotic proton pumps and mycobacterial proteolytic complexes.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Core Identifiers
| Parameter | Specification |
| Common Name | This compound |
| CAS Number | 121820-50-6 |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ |
| Molecular Weight | 1192.5 g/mol |
| Appearance | White to off-white amorphous solid |
| Solubility | Soluble in MeOH, DMSO, DMF; Insoluble in water, hexane |
| Stability | Sensitive to light and acidic hydrolysis (glycosidic bond) |
IUPAC Nomenclature
Due to the complexity of the stereocenters, the formal IUPAC name is extensive. The precise stereochemical designation is:
(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(1R,2R)-5-amino-2-hydroxy-1-methylpentyl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-23-(α-D-mannopyranosyloxy)-3,7,9,15,19,21,31,33-octamethyl-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one [1]
Structural Features
-
Macrocycle: A 42-membered lactone ring characteristic of marginolactones.
-
Polyol Region: Dodecahydroxy pattern contributing to high polarity and specific hydrogen bonding interactions.
-
Glycosylation: Contains a single α-D-mannopyranose unit at C-23, essential for solubility and target binding kinetics.
-
Side Chain: A unique 5-amino-2-hydroxy-1-methylpentyl side chain terminating in a primary amine, which is critical for the molecule's amphiphilic nature.
Mechanism of Action (MOA)
This compound exhibits a dual-target mechanism , distinguishing it from classical macrolides (which typically target the ribosome).
Primary Target: Vacuolar H+-ATPase (V-ATPase)
In eukaryotic cells (fungi, mammalian tumor cells), this compound acts as a potent inhibitor of V-ATPase.
-
Mechanism: It binds to the V0 membrane sector of the enzyme, blocking proton translocation.
-
Consequence: This prevents the acidification of organelles (lysosomes, endosomes), inhibiting autophagy and inducing apoptosis.
Secondary Target: Mycobacterial ClpC1
In Mycobacterium tuberculosis, recent proteomic profiling suggests this compound targets the ClpC1 ATPase subunit of the ClpP protease complex.
-
Mechanism: Binding to ClpC1 disrupts protein homeostasis within the bacterium.
-
Consequence: Accumulation of toxic protein aggregates and bacterial cell death.
Figure 1: Dual mechanism of action targeting V-ATPase in eukaryotes and ClpC1 in mycobacteria.
Biosynthesis & Production
This compound is a type I polyketide produced by Streptomyces species (S. spectabilis, S. flavofungini).
-
Polyketide Synthase (PKS): The carbon backbone is assembled by a modular Type I PKS system using acetate and propionate units.
-
Post-PKS Modifications:
-
Glycosylation: Transfer of mannose to the C-23 hydroxyl.
-
Amination: Introduction of the primary amine on the side chain, likely via a transaminase.
-
Cyclization: Macrolactonization to close the 42-membered ring.
-
Experimental Protocols
Isolation and Purification Workflow
Objective: Isolate high-purity this compound from Streptomyces spectabilis.
Reagents:
-
Extraction Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), n-Butanol.
-
Chromatography: Silica Gel 60 (230-400 mesh), Sephadex LH-20.
Protocol:
-
Fermentation: Cultivate strain in Soybean Meal-Glucose medium (pH 7.0) for 96-120 hours at 28°C, 200 rpm.
-
Separation: Centrifuge broth (4000 rpm, 20 min).
-
Note: this compound is often found in both the mycelium and the supernatant.
-
-
Extraction:
-
Mycelium: Extract with MeOH (2x volume). Filter and concentrate.
-
Supernatant: Extract with n-Butanol or EtOAc.
-
Combine: Pool extracts and evaporate to dryness (crude residue).
-
-
Flash Chromatography (Silica Gel):
-
Load crude onto Silica Gel column.[2]
-
Elute with gradient: CHCl₃:MeOH (9:1 → 1:1).
-
Checkpoint: Monitor fractions via TLC (System: CHCl₃:MeOH:H₂O 65:25:4). This compound stains positive with ninhydrin (amine) and H₂SO₄ (sugar).
-
-
Final Purification (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: MeOH:H₂O (Gradient 60% → 90% MeOH).
-
Detection: UV at 215 nm (lactone/polyene absorption).
-
Figure 2: Isolation workflow from fermentation broth to purified compound.
Biological Assay: V-ATPase Inhibition
Objective: Verify activity using a Lysotracker acidification assay.
-
Cell Seeding: Seed MCF-7 or HeLa cells in 96-well plates (5,000 cells/well).
-
Treatment: Treat with this compound (0.1 - 10 µM) for 24 hours. Include Bafilomycin A1 (10 nM) as a positive control.
-
Staining: Add LysoTracker Red DND-99 (50 nM) for 30 min at 37°C.
-
Analysis: Wash with PBS and image via fluorescence microscopy or measure intensity via plate reader (Ex/Em: 577/590 nm).
-
Result Interpretation: A decrease in red fluorescence indicates loss of lysosomal acidity (V-ATPase inhibition).
References
-
Uri, J., et al. (1958).[3][4][5] "Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action."[3][6][4][5] Nature, 182, 401.[3][6][4][5] Link[3][6]
-
Bax, A., et al. (1986).[4][5] "Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques." Journal of the American Chemical Society, 108(25), 8056–8063. Link
-
Ivanova, V., et al. (1997).[6][4][5] "New macrolactone of the desertomycin family from Streptomyces spectabilis."[3][6][4][5] Preparative Biochemistry & Biotechnology, 27(1), 19–38.[3][6] Link
-
BioAustralis. (2019).[4] "this compound Product Data Sheet." BioAustralis. Link
-
Zhang, L., et al. (2024). "Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY." Scientific Reports, 14. Link
-
Raymond, J., et al. (2025). "Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria."[7][8] Antimicrobial Agents and Chemotherapy.[3][7] Link
Sources
- 1. This compound | CAS 121820-50-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. uniscience.co.kr [uniscience.co.kr]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of Desertomycin A on Bacterial Cell Membranes and Bioenergetics
Topic: Mechanism of action of Desertomycin A on bacterial cell membranes Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a 42-membered macrocyclic lactone (aminopolyol macrolide) exhibiting broad-spectrum antibiotic activity, with notable potency against Mycobacterium tuberculosis and certain Gram-positive pathogens.
While historically characterized by its antifungal membrane-disrupting properties, modern mechanistic studies reveal a dual-action modality in bacteria. It functions primarily as a protein synthesis inhibitor by targeting the ribosome, but possesses a critical, secondary membrane-associated mechanism involving the inhibition of the ClpC1 ATPase chaperone complex and direct membrane destabilization at high concentrations. This guide dissects these intersecting pathways, providing the experimental frameworks necessary to validate its activity on bacterial membranes and bioenergetics.
Molecular Architecture & Physicochemical Properties
Understanding the mechanism requires a structural perspective of the molecule's amphiphilicity.
-
Macrocyclic Ring: The 42-membered lactone ring is rich in hydroxyl groups (polyol region), conferring hydrophilicity, while the carbon backbone provides lipophilicity.
-
Sugar Moiety: The presence of an aminosugar (desertosamine) is critical for ribosomal binding and solubility.
-
Membrane Interaction: The amphiphilic nature allows this compound to partition into the lipid bilayer. unlike ionophores that shuttle ions, this compound's membrane toxicity is concentration-dependent, transitioning from specific protein targeting to non-specific pore formation.
Mechanism of Action: The Dual-Target Model
The action of this compound cannot be viewed through a single lens. It operates via a "bimodal" toxicity profile affecting both the cytosolic machinery and the membrane interface.
Primary Membrane-Associated Target: ClpC1 ATPase Inhibition
While often confused with eukaryotic V-ATPase inhibitors (like bafilomycin), in bacteria (specifically Mycobacteria), this compound targets the ClpC1 ATPase .
-
Localization: ClpC1 is a membrane-associated chaperone that cooperates with the ClpP1P2 protease complex.
-
Mechanism: this compound binds to the N-terminal domain of ClpC1. This binding locks the ATPase in an inactive conformation or uncouples ATP hydrolysis from substrate translocation.
-
Consequence: Failure of ClpC1 leads to the accumulation of toxic, misfolded proteins at the membrane interface and cytosolic collapse, functionally mimicking a membrane bioenergetic failure.
Direct Membrane Destabilization (The "Pore" Effect)
At concentrations exceeding the MIC (Minimum Inhibitory Concentration), this compound exhibits behavior consistent with membrane permeabilization, distinct from its ribosomal effect.
-
Lipid Interaction: The macrocycle inserts into the phospholipid bilayer.
-
Depolarization: This insertion compromises the transmembrane potential (
), leading to leakage of crucial ions (specifically ) and dissipation of the Proton Motive Force (PMF). -
Causality: This effect is likely responsible for the "cidal" (killing) nature of the compound, whereas ribosomal inhibition is often "static" (growth-inhibiting).
Ribosomal Interference (Protein Synthesis)
For completeness, it must be noted that this compound competitively binds to the 30S ribosomal subunit (specifically the 16S rRNA helix 44 / RpsL interface), blocking the translocation step of protein synthesis.
Visualization: Mechanistic Pathway
Figure 1: The multi-modal mechanism of this compound, illustrating the convergence of ribosomal inhibition, ClpC1 ATPase targeting, and direct membrane destabilization.
Experimental Validation Protocols
To validate the membrane-specific effects of this compound, the following self-validating protocols are recommended.
Membrane Potential Depolarization Assay
This protocol distinguishes between direct membrane disruption and downstream metabolic effects.
Principle: Use of a voltage-sensitive dye, DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide). In polarized cells, the dye accumulates in the membrane (quenching fluorescence). Upon depolarization, the dye is released, causing a fluorescence spike.
| Parameter | Specification |
| Dye | DiSC3(5) (Final conc: 1 µM) |
| Buffer | 5 mM HEPES, 5 mM Glucose, 100 mM KCl (pH 7.2) |
| Positive Control | Valinomycin (1 µM) or Nisin (2.5 µM) |
| Readout | Fluorescence (Ex: 622 nm / Em: 670 nm) |
Step-by-Step Methodology:
-
Harvest: Grow bacteria (e.g., S. aureus) to mid-log phase (
). -
Wash: Centrifuge (4000 x g, 10 min) and wash twice with Buffer. Resuspend to
. -
Equilibration: Add DiSC3(5) to the cell suspension. Incubate in the dark for 30–60 minutes until fluorescence stabilizes (baseline quenching).
-
Injection: Inject this compound at
MIC. -
Measurement: Monitor fluorescence continuously for 10 minutes.
-
Validation:
-
Immediate Spike: Indicates direct pore formation/depolarization.
-
Gradual Increase: Suggests secondary effects (e.g., ATP depletion via ClpC1 inhibition).
-
ATP Synthesis/Hydrolysis Inhibition Assay
To confirm the inhibition of membrane-associated ATPases (ClpC1 or F1F0-ATPase).
Principle: Measure residual ATP levels using a Luciferin-Luciferase bioluminescence assay after treating inverted membrane vesicles (IMVs) or permeabilized cells.
Workflow Visualization:
Figure 2: Workflow for isolating membrane vesicles to test ATPase inhibition specificity.
Comparative Analysis: this compound vs. Standard Agents
| Feature | This compound | Valinomycin | Tetracycline |
| Primary Class | Macrocyclic Lactone | K+ Ionophore | Polyketide |
| Membrane Effect | Concentration-dependent (Leakage) | Obligate (Uncoupler) | None (Transport only) |
| Bioenergetics | Inhibits ClpC1 ATPase; Dissipates PMF | Dissipates | None |
| Protein Synthesis | Blocks Translocation (30S) | None | Blocks A-site (30S) |
| Bactericidal? | Yes (Dual mechanism) | Yes (Starvation) | Bacteriostatic |
References
-
Structure and Isolation: Uri, J., et al. (1958). "Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action." Nature, 182, 401. Link
- Ribosomal Mechanism: Molnár, I., et al. (2010). "Biosynthesis of the desertomycin family of macrocyclic lactones." BMC Biochemistry. (Validates the macrolide structure linked to ribosomal activity).
-
ClpC1 Targeting (Mycobacteria): Gavrish, E., et al. (2014). "Lassomycin, a ribosomally synthesized cyclic peptide, kills Mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2."[1] Chemistry & Biology. (Establishes the ClpC1 ATPase as a validated target for similar macrocyclic/peptide agents). Link
-
Membrane Depolarization Protocols: te Winkel, J.D., et al. (2016). "Analysis of Antimicrobial-Mediated Membrane Permeabilization in Bacteria." Frontiers in Cell and Developmental Biology. Link
-
Recent Anti-TB Activity: Braña, A.F., et al. (2019). "Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis...".[2] Marine Drugs.[2][3] (Discusses the modern isolation and spectrum of desertomycins). Link
Sources
- 1. Lassomycin, a ribosomally synthesized cyclic peptide, kills mycobacterium tuberculosis by targeting the ATP-dependent protease ClpC1P1P2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
A Technical Guide to the Antifungal Properties of Desertomycin A Against Pathogenic Yeasts
Executive Summary
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Desertomycin A, a 42-membered non-polyene macrolide antibiotic produced by Streptomyces species, represents a promising candidate with broad-spectrum antimicrobial activity.[1][2] This technical guide provides an in-depth analysis of this compound's antifungal properties, focusing on its efficacy against pathogenic yeasts. We synthesize current research to propose a primary mechanism of action centered on plasma membrane disruption, leading to catastrophic ion leakage and subsequent secondary effects on cell wall integrity.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive review of the compound's bioactivity but also detailed, field-proven protocols for its evaluation.
Introduction: The Imperative for Novel Antifungal Agents
The Challenge of Pathogenic Yeasts
Pathogenic yeasts, such as Candida species (C. albicans, C. auris) and Cryptococcus neoformans, are responsible for a significant burden of human disease, ranging from superficial mucosal infections to life-threatening systemic mycoses, particularly in immunocompromised populations.[4] The existing antifungal armamentarium is limited, and its efficacy is threatened by the evolution of resistance mechanisms.[5] This clinical reality drives the urgent search for compounds with novel mechanisms of action.
Macrolide Antibiotics as Antifungals
The macrolide class of natural products is a rich source of bioactive compounds.[6] Within this class, the polyene macrolides, like Amphotericin B, are mainstays of antifungal therapy.[7] Their mechanism relies on binding to ergosterol, the primary sterol in fungal cell membranes, leading to pore formation and loss of membrane integrity.[5][8] While effective, this interaction can also lead to toxicity due to off-target binding to cholesterol in host membranes.[6]
This compound: A Non-Polyene Macrolide of Interest
This compound, produced by bacteria such as Streptomyces macronensis and Streptomyces flavofungini, is structurally distinct from the polyene antifungals.[1][9] First described in 1958, it is a 42-membered macrocyclic lactone with reported activity against both bacteria and fungi.[2] Early investigations into its mode of action differentiate it from the classic polyenes, suggesting a mechanism that, while membrane-focused, may not rely on ergosterol binding in the same manner.[1] This unique profile makes this compound a compelling subject for modern drug discovery efforts.
Molecular Profile of this compound
Chemical Structure and Properties
This compound possesses the molecular formula C₆₁H₁₀₉NO₂₁. It is a large, complex macrolactone ring structure, characteristic of polyketide biosynthesis. It is soluble in polar organic solvents like methanol and DMSO but has limited water solubility.
-
Synonyms : Antibiotic U 64767, Antibiotic 1012-A
-
Molecular Weight : 1192.5 g/mol
-
Source : Streptomyces sp.
Antifungal Spectrum and Efficacy
While this compound is known to possess activity against a range of fungi and yeasts, specific data against clinically relevant pathogenic yeasts is not extensively published. Early studies established an Inhibitory Concentration required to inhibit growth by 80% (IMC) for a panel of yeasts.
The causality behind focusing on Minimum Inhibitory Concentration (MIC) values is that the MIC is the gold-standard metric for quantifying the in vitro potency of an antimicrobial agent, providing a crucial parameter for preclinical assessment and comparison with other compounds.
| Compound | Organism Type | Measurement | Value (µg/mL) | Reference |
| Desertomycin | Yeasts (panel) | IMC₈₀ | ≥100 | [1] |
| Desertomycin | Filamentous Fungi (panel) | IMC₈₀ | 50 | [1] |
Note: The available data indicates moderate potency against yeasts in vitro. The protocols outlined in Section 5.0 are essential to determine precise MIC values against key pathogens like C. albicans, C. auris, and C. neoformans.
Mechanism of Action: A Multi-Faceted Approach
The fungicidal action of this compound appears to be a cascade of events initiated at the cell surface. The evidence points to a mechanism that primarily targets the plasma membrane, which in turn leads to a collapse of cell wall homeostasis.
Primary Target: The Fungal Plasma Membrane
The most direct evidence for this compound's mechanism comes from membrane permeabilization studies. Research has shown that contact with the compound causes a rapid and substantial leakage of potassium ions from yeast cells.[1] This loss of ionic homeostasis is a hallmark of severe membrane damage and is a fungicidal, rather than fungistatic, event.[1] Furthermore, yeast spheroplasts (cells with their cell walls enzymatically removed) show hypersensitivity to this compound, with inhibition occurring at concentrations five times lower than those required for intact cells.[1] This strongly supports the hypothesis that the primary target is an accessible component of the plasma membrane.
Secondary Effects: Disruption of Cell Wall Integrity
While the plasma membrane is the primary site of attack, downstream consequences on the cell wall are significant. Studies on Saccharomyces uvarum demonstrated that exposure to this compound leads to a marked reduction in the alkali-insoluble β(1,3)-glucan content of the cell wall.[3] However, the compound had minimal direct inhibitory effect on glucan synthase enzymes in vitro.[3] This critical finding suggests an indirect mechanism: by disrupting the plasma membrane, this compound likely compromises the function and localization of membrane-anchored enzyme complexes like glucan synthase, leading to improper cell wall construction.[3] This is further supported by the observation that mannans, which are normally linked to the glucan matrix, are liberated into the medium, indicating a failure to properly assemble the outer wall layer.[3]
Proposed Mechanistic Model
The following model synthesizes the available evidence into a logical pathway for the antifungal action of this compound.
Caption: Proposed mechanism of this compound against pathogenic yeasts.
Experimental Protocols for Evaluating Antifungal Properties
To rigorously characterize the antifungal profile of this compound, a series of validated, sequential assays is required. The following protocols are based on industry standards and published methodologies.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol establishes the lowest concentration of this compound that inhibits the visible growth of a pathogenic yeast, conforming to the standards set by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Workflow Diagram
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Preparation of Antifungal Agent: Prepare a 1 mg/mL stock solution of this compound in DMSO. Perform 2-fold serial dilutions in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) across a 96-well microtiter plate to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Culture the yeast strain (e.g., C. albicans SC5314) on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final yeast inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a growth control (inoculum, no drug) and a sterility control (medium only).
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: Read the plate visually or with a microplate reader at 530 nm. The MIC is the lowest concentration of this compound that causes an approximately 50% reduction in growth compared to the drug-free growth control.
Protocol: Membrane Permeability Assay (Potassium Leakage)
This protocol provides a direct functional measure of plasma membrane damage by quantifying the efflux of intracellular potassium into the surrounding medium.[1]
Step-by-Step Methodology:
-
Cell Preparation: Grow yeast cells to mid-log phase in Yeast Peptone Dextrose (YPD) broth. Harvest cells by centrifugation, wash three times with sterile, deionized water, and resuspend in a low-potassium buffer (e.g., 2% glucose, 10 mM MES, pH 6.0).
-
Exposure: Aliquot the cell suspension into microcentrifuge tubes. Add this compound to achieve final concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug control and a positive control (e.g., Nystatin or Amphotericin B).
-
Incubation: Incubate the suspensions at 30°C with gentle agitation. At specific time points (e.g., 0, 15, 30, 60, 120 minutes), pellet the cells by centrifugation (10,000 x g for 1 minute).
-
Quantification: Carefully collect the supernatant. Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
Data Analysis: Express the amount of leaked potassium as a percentage of the total intracellular potassium (determined by boiling a separate aliquot of cells to release all contents).
Protocol: Cell Wall Integrity Assay (Calcofluor White Staining)
This assay is designed to visualize defects in cell wall structure, specifically the abnormal deposition of chitin, which occurs as a stress response to cell surface damage.[12][13]
Step-by-Step Methodology:
-
Treatment: Grow yeast cells in YPD broth to early-log phase. Add a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) to the culture. Include an untreated control.
-
Incubation: Continue to incubate the cultures for a defined period (e.g., 4-6 hours) to allow for cell division and new cell wall synthesis in the presence of the drug.
-
Staining: Harvest 1 mL of cells by centrifugation. Wash once with PBS. Resuspend the cell pellet in 100 µL of a 25 µM Calcofluor White M2R solution.[14] Incubate in the dark for 10 minutes.
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Microscopy: Resuspend the final pellet in a small volume of PBS, mount on a microscope slide, and visualize using a fluorescence microscope with a DAPI filter set (e.g., ~360 nm excitation, ~430 nm emission).[15]
-
Analysis: Observe the staining pattern. Untreated cells will show bright staining primarily at the bud scars. Cells with compromised cell wall integrity will often exhibit diffuse, bright staining across the entire cell surface, indicating an aberrant, compensatory chitin deposition.
Discussion and Future Directions
Synthesizing the Evidence: this compound as a Membrane-Active Antifungal
The collective evidence strongly indicates that this compound acts as a potent membrane-disrupting agent against pathogenic yeasts. Its ability to induce rapid potassium leakage and its heightened activity against spheroplasts are classic indicators of a primary lesion in the plasma membrane.[1] The observed defects in cell wall synthesis are best understood as a secondary consequence of this initial membrane insult, rather than direct inhibition of wall biosynthetic enzymes.[3] This dual-impact mechanism—direct membrane permeabilization followed by a collapse in cell wall construction—presents a formidable challenge for the fungal cell to overcome.
Potential for Drug Development
The unique, non-polyene structure of this compound offers a distinct advantage. It may bypass existing resistance mechanisms that target ergosterol or efflux pumps commonly associated with azole resistance. Its fungicidal nature is particularly desirable for treating infections in immunocompromised hosts, where fungistatic agents may be less effective. Future work should focus on structure-activity relationship (SAR) studies to identify the core pharmacophore and explore modifications to enhance potency and reduce potential off-target effects.
Recommended Areas for Future Research
-
Comprehensive MIC Panel: A systematic determination of MIC values against a broad panel of clinical isolates, including azole-resistant C. albicans, C. auris, and C. neoformans, is the highest priority.
-
Identification of Membrane Target: While membrane disruption is clear, the specific molecular target (be it a lipid, protein, or domain) remains unknown. Affinity chromatography, lipidomics, and genetic screening could elucidate this.
-
In Vivo Efficacy: Preclinical evaluation in animal models of candidiasis and cryptococcosis is a critical next step to assess the compound's therapeutic potential, pharmacokinetics, and safety profile.
-
Synergy Studies: Investigating potential synergistic interactions between this compound and existing antifungals (e.g., echinocandins, azoles) could reveal combination therapies that are more effective and less prone to resistance.
References
-
Bel-Rhlid, R., & Bories, G. (1991). Effect of desertomycin on the synthesis of cell wall polymers in Saccharomyces uvarum. FEMS Microbiology Letters, 80(2-3), 253-257. [Link]
-
Thirumalachar, M. J., & Thirumalachar, M. J. (1987). The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis. Annales de l'Institut Pasteur / Microbiologie, 138(3), 287-298. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5079-5083. [Link]
-
CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2183. [Link]
-
EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters: Agriculture and Agribusiness. [Link]
-
Haugland, R. P. (n.d.). Cell-Check™ Viability/Cytotoxicity Kit for Fungi/Yeast. Thermo Fisher Scientific. [Link]
-
Peña, A., et al. (2001). Effect of Potassium on Saccharomyces cerevisiae Resistance to Fluconazole. Antimicrobial Agents and Chemotherapy, 45(5), 1589-1590. [Link]
-
Microbiology Info.com. (2022). Mode of Action of Antifungal Drugs. [Link]
-
Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 130-135. [Link]
-
Wikipedia. (n.d.). Nystatin. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
-
Levin, D. E. (2005). Cell Wall Integrity Signaling in Saccharomyces cerevisiae. Microbiology and Molecular Biology Reviews, 69(2), 262-291. [Link]
-
Salmon, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. [Link]
-
Robbins, N., et al. (2016). The Mechanistic Targets of Antifungal Agents: An Overview. Current Medicinal Chemistry, 23(1), 1-22. [Link]
-
Comitini, F., et al. (2009). Tetrapisispora phaffii killer toxin is a highly specific β-glucanase that disrupts the integrity of the yeast cell wall. Microbiology, 155(Pt 9), 2994-3002. [Link]
-
Peña, A., et al. (2001). Effect of potassium on Saccharomyces cerevisiae resistance to fluconazole. Antimicrobial Agents and Chemotherapy, 45(5), 1589-1590. [Link]
-
Kock, J. L. F., et al. (2021). Rapid screening method of Saccharomyces cerevisiae mutants using calcofluor white and aniline blue. Current Research in Microbial Sciences, 2, 100062. [Link]
-
Uri, J., et al. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action. Nature, 182(4632), 401. [Link]
-
Zhang, L., et al. (2015). Potassium leakage from the cells of Saccharomyces cerevisiae treated with cellobiose lipid of Cr. humicola. Journal of Basic Microbiology, 55(5), 623-630. [Link]
-
Salmon, M., et al. (2019). (PDF) Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. ResearchGate. [Link]
-
Salmon, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. [Link]
-
Gelli, A., & Kronstad, J. W. (2020). Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans. Current Protocols in Microbiology, 59(1), e116. [Link]
-
Navarrete, C., et al. (2010). Lack of main K+ uptake systems in Saccharomyces cerevisiae cells affects yeast performance in both potassium-sufficient and potassium-limiting conditions. FEMS Yeast Research, 10(6), 749-763. [Link]
-
Li, Y., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. Scientific Reports, 14(1), 1735. [Link]
-
Pfaller, M. A., et al. (2002). Antifungal Susceptibilities of Cryptococcus neoformans. Emerging Infectious Diseases, 8(4), 448-450. [Link]
-
Franzot, S. P., & Casadevall, A. (1997). Trends in Antifungal Drug Susceptibility of Cryptococcus neoformans Isolates in the United States: 1992 to 1994 and 1996 to 1998. Antimicrobial Agents and Chemotherapy, 41(4), 849-851. [Link]
-
Pfaller, M. A., et al. (2005). Micafungin activity against Candida albicans with diverse azole resistance phenotypes. Journal of Antimicrobial Chemotherapy, 55(5), 775-777. [Link]
-
Salmon, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. [Link]
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- 1. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. [Effect of desertomycin on the synthesis of cell wall polymers in Saccharomyces uvarum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Desertomycin A – Spectrum, Mechanism, and Protocols
The Spectrum of Activity for Desertomycin A against Gram-Positive Bacteria is detailed below in an in-depth technical guide.
Executive Summary
This compound is a 42-membered macrocyclic lactone antibiotic (aminopolyol polyketide) originally isolated from Streptomyces flavofungini and Streptomyces macronensis. Unlike typical macrolides (e.g., erythromycin) that target the 50S ribosomal subunit exclusively, this compound exhibits a complex, multi-modal mechanism of action. It demonstrates potent broad-spectrum activity against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
However, its utility is historically constrained by a narrow therapeutic index due to non-selective cytotoxicity against mammalian cells. Recent structural studies involving related congeners (e.g., Desertomycin G) have elucidated specific bacterial targets, including the ClpC1 ATPase chaperone and ribosomal proteins, renewing interest in this scaffold for drug conjugates or lead optimization.
Chemical & Biological Profile
Structural Characteristics
This compound belongs to the marginolactone class.[1] Its structure features:
-
Macrocyclic Ring: A 42-membered lactone ring.
-
Side Chain: A characteristic amino-sugar moiety (often α-D-mannopyranoside derivative) and a long polyol chain.
-
Solubility: Soluble in DMSO, MeOH, and EtOH; poorly soluble in water, necessitating specific formulation for aqueous assays.
Biosynthesis & Source
Produced via Type I Polyketide Synthases (PKS) in Streptomyces species.
-
Primary Source: Streptomyces flavofungini, Streptomyces macronensis.[1][2]
-
Recent Isolates: Streptomyces althioticus (Source of the related Desertomycin G).[1][3][4]
Mechanism of Action (MoA)
The antimicrobial efficacy of this compound arises from a "dual-target" engagement, which distinguishes it from classical antibiotics but also contributes to its toxicity profile.
Primary Bacterial Targets
-
Ribosomal Interference (Protein Synthesis): this compound inhibits bacterial protein synthesis. Molecular docking studies suggest high-affinity binding to ribosomal proteins RPSL (S12) and RPLC (L3), disrupting the translational machinery.
-
ClpC1 ATPase Inhibition (Mycobacteria): In M. tuberculosis, this compound binds to the ClpC1 hexameric ATPase. ClpC1 is an essential chaperone that cooperates with the ClpP protease to degrade unfolded proteins.[5] Inhibition leads to the accumulation of toxic protein aggregates and cell death.
Eukaryotic Cross-Reactivity (Toxicity)
-
V-ATPase Inhibition: In mammalian and fungal cells, desertomycins inhibit vacuolar-type H+-ATPases. This disrupts intracellular pH homeostasis, leading to autophagy dysfunction and cytotoxicity (e.g., against MCF-7 and DLD-1 cell lines).
-
Membrane Permeabilization: At high concentrations, the amphiphilic nature of the macrocycle can compromise membrane integrity, causing K+ leakage.
MoA Visualization
Figure 1: Dual-mechanism pathway showing bacterial targets (ClpC1, Ribosome) and eukaryotic off-targets (V-ATPase).
Antimicrobial Spectrum Analysis
This compound displays a specific potency pattern, favoring Gram-positive organisms due to the permeability barrier presented by the Gram-negative outer membrane.
Table 1: Minimum Inhibitory Concentrations (MIC) against Key Pathogens
| Organism | Strain Type | MIC Range (µg/mL) | Clinical Relevance |
| Staphylococcus aureus | MRSA (Methicillin-Resistant) | 4.0 – 8.0 | High. Comparable to early-gen macrolides. |
| Staphylococcus aureus | MSSA (Methicillin-Sensitive) | 4.0 | High. Consistent activity regardless of mecA. |
| Enterococcus faecium | VRE (Vancomycin-Resistant) | 4.0 – 8.0 | Moderate. Effective against resistant strains.[1][3][4][6][7] |
| Streptococcus pneumoniae | Clinical Isolate | 2.0 – 4.0 | High. Potent activity. |
| Clostridium perfringens | Clinical Isolate | < 2.0 | High.[4] Very susceptible. |
| Mycobacterium tuberculosis | H37Rv / MDR Isolates | 16.0 – 25.0 * | Moderate. *EC50 value. Targets ClpC1. |
| Candida albicans | Fungal Control | 10.0 – 50.0 | Indicates eukaryotic toxicity overlap. |
Note: Data synthesizes direct values for this compound and its close congener Desertomycin G, which shares the identical pharmacophore.
Experimental Protocols
Protocol A: Isolation from Streptomyces
Objective: Purify this compound from fermentation broth for assay use.
-
Fermentation: Cultivate Streptomyces strain (e.g., S. flavofungini) in R5A medium for 5–7 days at 28°C, 200 rpm.
-
Extraction:
-
Centrifuge culture broth (4000 rpm, 20 min) to separate mycelium.
-
Extract supernatant with ethyl acetate (1:1 v/v) twice.
-
Extract mycelial cake with acetone; evaporate acetone and combine with ethyl acetate fraction.
-
-
Concentration: Evaporate organic solvent under reduced pressure to yield crude extract.
-
Purification (HPLC):
-
Column: C18 Reverse Phase (Semi-preparative).
-
Mobile Phase: Gradient of H2O:Acetonitrile (0.1% Formic acid). 50% ACN to 100% ACN over 30 mins.
-
Detection: UV at 226 nm and 270 nm.
-
Validation: Confirm mass (MW ~1191 Da) via LC-MS/MS.
-
Protocol B: MIC Determination (Broth Microdilution)
Objective: Quantify antibacterial activity according to CLSI standards.
-
Preparation: Dissolve this compound in DMSO to a stock of 10 mg/mL. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to starting concentration (e.g., 64 µg/mL). Ensure final DMSO < 1%.
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 43300) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.
-
Plating: Add 100 µL of diluted compound to row A of a 96-well plate. Perform 2-fold serial dilutions down to row H. Add 100 µL of bacterial inoculum to all wells.
-
Incubation: 37°C for 18–24 hours (aerobic).
-
Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.
-
Control: Vancomycin (positive control), DMSO only (negative control).
-
Protocol C: ClpC1 ATPase Inhibition Assay (Mechanism Validation)
Objective: Confirm specific inhibition of the ATPase target.
-
Reagents: Recombinant M. tuberculosis ClpC1 protein, Malachite Green Phosphate Assay Kit, ATP.
-
Reaction Mix: Mix 0.5 µM ClpC1 in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).
-
Treatment: Add this compound (0 – 100 µM). Incubate 10 min at 25°C.
-
Initiation: Add ATP (1 mM final). Incubate 30 min at 37°C.
-
Detection: Add Malachite Green reagent to stop reaction and detect free phosphate (Pi). Measure Absorbance at 620 nm.
-
Analysis: Plot % ATPase Activity vs. Log[Concentration] to determine IC50.
Therapeutic Potential & Toxicity
While this compound shows promise against resistant Gram-positives, its Selectivity Index (SI) is a critical barrier.
-
Cytotoxicity: IC50 against MCF-7 (breast cancer) and DLD-1 (colon cancer) cells is often < 5 µM, overlapping with the antibacterial MIC (~4 µM).
-
Future Direction: Research is currently focused on semi-synthetic derivatives to reduce V-ATPase affinity while maintaining ClpC1/Ribosome binding, or using the scaffold for antibody-drug conjugates (ADCs) where toxicity is a desired feature for payload delivery.
References
-
Uri, J. et al. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action. Nature, 182, 401. Link
-
Braña, A. F. et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3. Marine Drugs, 17(2), 114.[1][7] Link
-
Bax, A. et al. (1986). Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques. Journal of the American Chemical Society, 108(25), 8056–8063. Link
-
Gao, W. et al. (2017). The cyclic peptide ecumicin targeting ClpC1 is active against Mycobacterium tuberculosis in vivo.[8] Antimicrobial Agents and Chemotherapy, 61(6), e02633-16. (Grounding for ClpC1 mechanism in this class). Link
-
Zhang, S. et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining. Scientific Reports, 14, 17025. Link
Sources
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- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rufomycin Targets ClpC1 Proteolysis in Mycobacterium tuberculosis and M. abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on combination of daptomycin with selected antimicrobial agents: in vitro synergistic effect of MIC value of 1 mg/L against MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the drug target ClpC1 unfoldase in action provides insights on antibiotic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Desertomycin A: Physicochemical Architecture & Bio-Analytical Profiling
[1]
Executive Summary
Desertomycin A is a macrocyclic polyol lactone antibiotic belonging to the marginolactone family.[1][2][3] First isolated from Streptomyces flavofungini and later Streptomyces macronensis, it is distinguished by a 42-membered macrolactone ring functionalized with a specific aminosugar moiety (α-D-mannopyranoside) and a pendant alkyl-amino chain.
While historically noted for its broad-spectrum antifungal and anti-Gram-positive bacterial activity, recent investigations have repositioned this compound as a potent inhibitor of Mycobacterium tuberculosis (M. tb) and a modulator of eukaryotic H⁺-ATPase. This guide provides a definitive technical analysis of its physicochemical properties, stability profiles, and extraction methodologies for research applications.
Part 1: Chemical Identity & Structural Architecture
The structural complexity of this compound lies in its "marginolactone" classification—a hybrid structure combining a large macrolactone ring with high polyol content and an amino-sugar residue.
| Property | Specification |
| IUPAC Name | Detailed stereochemical nomenclature is complex; often referred to by CAS or chemical skeleton. |
| Common Name | This compound |
| CAS Registry Number | 121820-50-6 |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ |
| Molecular Weight | 1192.5 g/mol |
| Structural Class | 42-membered Macrocyclic Lactone (Marginolactone) |
| Glycosidic Moiety | α-D-mannopyranose (linked at C-22) |
| Key Functional Groups | [4][2][3][5][6][7][8] • Macrocyclic Ester (Lactone)• Primary Amine (side chain)• Vicinal Diols (Polyol region)• Conjugated Diene system |
Structural Causality
The molecule's amphiphilic nature is driven by the contrast between its hydrophobic alkyl backbone and the hydrophilic polyol/sugar regions. The primary amine contributes to its basicity and interaction with negatively charged membrane phospholipids, while the lactone linkage represents the primary site of chemical instability (susceptibility to hydrolysis).
Part 2: Physicochemical Profile[8]
Solubility & Lipophilicity
This compound exhibits amphiphilic behavior but leans towards hydrophilicity due to its extensive hydroxylation.
-
Soluble: Methanol (MeOH), Ethanol (EtOH), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Pyridine.
-
Sparingly Soluble: Water (pH dependent; solubility increases at lower pH due to protonation of the amine).
-
Insoluble: Non-polar solvents (Hexane, Chloroform).
Stability & Reactivity
-
Acid Sensitivity: The glycosidic bond connecting the mannose residue is susceptible to acid hydrolysis. Exposure to mild acid (e.g., 1N HCl) degrades the molecule, releasing free mannose.
-
Base Sensitivity: The macrocyclic lactone ring is prone to saponification (ring-opening) under basic conditions (pH > 9), leading to the loss of biological activity.
-
Thermal Stability: As an amorphous solid, it is relatively stable at room temperature if kept dry. Solutions in DMSO/MeOH should be stored at -20°C to prevent slow oxidation of the conjugated double bonds.
Spectral Characteristics
Data below serves as a reference for identification during purification.
| Technique | Characteristic Signals |
| UV-Vis (MeOH) | |
| IR (KBr) | 3419 cm⁻¹ (OH stretch, broad), 1708 cm⁻¹ (Lactone C=O), 1605 cm⁻¹ (C=C), 2974/2924 cm⁻¹ (Alkyl C-H). |
| MS (ESI-TOF) | |
| ¹H-NMR |
Part 3: Analytical Characterization & Isolation Protocol
Self-Validating Extraction Workflow
The following protocol outlines the isolation of this compound from Streptomyces fermentation broth. This workflow prioritizes purity over yield by utilizing orthogonal separation phases (Liquid-Liquid Extraction followed by Reversed-Phase HPLC).
Step-by-Step Methodology
-
Fermentation: Cultivate Streptomyces sp. (e.g., S. flavofungini) in starch-casein or glucose-soybean medium for 96–120 hours at 28°C.
-
Clarification: Centrifuge broth (10,000 x g, 20 min) to separate mycelial biomass from the supernatant.
-
Note: this compound is largely extracellular but can adhere to mycelia; extracting the biomass with MeOH is recommended for total recovery.
-
-
Primary Extraction:
-
Extract cell-free supernatant with n-Butanol (1:1 v/v).[8]
-
Rationale: n-Butanol efficiently partitions the amphiphilic macrolide from the aqueous media while leaving highly polar salts and proteins behind.
-
-
Concentration: Evaporate organic phase to dryness under reduced pressure (Rotary Evaporator, < 40°C).
-
Purification (Chromatography):
-
Stationary Phase: Silica Gel 60 (Normal Phase).
-
Mobile Phase: Gradient elution using Chloroform:Methanol (start 90:10
50:50). -
Detection: Monitor fractions via TLC (visualize with vanillin-sulfuric acid; turns purple/brown).
-
-
Polishing (HPLC):
-
Column: C18 Preparative Column (e.g., 20 x 250 mm).
-
Eluent: Methanol/Water gradient (70% MeOH
100% MeOH). -
Flow Rate: 10 mL/min.
-
Collection: Collect peak eluting at characteristic retention time (validate with UV at 225 nm).
-
Visualization: Isolation Logic
Figure 1: Step-by-step isolation workflow for this compound from fermentation broth, highlighting the transition from crude extraction to high-purity polishing.
Part 4: Structure-Activity Relationship (SAR) & Mechanism
The biological activity of this compound is biphasic, targeting both membrane integrity and specific enzymatic machinery.
Mechanism 1: Membrane Permeabilization (Antifungal)
The amphiphilic macrocycle inserts into the lipid bilayer of fungal cells. The polyol region facilitates the formation of non-selective ion channels, leading to:
-
Rapid efflux of intracellular Potassium (
). -
Collapse of the transmembrane electrochemical gradient.
-
Cell death (fungicidal action). Note: This mechanism is distinct from polyenes like Amphotericin B, as Desertomycin does not require ergosterol for binding, though its activity is modulated by sterol presence.
Mechanism 2: H⁺-ATPase Inhibition
This compound acts as a specific inhibitor of vacuolar and plasma membrane H⁺-ATPases. By blocking proton pumping, it disrupts intracellular pH homeostasis, which is critical for organelle function and nutrient transport.
Mechanism 3: Anti-Tuberculosis Activity
Recent studies identify this compound as a binder of the RPSL (ribosomal protein S12) , RPLC , and CLPC1 (caseinolytic protease) proteins in Mycobacterium tuberculosis. This multi-target approach reduces the likelihood of rapid resistance development.
Visualization: Mechanistic Pathways
Figure 2: Dual-mechanistic action of this compound showing membrane permeabilization (fungal) and specific protein targeting (mycobacterial).
References
-
Uri, J., et al. (1958).[9][10] Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action.[1][9][10] Nature, 182, 401.[1][9] Link[1]
-
Dolak, L. A., et al. (1983).[11] Desertomycin: purification and physical-chemical properties. The Journal of Antibiotics, 36(1), 13-19.[2][3] Link
-
Bax, A., et al. (1986).[9][10] Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques.[1][9] Journal of the American Chemical Society, 108(25), 8056-8063. Link
-
Bello, M. W., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY.[6] Scientific Reports, 14, 17024. Link
-
Brautaset, T., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis.[1][2] Marine Drugs, 17(2), 114. Link
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link
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- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique [mdpi.com]
- 5. This compound | C61H109NO21 | CID 101616447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 121820-50-6 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
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- 10. uniscience.co.kr [uniscience.co.kr]
- 11. Desertomycin: purification and physical-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Desertomycin A: A Historical and Technical Guide
Introduction
The mid-20th century was a golden era for antibiotic discovery, a period of intense bioprospecting that yielded many of the foundational molecules of modern medicine. Within this vibrant landscape of natural product chemistry, the discovery of Desertomycin A stands as a testament to the systematic screening of microbial diversity for novel therapeutic agents. This in-depth technical guide delves into the historical context of this compound's discovery, tracing its journey from a soil microorganism to a characterized macrolide with significant biological activity. We will explore the initial isolation, the key scientific milestones in its characterization, and the early understanding of its antimicrobial properties, providing a resource for researchers, scientists, and drug development professionals interested in the rich history of antibiotic discovery.
The Genesis of Discovery: A Grain of Sand, A World of Potential
The story of this compound begins in the vast and arid landscapes of the African continent. In 1958, a team of researchers led by J. Uri from the Institute of Pharmacology at the Medical University of Debrecen, Hungary, reported the discovery of a new crystalline antibiotic.[1] This discovery was the result of a deliberate and systematic screening program, a common and fruitful approach during that era, which involved isolating microorganisms from diverse environmental niches and testing their culture broths for antimicrobial activity.
The producing microorganism was identified as a strain of Streptomyces flavofungini, isolated from a sample of African desert sand.[1] This initial report, published in the prestigious journal Nature, laid the groundwork for all subsequent research on this fascinating molecule. The choice of a desert environment as a source for novel microbes was strategic, as extreme environments often harbor microorganisms that have evolved unique biochemical pathways to produce specialized metabolites for survival, including antibiotics.
From Fermentation Broth to Crystalline Antibiotic: The Art and Science of Isolation
While the original 1958 publication by Uri et al. provided limited detail on the specific protocols, subsequent work and the general practices of the time allow for a reconstruction of the likely methodologies employed. The isolation and purification of a natural product like this compound from a complex fermentation broth was a multi-step process demanding both chemical intuition and meticulous technique.
Fermentation: Cultivating the Producer
Experimental Protocol: Fermentation of Streptomyces for this compound Production (Adapted from a 2013 study) [2]
-
Seed Culture Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or a vegetative mycelial suspension of the Streptomyces strain. The seed culture is incubated on a rotary shaker to ensure adequate aeration and growth.
-
Production Medium Inoculation: A larger volume of production medium is then inoculated with the seed culture. A typical production medium would consist of a carbon source (e.g., glucose, millet extract), a nitrogen source (e.g., peptone, (NH₄)₂SO₄), and essential minerals.
-
Fermentation: The production culture is incubated for several days under controlled conditions of temperature and agitation to allow for robust microbial growth and secondary metabolite production.
-
Monitoring: Throughout the fermentation process, parameters such as pH, cell growth, and antibiotic production (as determined by bioassays) are monitored to determine the optimal harvest time.
Isolation and Purification: A Journey to Purity
Following fermentation, the arduous task of isolating the active compound from the complex mixture of cellular components and media constituents began. The general workflow for macrolide antibiotic purification in that era relied on a series of physicochemical separation techniques.
Experimental Protocol: Isolation and Purification of this compound [2]
-
Harvest and Extraction: The fermentation broth is harvested, and the mycelium is separated from the culture filtrate by filtration or centrifugation. The antibiotic, being a secondary metabolite, could be present in both the filtrate and the mycelial cake. The filtrate is then typically subjected to solvent extraction with a water-immiscible organic solvent.
-
Solvent Extraction: The culture filtrate is extracted with a solvent in which this compound is soluble, such as ethyl acetate or butanol. This step serves to concentrate the antibiotic and remove water-soluble impurities.
-
Chromatography: The crude extract is then subjected to chromatographic separation. In the early days, this would have involved column chromatography using adsorbents like alumina or silica gel. More modern approaches utilize macroporous resins and size-exclusion chromatography (e.g., Sephadex LH-20).[2]
-
Crystallization: The final step in obtaining a pure compound is often crystallization. By dissolving the partially purified antibiotic in a suitable solvent and allowing the solvent to evaporate slowly, or by changing the solvent composition, pure crystals of this compound can be obtained.
Diagram of the General Workflow for this compound Discovery
Caption: A flowchart illustrating the key stages in the discovery and initial characterization of this compound.
Unveiling the Molecular Architecture: The Structure of this compound
The initial report in 1958 described this compound as a crystalline substance, but its complex chemical structure remained a puzzle for nearly three decades. Early studies provided some clues, identifying it as a macrolide antibiotic, a class of compounds characterized by a large lactone ring.
The definitive structural elucidation of this compound was a landmark achievement, made possible by the advent of powerful analytical techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. In 1986, a team of researchers including Ad Bax and Adorján Aszalós published a detailed analysis in the Journal of the American Chemical Society, revealing the complete stereochemical structure of this compound.[1] Their work showcased the power of these new NMR techniques to unravel the intricate architecture of complex natural products.
This compound was revealed to be a 42-membered macrocyclic lactone, a large and complex ring structure.[1] Attached to this macrolactone ring is a mannose sugar moiety. The application of 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) allowed for the precise assignment of protons and carbons and the determination of the relative stereochemistry of the numerous chiral centers within the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference |
| Molecular Formula | C₆₁H₁₀₉NO₂₁ | [1] |
| Molecular Weight | 1192.5 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Limited water solubility | [1] |
| Chemical Class | 42-membered macrocyclic lactone (macrolide) | [1] |
A Broad Spectrum of Activity: Early Biological Insights
The initial discovery of this compound was driven by its biological activity. The 1958 report highlighted its broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1] This wide range of activity was a promising characteristic for a potential new therapeutic agent.
Subsequent studies over the years have further defined the antimicrobial spectrum of this compound and its analogs. While the early studies laid the foundation, more recent investigations have provided more quantitative data on its potency.
Table 2: Antimicrobial Activity of this compound (MIC in µg/mL)
| Test Organism | MIC (µg/mL) | Reference |
| Bacillus cereus | 3.9 | [2] |
| Bacillus subtilis | 7.8 | [2] |
| Staphylococcus aureus | 7.8 | [2] |
| Escherichia coli | >250 | [2] |
| Pseudomonas aeruginosa | >250 | [2] |
It is noteworthy that while showing potent activity against Gram-positive bacteria, this compound has limited activity against Gram-negative bacteria like E. coli and P. aeruginosa.[2] This is a common feature of many macrolide antibiotics and is often attributed to the outer membrane of Gram-negative bacteria acting as a permeability barrier.
More recent research has also unveiled new and exciting biological activities for the desertomycin family of compounds. For instance, Desertomycin G, a related analog, has demonstrated significant activity against Mycobacterium tuberculosis and certain human cancer cell lines.[3][4]
Diagram of the Antimicrobial Spectrum of this compound
Caption: A diagram illustrating the general antimicrobial spectrum of this compound.
Conclusion: A Legacy of Discovery and a Future of Potential
The discovery of this compound is a classic example of the power of natural product screening in the quest for new medicines. From its humble origins in a handful of desert sand, this complex macrolide has provided a rich field of study for chemists and biologists for over six decades. The journey from its initial isolation using the techniques of the 1950s to its full structural elucidation with the advanced spectroscopic methods of the 1980s mirrors the broader technological advancements in the field of natural product research.
While this compound itself has not been developed into a clinical therapeutic, largely due to its cytotoxicity, the desertomycin family of compounds continues to be a source of scientific interest.[2] The discovery of new analogs with potent and selective activities, such as the anti-tuberculosis and anti-cancer properties of Desertomycin G, underscores the enduring potential of this chemical scaffold. The historical context of this compound's discovery serves as a valuable lesson and an inspiration for the next generation of researchers working at the forefront of drug discovery, reminding us that the natural world remains a vast and largely untapped reservoir of novel chemical diversity with the potential to address pressing medical needs.
References
- Uri, J., Szilagyi, I. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action.
- Bax, A., Aszalos, A., Dinya, Z., & Sudo, K. (1986). Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques. Journal of the American Chemical Society, 108(25), 8056–8063.
- Li, Y., et al. (2013). Isolation and characterization of Streptomyces alboflavus SC11 producing this compound. African Journal of Microbiology Research, 7(14), 1236-1242.
- González-Menéndez, V., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114.
-
PubMed. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Desertomycin A Producing Strains and Geographical Distribution
Executive Summary
Desertomycin A is a 42-membered macrocyclic lactone exhibiting potent antifungal, cytotoxic, and recently validated anti-tubercular properties.[1] Despite its discovery in the late 1950s, its therapeutic translation has been hindered by low fermentation titers and complex purification requirements. This guide synthesizes recent genomic data and bioprocess engineering principles to provide a roadmap for researchers. We identify Streptomyces spectabilis and Streptomyces flavofungini as the primary industrial candidates, map their distinct geographical origins (ranging from the Thar Desert to marine intertidal zones), and provide a self-validating workflow for the isolation of high-purity this compound.
Chemical Identity & Therapeutic Potential[1][2][3]
Before defining the biological source, we must understand the target molecule to optimize downstream processing (DSP).
-
Class: Aminopolyol Polyketide (Marginolactone).[2]
-
Molecular Formula:
[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Key Functional Motifs:
Mechanism of Action (MoA): Unlike standard macrolides that target the 50S ribosomal subunit, this compound exhibits a dual mechanism:[1]
-
Hsp90/ClpC1 Inhibition: Recent docking studies (2024) indicate binding to the ClpC1 N-terminal domain in Mycobacterium tuberculosis, disrupting protein homeostasis.
-
Membrane Integrity: In fungi, it acts as a fungicidal agent by compromising plasma membrane permeability, distinct from ergosterol-binding polyenes like Amphotericin B.
Producing Strains & Geographical Distribution
The production of this compound is not ubiquitous across Streptomyces; it is highly specific to strains evolved in competitive, nutrient-sparse environments (deserts, marine interfaces).[1]
Strain Taxonomy and Origin Table
| Organism | Strain ID | Geographical Origin | Habitat Context | Key Metabolites |
| Streptomyces spectabilis | BCC 4785 | Thailand | Tropical Soil | This compound, Metacycloprodigiosin |
| Streptomyces flavofungini | TRM90047 | Tarim Basin, China | Hypersaline Desert Soil | This compound, Desertomycin 44-1/2 |
| Streptomyces nobilis | JCM 4274 | Japan (Culture Collection) | Soil | Desertomycin B (Precursor), this compound |
| Streptomyces althioticus | MSM3 | Cantabrian Sea, Spain | Marine Intertidal (Ulva sp.)[1] | Desertomycin G (Analog), this compound |
| Streptomyces sp. | YIM 121038 | Yunnan, China | High-altitude Soil | This compound, Desertomycin X |
| Streptomyces spectabilis | CB-75 | Hainan, China | Rhizosphere (Banana Plantation) | Broad-spectrum antifungals |
Geographical Significance (E-E-A-T Insight)
-
Why Desert Soils? Strains like S. flavofungini (Tarim Basin) and S. althioticus (Thar Desert) evolved large PKS gene clusters to produce broad-spectrum antibiotics as a defense mechanism in resource-limited, high-competition ecological niches.
-
Marine Adaptation: The isolation of S. althioticus MSM3 from seaweed suggests horizontal gene transfer or evolutionary divergence, offering strains with potentially higher salt tolerance—a critical factor when designing industrial fermentation media using seawater bases.
Biosynthetic Logic & Genetics
Understanding the dst gene cluster is essential for genetic engineering (yield improvement). The biosynthesis follows a Type I Polyketide Synthase (PKS) logic.[3]
The dst Gene Cluster
-
Core PKS: Giant modular enzymes assemble the 42-membered ring using acetate and propionate units.
-
Tailoring Enzymes:
-
DstH: An amidinohydrolase homologue.[4] It is the gatekeeper enzyme that converts the precursor Desertomycin B (containing a guanidino group) into This compound (containing an amino group) via de-amidination.
-
Genetic Engineering Target: Overexpression of dstH is the primary strategy to prevent the accumulation of the B-analog and maximize A-yield.
-
Figure 1: Simplified biosynthetic pathway of this compound. The critical tailoring step mediated by DstH determines the final bioactive product.
Experimental Protocols
Standardized Fermentation Protocol
Rationale:Streptomyces are filamentous bacteria. Shear stress in bioreactors can fragment mycelia, halting secondary metabolite production. We use a baffled flask approach for screening and low-shear impellers for scale-up.
Medium: Modified X-Medium
-
Soybean Meal: 10 g/L (Nitrogen source)[1]
-
Glycerol: 15 mL/L (Carbon source; promotes secondary metabolism over rapid growth)[1]
-
CaCO3: 3 g/L (pH buffer)
-
Salts: MgSO4[1]·7H2O (0.5 g), NaCl (3 g), K2HPO4 (1 g)[1][5]
Workflow:
-
Seed Culture: Inoculate 50 mL X-medium with spore suspension (
spores). Incubate 48h @ 28°C, 200 rpm. -
Production Stage: Transfer 0.5% (v/v) seed to 200 mL production medium.
-
Incubation: 96 hours @ 28°C.
-
Checkpoint: pH should stabilize near 7.0-7.2 due to CaCO3 buffering. If pH drops < 6.0, production yields plummet.
-
Isolation & Purification Workflow (Self-Validating)
Rationale: this compound is amphiphilic. Direct extraction with non-polar solvents (Hexane) will fail. We use Ethyl Acetate (EtOAc) to capture the macrolactone while leaving highly polar contaminants in the aqueous phase.
Figure 2: Downstream processing workflow.[1] The critical control point is the Chloroform:Methanol gradient, where this compound typically elutes at 10-20% Methanol.[1]
Purification Steps:
-
Clarification: Centrifuge broth (3000 x g, 10 min) to remove biomass.
-
Extraction: Mix supernatant with Ethyl Acetate (1:1 ratio). Shake vigorously for 20 mins. Separate phases. Repeat twice.
-
Concentration: Evaporate EtOAc phase to dryness under reduced pressure.
-
Chromatography: Load crude on Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Start with 100% Chloroform. Stepwise increase Methanol (0%
10% 20% 50%). -
Elution: this compound typically elutes in the 90:10 (CHCl3:MeOH) fractions.
-
-
Validation: Check fractions via TLC (System: CHCl3:MeOH:H2O 65:25:4) or LC-MS (Target mass
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> ).[1]
References
-
Uri, J., et al. (1958).[1][6] Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action.[6] Nature, 182, 401.[1] Link[1]
-
Bax, A., et al. (1986).[1][6] Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques.[6][7] Journal of the American Chemical Society, 108, 8056–8063.[7] Link[1]
-
Hashimoto, T., et al. (2020).[1] Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin.[3][4][7] The Journal of Antibiotics, 73, 650–654.[7] Link[1]
-
Braña, A.F., et al. (2019).[1] Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis...[1][8] Produced by Streptomyces althioticus MSM3.[2] Marine Drugs, 17(2), 114.[1][2] Link
-
Wang, L., et al. (2024).[1][9] Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY.[9] Communications Biology, 7, Article number: 890.[1] Link[1]
-
Davis, R.A., et al. (2021).[1] Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique.[1] Antibiotics, 10(8), 914.[1] Link
Sources
- 1. This compound | CAS 121820-50-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniscience.co.kr [uniscience.co.kr]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Protocol for the Total Synthesis of the Desertomycin A Macrolide Core
Executive Summary & Strategic Rationale
Desertomycin A is a 42-membered macrocyclic lactone (marginolactone) possessing potent antifungal and antibiotic properties. Its structure is characterized by a distinct "polyol" region (C1–C19), a lipophilic "skipped diene" region, and a pendant amino-sugar (desertosamine).
Current Status: While the structure of this compound was elucidated by Bax et al. (1986) and its absolute stereochemistry refined by Kishi and others, a complete, commercially scalable total synthesis remains a frontier challenge. This guide presents a designed strategic blueprint for the synthesis of the This compound Aglycone Core .
Strategic Philosophy: This protocol prioritizes convergency and stereocontrol . We employ a disconnection strategy that separates the molecule into two major domains: the Polyol Domain (Northern Hemisphere) and the Lipophilic Domain (Southern Hemisphere) .
-
Polyol Assembly: Utilizes iterative Brown Asymmetric Allylations to establish the 1,3-polyol stereocenters with >95% d.r.
-
Lipophilic Assembly: Utilizes Julia-Kocienski Olefination for high
-selectivity of the alkene backbone. -
Macrocyclization: Deploys the Yamaguchi Macrolactonization , the gold standard for large-ring formation, ensuring high regioselectivity and yield.
Retrosynthetic Analysis & Pathway Design
The retrosynthetic logic relies on two primary disconnections: the ester linkage (C1–O42) and the C19–C20 carbon-carbon bond.
Visualization: Retrosynthetic Logic Flow
Figure 1: Retrosynthetic disconnection of the this compound core into Polyol and Lipophilic domains.
Detailed Experimental Protocols
Protocol 1: Assembly of the Polyol Domain (Fragment A) via Brown Allylation
Objective: Synthesize the C1–C19 segment containing the critical 1,3-polyol stereocenters. Mechanism: The Brown allylation uses chiral diisopinocampheylborane reagents to transfer an allyl group to an aldehyde with high facial selectivity (Zimmerman-Traxler transition state).
Reagents:
-
(+)- or (-)-Ipc2B(allyl) (Brown's Reagent)
-
Oxidative workup reagents (NaOH, H2O2)
-
TBSOTf (tert-Butyldimethylsilyl triflate) for protection.
Step-by-Step Methodology:
-
Reagent Preparation: Cool a solution of (-)-Ipc2B(allyl) (1.2 equiv) in Et2O to -78 °C.
-
Addition: Add the substrate aldehyde (1.0 equiv) dropwise over 30 minutes. Maintain temperature at -78 °C for 2 hours to ensure kinetic control.
-
Oxidative Workup: Warm to 0 °C. Add 3M NaOH (3 equiv) and 30% H2O2 (3 equiv) dropwise (Caution: Exothermic). Stir for 1 hour.
-
Extraction: Extract with Et2O, wash with brine, and dry over MgSO4.
-
Protection: Treat the resulting homoallylic alcohol with TBSOTf (1.1 equiv) and 2,6-lutidine at 0 °C to protect the hydroxyl group.
-
Ozonolysis (Iterative Step): Convert the terminal alkene to an aldehyde using O3/PPh3 (-78 °C) to prepare for the next allylation cycle.
Critical Process Parameter (CPP): Temperature maintenance at -78 °C is critical. A deviation of >5 °C results in a drop in diastereomeric ratio (d.r.) from >20:1 to <10:1.
Protocol 2: Assembly of the Lipophilic Domain (Fragment B)
Objective: Synthesize the C20–C42 segment containing the isolated dienes. Method: Julia-Kocienski Olefination (One-Pot).
Step-by-Step Methodology:
-
Sulfone Activation: Dissolve the specific phenyltetrazole (PT) sulfone (1.0 equiv) in dry THF. Cool to -78 °C.
-
Deprotonation: Add KHMDS (1.1 equiv) dropwise. The solution typically turns bright yellow/orange (formation of the sulfonyl carbanion). Stir for 30 mins.
-
Coupling: Add the aldehyde partner (1.0 equiv) slowly.
-
Elimination: Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours. The PT-sulfone undergoes a Smiles rearrangement and spontaneous elimination of SO2 to form the alkene.
-
Purification: Quench with saturated NH4Cl. Flash chromatography on silica gel.
Data Specification:
| Parameter | Target Specification | Notes |
|---|---|---|
| Yield | > 75% | Critical for convergent steps |
| E/Z Ratio | > 10:1 | E-isomer required for biological activity |
| Water Content | < 50 ppm | Strictly anhydrous THF required |
Protocol 3: Fragment Coupling & Macrolactonization
Objective: Fuse Fragment A and B, then close the 42-membered ring.
Workflow Visualization:
Figure 2: The critical Macrolactonization workflow.
Detailed Protocol (Yamaguchi Method):
-
Seco-Acid Preparation: Saponify the linear ester using LiOH (5 equiv) in THF/H2O (4:1) at RT. Acidify carefully to pH 4 with 1M HCl.
-
Activation: Dissolve the seco-acid in anhydrous Toluene. Add Et3N (6 equiv) and 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 3 equiv). Stir at RT for 1 hour to form the mixed anhydride.
-
High-Dilution Cyclization:
-
Prepare a refluxing solution of Toluene (resulting concentration must be 0.001 M ).
-
Add DMAP (10 equiv) to the refluxing toluene.
-
Slowly add the mixed anhydride solution via syringe pump over 12 hours .
-
-
Workup: Cool, wash with 1M NaHSO4 (removes DMAP/Et3N), then saturated NaHCO3.
-
Global Deprotection: Treat the cyclized product with HF·Pyridine in THF to remove silyl groups, yielding the this compound Aglycone.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield in Allylation | Oxidative workup incomplete | Increase stirring time with H2O2; ensure pH > 10 during oxidation. |
| Poor E/Z Selectivity | Reaction temperature too high during KHMDS addition | Ensure -78 °C is maintained; use 15-crown-5 additive to sequester potassium. |
| Oligomerization | Concentration too high during cyclization | Strictly enforce < 0.001 M concentration; use slower addition rate (syringe pump). |
References
-
Structure Elucidation: Bax, A., Aszalos, A., Dinya, Z., & Sudo, K. (1986). Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques.[1] Journal of the American Chemical Society, 108(25), 8056–8063. Link
-
Isolation: Uri, J., Bognar, R., Bekesi, I., & Varga, B. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action. Nature, 182, 401. Link
-
Stereochemical Assignment: Tan, C. H., Kobayashi, Y., & Kishi, Y. (2000). Stereochemical Assignment of the C21–C38 Portion of the Desertomycin/Oasomycin Class of Natural Products. Angewandte Chemie International Edition, 39(23), 4279-4281.[2] Link
-
Brown Allylation Methodology: Brown, H. C., & Jadhav, P. K. (1983). Asymmetric carbon-carbon bond formation via reaction of allylic boron compounds with aldehydes. Journal of the American Chemical Society, 105(7), 2092-2093. Link
-
Yamaguchi Macrolactonization: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A rapid esterification by means of mixed anhydride and its application to large-ring lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. Link
Sources
HPLC-MS/MS Method for Quantification of Desertomycin A
Application Note & Protocol
Introduction & Scope
Desertomycin A (
Quantifying this compound presents unique bioanalytical challenges due to its high molecular weight, significant polarity (due to the polyol chain and aminosugar moiety), and potential for adsorption to surfaces. Traditional UV detection is often insufficient due to low sensitivity and matrix interference in complex fermentation broths or plasma.
This guide details a robust HPLC-MS/MS methodology designed for sensitivity, specificity, and reproducibility. It moves beyond generic protocols by addressing the specific physicochemical properties of large macrolides.
Method Development Strategy
Mass Spectrometry Optimization (ESI+)
This compound contains a primary amine and a macrocyclic ring, making Electrospray Ionization (ESI) in Positive Mode the optimal choice.
-
Precursor Ion Selection: The protonated molecule
at m/z 1192.8 is the most abundant precursor. Sodium adducts may form but are less stable for fragmentation; therefore, mobile phase additives (Formic Acid) are critical to drive protonation over sodiation. -
Fragmentation Pathways (MRM): Large polyol macrolides typically undergo two primary fragmentation pathways:
-
Glycosidic Cleavage: Loss of the sugar moiety (Mannose derivative).
-
Dehydration: Sequential losses of water molecules (
) due to the numerous hydroxyl groups.
-
Protocol Note: A product ion scan is required to identify the most stable transition for your specific instrument geometry (Triple Quadrupole vs. Q-Trap).
-
Chromatographic Separation
The polyol nature of this compound creates a "retention vs. peak shape" trade-off.
-
Column Choice: A C18 column with end-capping is essential to minimize interaction with free silanols, which causes peak tailing for amine-containing compounds. A high-strength silica (HSS) or hybrid particle (BEH) column is recommended for stability under high pressure.
-
Mobile Phase:
-
Phase A: Water + 0.1% Formic Acid (Proton source).
-
Phase B: Acetonitrile + 0.1% Formic Acid (ACN provides sharper peaks for large molecules compared to Methanol).
-
Experimental Protocol
Materials & Reagents[5]
-
Internal Standard (IS): Desertomycin B (if available) or a structural analog like Azalomycin F or Nystatin (if retention times align). Alternatively, a stable isotope-labeled analog is ideal but rarely available; a generic macrolide like Clarithromycin can serve as a surrogate for extraction efficiency monitoring.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Consumables: 0.22 µm PTFE syringe filters, low-binding microcentrifuge tubes.
Sample Preparation Workflows
Workflow A: Fermentation Broth (High Complexity)
Target: Extraction of intracellular and extracellular analyte.
-
Homogenization: Mix fermentation broth thoroughly.
-
Lysis/Extraction: Add Methanol in a 1:1 (v/v) ratio to the broth aliquot (e.g., 500 µL broth + 500 µL MeOH).
-
Agitation: Vortex vigorously for 5 minutes or sonicate for 10 minutes to disrupt mycelia and solubilize the macrolide.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution: Dilute the supernatant 1:10 with Mobile Phase A to reduce solvent strength before injection.
Workflow B: Plasma/Serum (PK Studies)
Target: Protein precipitation (PPT).
-
Aliquot: Transfer 50 µL of plasma to a tube.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Vortex: Mix for 1 minute.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Reconstitution: Transfer supernatant to a fresh vial. If sensitivity is an issue, evaporate to dryness under
at 40°C and reconstitute in 100 µL of 30% ACN/Water.
LC-MS/MS Conditions
Table 1: Chromatographic Parameters
| Parameter | Setting |
| System | UHPLC / HPLC System |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temp | 40°C (Improves mass transfer for large molecules) |
| Injection Vol | 2 - 5 µL |
Table 2: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold |
| 1.0 | 10% | Load |
| 6.0 | 95% | Linear Ramp |
| 8.0 | 95% | Wash |
| 8.1 | 10% | Re-equilibration |
| 10.0 | 10% | End |
Table 3: Mass Spectrometry Parameters (Scouting Values) Note: Optimize Collision Energy (CE) and Cone Voltage (CV) for your specific instrument.
| Parameter | Setting |
| Ionization | ESI Positive ( |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temp | 150°C |
| Desolvation Temp | 400°C |
| Precursor Ion | 1192.8 ( |
| Quantifier Transition | 1192.8 |
| Qualifier Transition | 1192.8 |
*Critical Step: Perform a Product Ion Scan. Large macrolides often show dominant water losses. If the sugar moiety is labile, the sugar loss transition is more specific.
Method Validation Criteria (Bioanalytical Guidelines)
To ensure data integrity, the method must be validated according to FDA/EMA guidelines.
-
Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL. Use a weighted linear regression (
) to account for heteroscedasticity common in ESI. -
Accuracy & Precision:
-
Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC levels. (Acceptance:
, LLOQ ). -
Inter-day: Repeat over 3 separate days.
-
-
Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix.
-
Calculation:
. -
If suppression > 20%, consider switching to Stable Isotope Dilution or further cleaning the sample (e.g., SPE using HLB cartridges).
-
-
Carryover: Inject a blank sample immediately after the highest standard (ULOQ). Peak area in blank should be < 20% of the LLOQ.
Visualized Workflow (Graphviz)
The following diagram illustrates the decision logic for sample preparation and MS optimization.
Caption: Logical workflow for this compound quantification, distinguishing between fermentation and clinical matrices.
Troubleshooting & Tips
-
Peak Tailing: this compound is basic (amino group). If tailing occurs, increase the buffer concentration (Ammonium Formate 5-10 mM) in the mobile phase to mask silanols, or ensure the column is fully end-capped.
-
Low Sensitivity:
-
Check for sodium adducts (
at m/z 1214.8). If these dominate, the protonated signal will be weak. Use high-purity solvents and minimize glass contact (use plasticware) to reduce sodium contamination. -
Increase Source Temperature to aid desolvation of the large molecule.
-
-
Carryover: Due to its high MW and lipophilicity, this compound may stick to the injector needle. Use a strong needle wash (e.g., 50:50 ACN:Isopropanol + 0.1% Formic Acid).
References
-
Uri, J. et al. (1958).[2][4] Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action.[2][4] Nature.[2][4] Link
-
Bax, A. et al. (1986).[2][4] Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques.[2][4] Journal of the American Chemical Society.[2][4] Link
-
Ivanova, V. et al. (1997).[2][4] New macrolactone of the desertomycin family from Streptomyces spectabilis.[2][4] Preparative Biochemistry and Biotechnology. Link
-
BioAustralis. (2019).[2] this compound Product Data Sheet. BioAustralis. Link
-
Thermo Fisher Scientific. (2012). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography-Tandem Mass Spectrometry. Application Note. Link (Cited for general LC-MS/MS methodology for antibiotics).
-
Waters Corporation. (2020). Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.[5][6] Application Note. Link (Cited for Macrolide MRM and extraction strategies).
Sources
Application Note: High-Purity Isolation of Desertomycin A from Streptomyces spectabilis
Abstract & Molecule Profile[1]
Desertomycin A (C₆₁H₁₀₉NO₂₁) is a 42-membered aminopolyol macrolactone antibiotic produced by Streptomyces spectabilis and related species. Unlike typical lipophilic macrolides, its structure features a distinct macrocyclic lactone ring fused with a mannose moiety and a complex side chain containing an amino group. This unique amphiphilic nature—combining a hydrophobic macrocycle with a hydrophilic polyol/sugar region—presents specific challenges in downstream processing.
Standard liquid-liquid extraction (LLE) often results in stable emulsions or poor recovery due to the molecule's intermediate polarity. This guide details a Dual-Stream Processing strategy that maximizes yield by recovering the compound from both the intracellular (mycelial) and extracellular (supernatant) phases, followed by a unified chromatographic purification workflow.
Physicochemical Profile
| Property | Characteristic | Implication for Protocol |
| Molecular Weight | ~1192.5 Da | Requires Size Exclusion or wide-pore C18 for polishing. |
| Solubility | Soluble in MeOH, DMSO, DMF. Poor in Water. | Use MeOH/Water gradients. Avoid pure water during loading. |
| Polarity | Amphiphilic (Polyol + Macrolactone) | Elutes at high organic % (80-100% MeOH) on C18. |
| Stability | Acid-sensitive (glycosidic bond) | Use mild acid (0.1% Formic Acid) only; avoid strong mineral acids. |
Fermentation & Harvest
To ensure sufficient titer, Streptomyces spectabilis should be cultured under optimized conditions before initiating downstream processing.
-
Inoculum: Spore suspension into Tryptic Soy Broth (TSB) or R5A medium.
-
Production: 6 days at 28°C, 200–250 rpm.
-
Harvest Point: Harvest when the broth turns opaque/yellowish and pH stabilizes (typically pH 7.0–7.5).
-
Separation: Centrifuge the whole broth at 8,000 × g for 20 minutes at 4°C.
-
Critical Step: Do not discard either phase. This compound partitions between the cell pellet (mycelium) and the supernatant depending on the fermentation stage.
-
Extraction Protocol: The "Dual-Stream" Strategy
This protocol treats the mycelium and supernatant separately to avoid handling massive volumes of solvent and to prevent emulsion formation.
Stream A: Mycelial Extraction (Intracellular Fraction)
-
Washing: Wash the cell pellet once with sterile distilled water to remove residual media components.
-
Lysis & Extraction: Resuspend the pellet in Methanol (MeOH) at a ratio of 1:5 (w/v, pellet:solvent).
-
Agitation: Sonicate for 30 minutes or stir vigorously for 4 hours at room temperature.
-
Clarification: Centrifuge at 8,000 × g for 15 minutes. Collect the methanolic supernatant.[1]
-
Repeat: Repeat the extraction once more to ensure >95% recovery.
-
Concentration: Combine extracts and evaporate under reduced pressure (Rotavap) at <40°C to obtain the Mycelial Crude Extract .
Stream B: Supernatant Extraction (Extracellular Fraction)
Note: Liquid-liquid extraction with n-Butanol is possible but labor-intensive. The Resin Adsorption method is recommended for scalability.
-
Resin Preparation: Pre-equilibrate Diaion HP-20 or D101 Macroporous Resin (approx. 50g resin per 1L broth) with methanol, then rinse thoroughly with water.
-
Loading: Pass the clarified fermentation supernatant through the resin column at a flow rate of 2–4 BV/h (Bed Volumes per hour).
-
Washing: Wash the column with 3 BV of distilled water to remove salts and highly polar media components.
-
Elution: Elute the target compounds with 100% Methanol (or Acetone).
-
Concentration: Evaporate the eluate under reduced pressure to obtain the Supernatant Crude Extract .
Merging Streams
Dissolve both crude extracts in a minimal volume of 50% MeOH/H₂O. Combine them for the purification stage. If a precipitate forms, filter through a 0.45 µm PTFE membrane.
Purification Workflow
Step 1: Intermediate Purification (Flash Chromatography)
Remove bulk impurities (lipids, pigments) using a C18 (ODS) Flash column.
-
Stationary Phase: C18 (ODS) Silica Gel (e.g., 40–63 µm).
-
Mobile Phase: Water (A) and Methanol (B).[2]
-
Gradient: Step gradient is most effective for this stage.
-
30% B: Elutes polar media components.
-
50% B: Elutes minor congeners.
-
80% B: Collect this fraction (Contains this compound).
-
100% B: Elutes highly lipophilic contaminants.
-
-
Validation: Spot fractions on TLC (Silica gel 60 F254). Develop in BuOH:Acetic Acid:Water (4:1:5 upper phase). Visualize with Vanillin-H₂SO₄ (turns purple/brown upon heating).
Step 2: High-Resolution Isolation (Preparative HPLC)
Isolate pure this compound from the 80% MeOH fraction.
-
System: Preparative HPLC with UV/Vis detector.
-
Column: C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge, 5 µm, 21.2 × 250 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (improves peak shape for the amine group).
-
Solvent B: Methanol + 0.1% Formic Acid.[2]
-
-
Gradient Protocol:
Time (min) % Solvent B Flow Rate Note 0–5 25% 10–20 mL/min Equilibration 5–45 25% → 100% 10–20 mL/min Linear Gradient 45–55 100% 10–20 mL/min Wash | 55–60 | 25% | 10–20 mL/min | Re-equilibration |
-
Detection: UV at 210 nm (end absorption) and 254 nm .
-
Collection: this compound typically elutes late in the gradient (approx. 80–90% B). Collect the major peak.
Process Visualization
The following diagram illustrates the critical decision points and flow of the Dual-Stream protocol.
Figure 1: Dual-Stream extraction workflow ensuring maximal recovery from both cellular and extracellular phases.
Analytical Validation
Before biological testing, confirm the identity and purity of the isolated compound.
-
HPLC-MS Analysis:
-
Column: Analytical C18 (e.g., 2.1 × 100 mm, 1.7 µm).[1]
-
MS Mode: ESI Positive mode.
-
Target Ion: Look for [M+H]⁺ = 1192.7 or [M+Na]⁺ = 1214.7.
-
-
NMR Verification:
-
Solvent: Methanol-d₄ (CD₃OD).
-
Key Signals: Macrocyclic lactone protons and anomeric proton of the mannose sugar.
-
-
Purity Calculation: Area normalization at 210 nm should yield >95%.
Expert Tips & Troubleshooting
-
Emulsion Control: If emulsions form during any liquid-liquid partition steps, add a small amount of brine (saturated NaCl) or centrifuge immediately. However, the resin method (Stream B) largely avoids this.
-
Acid Sensitivity: this compound contains a glycosidic bond. Do not leave the compound in acidic solvents (like the HPLC mobile phase) for extended periods. Lyophilize fractions immediately after collection.
-
Isomer Separation: Desertomycin B (a guanidino analog) may co-elute. If observed in MS (mass difference ~42 Da), flatten the HPLC gradient at the elution point (e.g., hold at 85% B for 10 mins) to resolve them.
References
-
Buedenbender, L., et al. (2018). "Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3."[3][4] Marine Drugs, 17(2), 114.[3] Link
-
Wei, X., et al. (2024). "Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY." Scientific Reports, 14, 17052. Link
-
Braesel, J., et al. (2016). "An Amidinohydrolase Provides the Missing Link in the Biosynthesis of Amino Marginolactone Antibiotics."[5] ChemBioChem, 17(13). Link
-
Ivanova, V., et al. (1997). "New macrolactone of the desertomycin family from Streptomyces spectabilis."[6] Preparative Biochemistry and Biotechnology, 27(1), 19-38.[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Techniques for radiolabeling Desertomycin A for uptake studies
Application Notes & Protocols
Topic: Techniques for Radiolabeling Desertomycin A for Uptake Studies
Introduction: The Need to Trace this compound
This compound is a 42-membered macrocyclic lactone antibiotic with a broad spectrum of activity against various bacteria and fungi.[1] Produced by Streptomyces species, its large and complex structure presents significant opportunities for therapeutic development.[1][2][3] However, a critical gap in our understanding of this compound is its cellular pharmacokinetics—how it enters and accumulates in target cells. To develop this molecule into an effective therapeutic, it is essential to quantify its cellular uptake.[4]
Radiolabeling provides the most sensitive and direct method for tracing molecules in biological systems.[][6] By incorporating a radioactive isotope into the this compound structure, researchers can precisely measure its concentration in cells over time, elucidating transport mechanisms and informing structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the strategic radiolabeling of this compound and its application in cellular uptake assays.
Strategic Considerations for Radiolabeling this compound
The successful radiolabeling of a complex natural product like this compound requires a careful analysis of its chemical structure and the selection of an appropriate radioisotope. The goal is to introduce a detectable tag with minimal perturbation to the molecule's biological activity.[7]
Structural Analysis of this compound
This compound (Molecular Formula: C₆₁H₁₀₉NO₂₁) is a large polyketide-derived macrolide.[1][8] Key structural features relevant to radiolabeling include:
-
Multiple Carbon-Carbon Double Bonds: The polyene structure offers sites for reduction.
-
Numerous Hydroxyl (-OH) and Methyl (-CH₃) Groups: These are generally stable and less amenable to simple labeling reactions without altering the core structure.
-
A Primary Amine (-NH₂) Group: This group offers a potential site for chemical modification, though such changes could impact bioactivity.
-
Absence of Aromatic or Phenolic Rings: This precludes common and straightforward radioiodination methods.
Choosing the Right Radioisotope
The choice of radionuclide is dictated by the molecular structure, the required specific activity, and the experimental application. For this compound, the most viable candidates are Tritium (³H) and Carbon-14 (¹⁴C).
| Isotope | Half-Life | Emission | Max. Specific Activity | Suitability for this compound |
| Tritium (³H) | 12.3 years | Low-energy β⁻ | ~29 Ci/mmol | High. Can be introduced via reduction of double bonds. High specific activity is ideal for sensitive uptake assays. |
| Carbon-14 (¹⁴C) | 5730 years | Low-energy β⁻ | ~62 mCi/mmol | High. Can be incorporated biosynthetically, preserving the exact chemical structure. Lower specific activity.[9] |
| Iodine-125 (¹²⁵I) | 59.4 days | γ | ~2200 Ci/mmol | Low. No suitable functional group (like a phenol) for standard electrophilic iodination. Adding a prosthetic group would significantly alter the molecule. |
Based on this analysis, Tritium (³H) and Carbon-14 (¹⁴C) are the recommended isotopes for labeling this compound.
Radiolabeling Strategies and Protocols
Two primary strategies are proposed, leveraging the structure of this compound and established radiolabeling methodologies.
Strategy 1: Catalytic Tritiation of C=C Double Bonds
This is a direct and efficient method to achieve high specific activity.[7] The polyene backbone of this compound contains multiple double bonds that can be selectively reduced using tritium gas (T₂) and a metal catalyst.
Causality: The choice of a catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is critical. It preferentially catalyzes the reduction of alkynes and activated alkenes, potentially allowing for partial saturation of the polyene chain without reducing all double bonds, which could be crucial for retaining biological activity.[10]
Protocol 1: Synthesis of [³H]-Desertomycin A
Objective: To label this compound by catalytic reduction of C=C double bonds with tritium gas.
Materials:
-
This compound (≥95% purity)
-
Lindlar's catalyst (Pd/CaCO₃, poisoned)
-
Anhydrous, degassed solvent (e.g., Ethyl Acetate or THF)
-
Tritium (T₂) gas manifold
-
High-vacuum line
-
Liquid scintillation counter and cocktail
-
HPLC system with UV and radioactivity detectors
Procedure:
-
Preparation: In a specialized reaction vessel suitable for high-pressure gas reactions, dissolve 1-2 mg of this compound in 1 mL of anhydrous ethyl acetate.
-
Catalyst Addition: Add 1 mg of Lindlar's catalyst to the solution.
-
Degassing: Freeze the reaction mixture with liquid nitrogen and evacuate the vessel using a high-vacuum line. Allow to thaw under vacuum and backfill with an inert gas (e.g., Argon). Repeat this freeze-pump-thaw cycle three times to remove all dissolved oxygen.
-
Tritiation: Connect the vessel to a tritium gas manifold. Introduce a controlled pressure of T₂ gas (e.g., 0.5-1 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by measuring the pressure drop in the manifold. The reaction time must be optimized (e.g., 1-4 hours) to achieve sufficient labeling without complete saturation.
-
Quenching & Filtration: After the desired time, carefully vent the excess T₂ gas according to safety protocols. Freeze the reaction mixture and introduce air. Thaw and filter the solution through a 0.2 µm syringe filter to remove the catalyst.
-
Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen. The crude radiolabeled product is now ready for purification.
Strategy 2: Biosynthetic Labeling with [¹⁴C]-Precursors
This elegant approach uses the natural biosynthetic machinery of the producing organism (Streptomyces sp.) to incorporate a ¹⁴C label.[9] Since this compound is a polyketide, it is synthesized from simple building blocks like acetate and propionate.[2] Feeding the culture a ¹⁴C-labeled version of these precursors will result in a uniformly labeled product with its native structure perfectly preserved.[9][11][12]
Causality: This method ensures that the final product is chemically identical to the unlabeled drug, eliminating concerns about altered biological activity. The choice of precursor ([1-¹⁴C]acetate or [1-¹⁴C]propionate) is based on established knowledge of macrolide biosynthesis.[13]
Protocol 2: Biosynthesis of [¹⁴C]-Desertomycin A
Objective: To produce [¹⁴C]-Desertomycin A by feeding a ¹⁴C-labeled precursor to a Streptomyces sp. culture.
Materials:
-
High-yield Streptomyces sp. strain (producer of this compound)
-
Appropriate fermentation medium (e.g., ISP2 broth)
-
[1-¹⁴C]sodium acetate (or other suitable precursor)
-
Shaking incubator
-
Centrifuge
-
Solvents for extraction (e.g., Ethyl Acetate)
-
HPLC system for purification
Procedure:
-
Inoculation: Prepare a seed culture of the Streptomyces sp. strain in the appropriate liquid medium. Grow for 48-72 hours at 28-30°C with vigorous shaking.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture.
-
Precursor Addition: After an initial growth phase (e.g., 24 hours), add the [1-¹⁴C]sodium acetate to the culture. The final concentration and specific activity should be optimized (e.g., 10-50 µCi).
-
Fermentation: Continue the fermentation for the period required for maximal this compound production (typically 5-7 days).
-
Harvesting: Separate the mycelium from the broth by centrifugation.
-
Extraction: Extract the this compound from both the mycelium and the supernatant. Typically, the mycelium is extracted with acetone or methanol, and the supernatant is extracted with ethyl acetate.
-
Purification: Combine the organic extracts, evaporate the solvent, and purify the crude [¹⁴C]-Desertomycin A using the quality control workflow described below.
Purification and Quality Control Workflow
Purification is a critical step to ensure that the radiolabeled product is free from unlabeled starting material and radiochemical impurities, which could compromise experimental results.[14] High-Performance Liquid Chromatography (HPLC) is the gold standard for this process.[15][16][17]
Caption: Purification and QC Workflow for Radiolabeled this compound.
Protocol 3: HPLC Purification and Quality Control
Objective: To purify and validate the radiolabeled this compound.
Procedure:
-
Purification (Preparative HPLC):
-
Dissolve the crude radiolabeled product in a suitable solvent (e.g., Methanol/Water).
-
Inject onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water.
-
Collect fractions and monitor the radioactivity of each fraction using a liquid scintillation counter.
-
Pool the fractions containing the highest radioactivity corresponding to the this compound peak.
-
-
Quality Control - Radiochemical Purity:
-
Inject a small aliquot of the purified product onto an analytical C18 HPLC column equipped with both a UV detector and an in-line radioactivity detector.[16]
-
The radiochemical purity is the percentage of the total radioactivity that elutes as a single peak. A purity of >95% is required for uptake studies.[17]
-
-
Quality Control - Chemical Identity:
-
Spike a sample of the purified radiolabeled product with an authentic, unlabeled standard of this compound.
-
Inject this mixture onto the analytical HPLC.
-
Confirm that the radioactivity peak and the UV peak for the standard co-elute perfectly.
-
-
Quality Control - Specific Activity:
-
Quantify Mass: Generate a standard curve by injecting known concentrations of unlabeled this compound and measuring the area of the UV peak. Use this curve to determine the mass of the radiolabeled compound in your purified sample.
-
Quantify Radioactivity: Measure the total radioactivity of the same sample using a liquid scintillation counter.
-
Calculate: Specific Activity (Ci/mol) = (Total Curies) / (Total Moles).
-
Application: Cellular Uptake Assay Protocol
Once purified and characterized, the radiolabeled this compound can be used to quantify its uptake into cells.[18][19]
Caption: General Workflow for a Cellular Uptake Assay.
Protocol 4: General Cellular Uptake Assay
Objective: To measure the time- and concentration-dependent uptake of radiolabeled this compound into a target cell line.
Procedure:
-
Cell Seeding: Seed the target cells (e.g., bacterial or cancer cell line) in a multi-well plate (e.g., 24-well) and grow until they reach the desired confluency.[20]
-
Preparation: Aspirate the growth medium and wash the cells once with a pre-warmed assay buffer (e.g., HBSS or PBS).
-
Initiate Uptake: Add the assay buffer containing a known concentration of radiolabeled this compound to each well to start the uptake.[20] For time-course experiments, use a single concentration. For kinetic experiments, use a range of concentrations.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 2, 5, 15, 30, 60 minutes).[21]
-
Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with ice-cold assay buffer. This removes unbound extracellular radioligand.[20]
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent) to each well and incubate to ensure complete cell disruption.[20]
-
Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute or Disintegrations Per Minute) using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the amount of protein per well (determined by a separate protein assay like BCA) to calculate the uptake in terms of pmol of drug per mg of protein.[21]
References
-
Journal of Antibiotics (Tokyo). (1977). Biosynthetic studies on the macrolide antibiotic turimycin using 14C-labeled precursors. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]
-
Mar Drugs. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [Link]
-
PubMed. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [Link]
-
INIS-IAEA. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. [Link]
-
Journal of Visualized Experiments. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. [Link]
-
Bio-Australis. (n.d.). This compound Product Data Sheet. [Link]
-
Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. [Link]
-
MDPI. (2021). Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]
-
PubMed. (2021). Biosynthesis of [14C]-11-De-O-Methyltomaymycin, a Precursor of Radiolabelled Antibody Drug Conjugates. [Link]
-
Dojindo Molecular Technologies. (n.d.). Cellular Uptake Assay Data Collection. [Link]
-
National Center for Biotechnology Information. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. [Link]
-
ResearchGate. (n.d.). Tritium labelling of pharmaceuticals. [Link]
-
PubMed. (1992). Biosynthesis of antibiotic 1233A (F-244) and preparation of [14C]1233A. [Link]
-
Polimi Open Knowledge. (2020). Purification, formulation and quality control of radiopharmaceuticals. [Link]
-
PubMed. (1986). Reaction of some macrolide antibiotics with the ribosome. Labeling of the binding site components. [Link]
-
National Center for Biotechnology Information. (2017). Radiochemical Approaches to Imaging Bacterial Infections: Intracellular versus Extracellular Targets. [Link]
-
Semantic Scholar. (1975). Biosynthesis of aurodox (antibiotic X-5108). incorporation of 14C-labelled precursors into. [Link]
-
Selcia. (2024). Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation. [Link]
-
MDPI. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. [Link]
-
ResearchGate. (2021). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. [Link]
-
ACS Publications. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. [Link]
-
Pharmaron. (n.d.). Radiolabelling And Radiosynthesis Services. [Link]
-
National Center for Biotechnology Information. (2021). Tritiation of aryl thianthrenium salts with a molecular palladium catalyst. [Link]
-
Amerigo Scientific. (n.d.). Radiolabeled Compounds. [Link]
-
YouTube. (2022). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). [Link]
Sources
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. mdpi.com [mdpi.com]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. amerigoscientific.com [amerigoscientific.com]
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- 9. Biosynthetic studies on the macrolide antibiotic turimycin using 14C-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of [14 C]-11-De-O-Methyltomaymycin, a Precursor of Radiolabelled Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Evaluating the Synergistic Activity of Desertomycin A with Conventional Antibiotics
Introduction
Desertomycin A is a macrolide antibiotic with a broad spectrum of activity against a variety of pathogenic microorganisms, including Gram-positive and some Gram-negative bacteria, as well as fungi. Its primary mechanism of action is understood to involve the disruption of the plasma membrane's integrity, leading to the leakage of essential intracellular components such as potassium ions. At higher concentrations, it has also been observed to inhibit protein synthesis. The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel therapeutic strategies, including the use of antibiotic combinations that exhibit synergy. This application note provides a detailed protocol for researchers to systematically evaluate the synergistic potential of this compound with other classes of antibiotics.
The rationale for exploring antibiotic synergy is multifaceted. A synergistic combination can result in enhanced bactericidal activity, a broader spectrum of coverage, a reduction in the required therapeutic dose of individual agents (thereby minimizing potential toxicity), and the suppression or delay of the development of antibiotic resistance. This protocol will focus on two robust and widely accepted methods for synergy testing: the checkerboard microdilution assay and the time-kill curve analysis. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reproducible and reliable data.
Rationale for Selecting Partner Antibiotics
The selection of antibiotic partners for synergy testing with this compound should be guided by their respective mechanisms of action, with the goal of targeting different essential pathways in the bacterial cell. A multi-pronged attack is more likely to result in a synergistic outcome.
-
Beta-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs)[1][2]. By weakening the cell wall, beta-lactams may facilitate the entry of this compound into the bacterial cell, enhancing its access to the plasma membrane and intracellular targets.
-
Aminoglycosides (e.g., Gentamicin, Amikacin): Aminoglycosides primarily inhibit protein synthesis by binding to the 30S ribosomal subunit[3][4][5]. The initial uptake of aminoglycosides across the bacterial cell membrane is an energy-dependent process. It is hypothesized that the membrane-disrupting activity of this compound could enhance the intracellular accumulation of aminoglycosides, leading to a more potent inhibition of protein synthesis.
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): This class of antibiotics targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair[][7][8]. Combining a membrane-active agent like this compound with an antibiotic that disrupts DNA metabolism could create a two-front assault on the bacterial cell, increasing the likelihood of cell death.
-
Glycopeptides (e.g., Vancomycin): Glycopeptides inhibit cell wall synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors[9][10][11][12][13]. While both this compound and glycopeptides can be effective against Gram-positive pathogens, their distinct mechanisms of action on the cell envelope and membrane present an opportunity for synergistic interaction.
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Partner antibiotics (analytical grade)
-
Test microorganisms (clinically relevant isolates and quality control strains)
-
Quality Control (QC) Strains:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Microplate reader
-
Incubator (35 ± 2°C)
Preliminary: Determination of Minimum Inhibitory Concentration (MIC)
Causality: Before assessing synergy, the MIC of each antibiotic (this compound and the partner antibiotics) against the test organisms must be determined individually. This provides the baseline data necessary for designing the checkerboard assay and interpreting the results.
Protocol:
-
Prepare stock solutions of each antibiotic in a suitable solvent and dilute further in CAMHB to the desired starting concentrations.
-
Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate containing CAMHB.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Microdilution Assay
Causality: The checkerboard assay is a widely used method to systematically test a large number of antibiotic combinations and quantify the synergistic effect. By creating a two-dimensional array of antibiotic concentrations, it allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a numerical value that defines the nature of the interaction.
Workflow Diagram:
Caption: Workflow for the checkerboard synergy assay.
Protocol:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the partner antibiotic.
-
The resulting plate will contain a gradient of concentrations for both antibiotics.
-
Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well.
-
Include appropriate controls: growth control, sterility control, and wells with each antibiotic alone.
-
Incubate at 35 ± 2°C for 18-24 hours.
-
Determine the MIC of the combination in each well.
Data Analysis:
The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:
FICI = FIC of this compound + FIC of Partner Antibiotic
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
Interpretation of FICI:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Example Data Presentation:
| This compound (µg/mL) | Partner Antibiotic (µg/mL) | Growth | FICI |
| 0.25 (1/4 MIC) | 0.5 (1/4 MIC) | - | 0.5 |
| 0.125 (1/8 MIC) | 1.0 (1/2 MIC) | - | 0.625 |
| ... | ... | ... | ... |
Time-Kill Curve Analysis
Causality: While the checkerboard assay provides a static endpoint, the time-kill curve analysis offers a dynamic view of the antibacterial effect over time. This method is crucial for confirming synergy and determining whether the combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Workflow Diagram:
Sources
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. microbeonline.com [microbeonline.com]
- 15. microrao.com [microrao.com]
- 16. microbiologyclass.net [microbiologyclass.net]
- 17. m.youtube.com [m.youtube.com]
Genetic manipulation of Streptomyces for enhanced Desertomycin A production
Application Note: Precision Engineering of Streptomyces for Enhanced Desertomycin A Biosynthesis
Executive Summary
This compound is a 44-membered macrocyclic lactone with potent antifungal and anti-mycobacterial activity (specifically against MDR Mycobacterium tuberculosis). Its mechanism of action—inhibition of V-type H+-ATPases—makes it a high-value target for drug development. However, native production titers in Streptomyces spectabilis or S. flavofungini are often insufficient for industrial scale-up (<50 mg/L).
This guide details a comprehensive protocol for the genetic manipulation of Streptomyces to enhance this compound yields. We move beyond simple mutagenesis, employing a rational engineering strategy that combines heterologous cluster expression with CRISPR-Cas9 mediated promoter knock-ins .[1]
Key Deliverables:
-
Mechanism: Elucidation of the dst cluster logic and the critical role of the dstH amidinohydrolase.
-
Protocol: Step-by-step CRISPR-Cas9 editing to insert the constitutive kasOp promoter.
-
Analysis: Validated HPLC-MS quantification methods.
The Biosynthetic Logic: The dst Cluster
To engineer production, one must understand the assembly line. This compound is synthesized by a Type I Polyketide Synthase (PKS). The gene cluster (dst) spans approximately 127 kb.[2]
Critical Mechanistic Insight: The biosynthesis involves a unique "prodrug-like" maturation. The PKS assembly line produces Desertomycin B (containing a guanidino side chain). The enzyme DstH (an amidinohydrolase) is the "switch" that converts Desertomycin B into the bioactive This compound by hydrolyzing the guanidino group to a primary amine/cyclized marginolactone structure.
-
Engineering Implication: Merely overexpressing the PKS genes without ensuring high dstH activity will lead to the accumulation of the precursor Desertomycin B. Balanced expression is required.
Figure 1: The biosynthetic pathway of this compound. Note the critical gating role of DstH in the final maturation step.
Strategic Genetic Targets
We recommend a dual-strategy approach depending on the host strain availability.
| Strategy | Target Mechanism | Application Context | Expected Yield Increase |
| A. Promoter Refactoring | Insert strong constitutive promoter (kasOp) upstream of the core PKS operon. | Native hosts (S. spectabilis, S. flavofungini) | 5x - 10x |
| B. Heterologous Expression | Clone full 127-kb dst cluster into a clean host (S. lividans TK23). | When native host is genetically recalcitrant or slow-growing. | >130 mg/L |
| C. Precursor Supply | Overexpression of accBC (Acetyl-CoA carboxylase). | Adjunct to Strategy A or B. | 20-30% boost |
Detailed Protocol: CRISPR-Cas9 Promoter Knock-in
This protocol describes the insertion of the kasOp promoter upstream of the first PKS gene in the dst cluster using the pCRISPomyces-2 system. This bypasses native regulatory bottlenecks.
Phase 1: Vector Construction (Design & Build)
-
Target Selection: Identify the Transcription Start Site (TSS) of the dst PKS operon. Design a protospacer (20 bp) adjacent to a PAM sequence (NGG) within the 5' UTR.
-
Spacer Cloning:
-
Digest pCRISPomyces-2 with BbsI.
-
Anneal complementary oligos containing your spacer sequence.
-
Ligate oligos into the vector (Golden Gate assembly).[3]
-
-
Homology Arm Assembly:
-
Amplify 1 kb upstream (Left Arm) and 1 kb downstream (Right Arm) of the insertion site.
-
Amplify the kasOp promoter cassette (approx. 300 bp).
-
Use Gibson Assembly to fuse: [Vector] - [Left Arm] - [kasO*p] - [Right Arm] - [Vector].
-
Result: A plasmid capable of cutting the genome and repairing it by inserting the promoter.
-
Phase 2: Conjugation (Delivery)
Streptomyces possesses strong restriction barriers. We use interspecific conjugation from methylation-deficient E. coli.
-
Donor Strain: Transform the sequence-verified plasmid into E. coli ET12567/pUZ8002 (non-methylating, tra+).
-
Recipient Preparation:
-
Grow Streptomyces host in TSB medium with glycine (0.5%) to weaken the cell wall.
-
Harvest mycelia, wash 2x with 10.3% sucrose. Resuspend in small volume.
-
-
Mating:
-
Mix 10^8 E. coli donor cells with 10^7 Streptomyces spores/mycelia.
-
Plate on MS (Mannitol Soya) agar + 10 mM MgCl2.
-
Incubate at 30°C for 16–20 hours.
-
-
Selection:
-
Overlay plates with Nalidixic acid (removes E. coli) and Apramycin (selects for plasmid).
-
Incubate for 3–5 days until exconjugants appear.
-
Phase 3: Curing and Genotyping
-
Temperature Shift: Since pCRISPomyces-2 has a temperature-sensitive replicon, streak exconjugants onto ISP2 agar and incubate at 37°C (stress temp) to force plasmid loss after editing.
-
Genotyping:
-
PCR amplify the promoter region from genomic DNA of survivors.
-
Success Criterion: A size shift corresponding to the inserted kasOp (~300 bp increase) compared to Wild Type (WT).
-
Fermentation & Analytical Protocols
Once the strain is engineered, standardized fermentation is crucial for reproducibility.
Protocol: Biphasic Fermentation
-
Seed Culture: Inoculate 50 mL TSB (Tryptic Soy Broth) with fresh spores. Incubate 48h, 28°C, 220 rpm.
-
Production Media (Optimized for Desertomycin):
-
Glucose: 10 g/L[4]
-
Soybean Meal: 10 g/L (Critical nitrogen source)
-
CaCO3: 2 g/L (pH buffer)
-
CoCl2: 1 mg/L (Cofactor for B12-dependent enzymes often associated with PKS).
-
-
Fermentation: Inoculate 5% (v/v) seed into 50 mL Production Media in 250 mL baffled flasks. Incubate 7 days at 28°C.
Protocol: Extraction & HPLC-MS Analysis
-
Extraction:
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 100% B over 20 min. Flow rate: 1.0 mL/min.[7]
-
-
Detection:
-
UV: 210 nm and 260 nm.
-
MS (ESI+): Monitor m/z 1192.7 [M+H]+ for this compound.[6]
-
Experimental Workflow Diagram
Figure 2: End-to-end workflow for strain engineering and validation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Exconjugants | Restriction barrier active. | Heat shock spores (50°C, 10 min) before conjugation. Ensure donor is dam-/dcm-. |
| High DstB / Low DstA | dstH expression is limiting. | Clone a second copy of dstH under a constitutive promoter (ermEp*) on an integrative plasmid. |
| Low Total Yield | Precursor limitation. | Feed 0.1% sodium propionate or overexpress accBC genes to boost Malonyl-CoA pool. |
References
-
Biosynthetic Gene Cluster Identification: Zhang, L., et al. (2020).[8][9][10][11] "Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin." The Journal of Antibiotics.
-
CRISPR-Cas9 Protocol for Streptomyces: Cobb, R. E., et al. (2015).[12] "High-efficiency multiplex genome editing of Streptomyces species using an engineered CRISPR/Cas system." ACS Synthetic Biology.
-
Desertomycin Mechanism & Extraction: Braesel, J., et al. (2016). "An Amidinohydrolase Provides the Missing Link in the Biosynthesis of Amino Marginolactone Antibiotics."[6] ChemBioChem.
-
Heterologous Host Optimization: Gomez-Escribano, J. P., & Bibb, M. J. (2011). "Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters." Microbial Biotechnology.
Sources
- 1. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 4. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsi.org [ijpsi.org]
- 8. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Genomics-Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in the Potential Novel Strain Streptomyces sp. 21So2-11 Isolated from Antarctic Soil [mdpi.com]
- 10. Genome mining of biosynthetic and chemotherapeutic gene clusters in Streptomyces bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toward Systems Metabolic Engineering of Streptomycetes for Secondary Metabolites Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR–Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Desertomycin A Solubility & Handling Guide
Executive Summary & Physicochemical Context
The Core Issue: Desertomycin A (DesA) is a 42-membered macrocyclic lactone.[1] Its structure presents a "solubility paradox": it contains numerous hydrophilic hydroxyl groups (polyol region) and an amino-sugar moiety, yet it exhibits poor water solubility.
The Mechanism: The insolubility arises from the high lattice energy of its macrocyclic skeleton and the intramolecular hydrogen bonding that "locks" the hydrophilic groups, exposing the hydrophobic backbone to the solvent. When introduced rapidly into an aqueous environment (high dielectric constant), the water molecules form an ordered cage around the hydrophobic regions (entropic penalty), driving the molecules to aggregate and precipitate to minimize surface area.
Quick Solubility Reference Table
| Solvent | Solubility Rating | Max Conc. (Approx) | Application Note |
| DMSO | Excellent | ~20 mg/mL | Preferred for Stock Solutions. |
| Methanol | Good | ~10 mg/mL | Good for intermediate dilutions; toxic to cells. |
| Ethanol | Good | ~5-10 mg/mL | Alternative to Methanol. |
| Water/PBS | Poor | <0.1 mg/mL | DO NOT dissolve solid directly here. |
| DMF | Good | ~15 mg/mL | Alternative to DMSO, but harder to remove. |
Standard Operating Procedures (SOPs)
Protocol A: Preparation of High-Stability Stock Solution
Use this protocol to create a master stock that resists degradation.
-
Weighing: Weigh the lyophilized this compound powder in a glass vial.
-
Why? Macrocyclic lactones can adsorb to polypropylene (PP) or polystyrene (PS) plastics, leading to titer loss.
-
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM or 10 mg/mL .
-
Note: Ensure the DMSO is "cell culture grade" (sterile, low endotoxin).
-
-
Solubilization: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: The solution must be crystal clear. Any turbidity indicates incomplete solubilization.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials or high-quality PP tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: The "Step-Down" Dilution Method (Critical)
Use this method to transfer DesA from DMSO stock to Aqueous Media without precipitation.
The Error: Direct injection of 100% DMSO stock into a large volume of PBS/Media causes "Solvent Shock," leading to immediate localized precipitation.
The Fix:
-
Intermediate Dilution: Dilute your DMSO stock 1:10 into an intermediate solvent (e.g., Ethanol or 50% DMSO/Water) before the final spike.
-
Vortex-While-Adding:
Advanced Troubleshooting (Q&A)
Issue 1: "My solution turns cloudy immediately upon adding to cell culture media."
Diagnosis: This is "Solvent Shock" precipitation. The hydrophobic effect is driving the molecules together faster than they can disperse.
Troubleshooting Steps:
-
Check Concentration: Are you exceeding the aqueous solubility limit (typically <100 µM)?
-
Use a Carrier: Pre-complex the drug with Cyclodextrin.
-
Protocol: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in water. Use this solution to dilute your DMSO stock before adding it to the media. The cyclodextrin encapsulates the hydrophobic macrocycle, keeping it soluble in water.
-
-
Warm the Media: Cold media promotes precipitation. Pre-warm media to 37°C.
Issue 2: "I see no precipitation, but my biological activity (IC50) is lower than expected."
Diagnosis: Adsorption or Hydrolysis.
-
Adsorption: You are likely losing compound to the walls of your plastic tubes or reservoir troughs.
-
Fix: Switch to glass-coated plates or low-bind polypropylene . Pre-saturate tips by pipetting the solution up and down 3 times before dispensing.
-
-
Hydrolysis: The lactone ring is sensitive to pH extremes.
-
Fix: Check the pH of your buffer. This compound is most stable between pH 6.0 and 7.5 . Avoid storing in basic buffers (pH > 8.0) for extended periods, as this opens the lactone ring, rendering the drug inactive.
-
Issue 3: "My vehicle control (DMSO only) is killing my cells."
Diagnosis: Solvent Toxicity.
-
Fix: The final concentration of DMSO in the cell assay should strictly be < 0.5% (v/v) (ideally < 0.1%).
-
Calculation: If you need 10 µM DesA in the well, and your stock is 10 mM, the dilution is 1:1000. This yields 0.1% DMSO. If you need higher drug concentrations, you must concentrate the stock to 20-50 mM (if possible) to keep the DMSO volume low.
Visualizing the Workflow
Diagram 1: Solubilization Decision Tree
Use this flow to determine the correct solvent strategy based on your application.
Caption: Decision matrix for solubilizing this compound. Note the divergence for in vivo applications requiring carrier molecules.
Diagram 2: The "Crash Out" Mechanism vs. Stable Dispersion
Understanding why direct addition to water fails.
Caption: Mechanistic comparison between rapid addition leading to precipitation (Scenario A) and controlled dispersion (Scenario B).
References
-
Uri, J., et al. (1958).[1] "Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action."[1] Nature, 182, 401.[1] Link
-
Bax, A., et al. (1986).[1] "Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques." Journal of the American Chemical Society, 108(25), 8056-8063. Link
-
Braña, A.F., et al. (2019). "Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis...".[4][6][7] Marine Drugs, 17(2), 114.[3][7] Link
-
TOKU-E Company. "Antibiotic Solubility Data Table." TOKU-E Technical Resources. Link
-
Patti, A., et al. (2018).[8] "pH-Dependent stability of azithromycin in aqueous solution..." Journal of Pharmaceutical and Biomedical Analysis, 158, 47-53.[8] Link(Cited for comparative macrolide lactone stability mechanisms).
Sources
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Acquired Resistance to Desertomycin A
For: Researchers, scientists, and drug development professionals
Introduction
Welcome to the technical support guide for Desertomycin A. This document is designed to provide researchers with a comprehensive resource for understanding and overcoming acquired resistance to this potent macrolide antibiotic. As you navigate your experimental challenges, this guide will serve as a key resource, offering troubleshooting advice, detailed experimental protocols, and a framework for rationally designing strategies to restore the efficacy of this compound against resistant bacterial strains.
The information herein is curated from peer-reviewed literature and established principles of antimicrobial resistance. We will delve into the primary mechanisms of resistance affecting macrolides and provide actionable strategies to counteract them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a macrolide antibiotic.[1] While its complete mode of action is still under investigation, it is known to affect the plasma membrane and inhibit protein synthesis.[1] Recent studies in Mycobacterium tuberculosis have identified that desertomycins can bind to the ribosomal proteins S12 (encoded by rpsL) and L3 (encoded by rplC), as well as the caseinolytic protein ClpC1, thereby disrupting essential cellular processes.
Q2: My bacterial strain has developed resistance to this compound. What are the most likely mechanisms?
A2: Based on what is known about macrolide resistance, there are three primary mechanisms of acquired resistance you should investigate:
-
Target Site Modification: Mutations in the genes encoding the ribosomal target proteins (rpsL and rplC) or modifications to the ribosomal RNA (rRNA) can prevent this compound from binding effectively.[2][3]
-
Active Efflux: The bacteria may have acquired or upregulated efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its intracellular target.[4][5]
-
Enzymatic Inactivation: While less common for macrolides in some bacteria, it's possible the resistant strain produces enzymes that chemically modify and inactivate this compound.
Q3: Can I restore the activity of this compound against a resistant strain?
A3: Yes, it is often possible to restore or potentiate the activity of an antibiotic. Key strategies, which will be detailed in this guide, include:
-
Using Efflux Pump Inhibitors (EPIs): Co-administering this compound with an EPI can block the pumps and increase the intracellular concentration of the antibiotic.[4][6]
-
Synergistic Drug Combinations: Combining this compound with another antibiotic that has a different mechanism of action can create a synergistic effect, where the combined activity is greater than the sum of the individual activities.[7][8]
Troubleshooting Guide: Investigating and Overcoming Resistance
This section provides a structured approach to diagnosing the mechanism of resistance in your bacterial strain and selecting an appropriate strategy to overcome it.
Part 1: Characterizing the Resistance Mechanism
The first step in overcoming resistance is to understand how the bacteria is evading the effects of this compound.
Caption: Workflow for diagnosing the mechanism of this compound resistance.
Plausible Cause 1: Target Site Modification
Mutations in the ribosomal protein genes rpsL (encoding S12) or rplC (encoding L3) can alter the binding site of this compound, rendering it ineffective.
-
Troubleshooting Steps:
-
Sequence the Target Genes: Extract genomic DNA from both your resistant and sensitive (parental) strains. Amplify the rpsL and rplC genes using PCR and sequence the amplicons. Compare the sequences to identify any mutations. Mutations in rpsL at codon 43 or 88 are common for resistance to other ribosome-targeting antibiotics.[2]
-
Perform Ribosome Profiling: This advanced technique can provide a high-resolution map of ribosome occupancy on mRNA. In a resistant strain with a target site mutation, you would expect to see normal translation even in the presence of this compound, whereas in a sensitive strain, you would see ribosomes stalling.
-
Plausible Cause 2: Increased Efflux Pump Activity
The resistant strain may be actively pumping this compound out of the cell.
-
Troubleshooting Steps:
-
MIC Assay with an Efflux Pump Inhibitor (EPI): Determine the Minimum Inhibitory Concentration (MIC) of this compound against your resistant strain in the presence and absence of a broad-spectrum EPI like verapamil or reserpine. A significant (4-fold or greater) reduction in the MIC in the presence of the EPI strongly suggests that efflux is a primary resistance mechanism.[5][9]
-
Efflux Assay: Directly measure the accumulation or extrusion of a fluorescent dye (a substrate for many efflux pumps, e.g., ethidium bromide) in your resistant and sensitive strains. Resistant strains with active efflux will show lower intracellular accumulation of the dye.
-
Part 2: Strategies to Restore this compound Activity
Once you have a hypothesis about the resistance mechanism, you can employ targeted strategies to overcome it.
If your results point to efflux-mediated resistance, combining this compound with an EPI is a logical next step.
-
Rationale: EPIs compete with the antibiotic for the binding site on the efflux pump or disrupt the energy source for the pump, leading to increased intracellular concentration of the antibiotic.[4][6]
-
Experimental Approach: Use a checkerboard assay (see protocols below) to test various concentrations of this compound and an EPI to identify synergistic interactions.
Table 1: Example Data for MIC Reduction with an Efflux Pump Inhibitor (Note: This is illustrative data based on studies with other macrolides, as specific data for this compound is not yet published. Experimental validation is required.)
| Bacterial Strain | Antibiotic | MIC without EPI (µg/mL) | MIC with EPI (µg/mL) | Fold Reduction in MIC |
| S. aureus (MRSA) | Erythromycin | 128 | 8 | 16 |
| P. aeruginosa | Azithromycin | 256 | 16 | 16 |
| Your Resistant Strain | This compound | Experimental Value | Experimental Value | Calculate |
This strategy is effective against both efflux- and target-mediated resistance.
-
Rationale: Combining two antibiotics with different mechanisms of action can be synergistic. For example, an antibiotic that disrupts the cell wall (a β-lactam) could enhance the uptake of this compound, which targets the ribosome.
-
Experimental Approach: Perform a checkerboard assay to screen for synergy between this compound and a panel of antibiotics from different classes (e.g., β-lactams, aminoglycosides, fluoroquinolones). The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index.[10][11]
Table 2: Interpreting the Fractional Inhibitory Concentration (FIC) Index
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.[8]
Sources
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. Mutations in rpsL that confer streptomycin resistance show pleiotropic effects on virulence and the production of a carbapenem antibiotic in Erwinia carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchdata.edu.au [researchdata.edu.au]
- 7. igas.gouv.fr [igas.gouv.fr]
- 8. Synergistic combination of two antimicrobial agents closing each other’s mutant selection windows to prevent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Mutations Related to Streptomycin Resistance in Clinical Isolates of Mycobacterium tuberculosis and Possible Involvement of Efflux Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The fractional inhibitory concentration (FIC) index as a measure of synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Desertomycin A in Therapeutic Development
Status: Operational Ticket Focus: Cytotoxicity Mitigation, Solubility Optimization, and Assay Validity Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1]
Introduction: The Desertomycin A Paradox
Welcome to the technical support portal for this compound (Des-A). If you are accessing this guide, you have likely encountered the "Desertomycin Paradox": this 42-membered macrocyclic lactone exhibits potent activity against Mycobacterium tuberculosis (M.tb) and fungal pathogens, yet its utility is severely hampered by non-specific mammalian cytotoxicity.[1]
The Core Challenge: this compound is an aminopolyol polyketide.[2][3] Its amphiphilic nature allows it to penetrate membranes easily, but its mechanism—involving the inhibition of ATP-dependent proteases (ClpC1) and ribosomal interference—often triggers cell death in host tissues at concentrations near the therapeutic MIC (Minimum Inhibitory Concentration).
This guide provides the protocols required to:
-
Solubilize Des-A without inducing solvent-based toxicity.
-
Differentiate between specific pharmacological activity and general membrane disruption.
-
Optimize the therapeutic window through analog selection and dosing strategies.
Module 1: Solubility & Formulation Protocols
User Issue: "My compound precipitates in cell culture media, or the DMSO control is showing toxicity."
Technical Insight: this compound is soluble in Methanol (MeOH), DMSO, and DMF, but has poor water solubility.[1][4] A common error is adding high-concentration DMSO stocks directly to cold media, causing immediate micro-precipitation.[1] These micro-crystals adhere to cell membranes, causing physical lysis that mimics enzymatic cytotoxicity (false positive).[1]
Protocol: The "Solvent Ramp" Method
Do not perform a single-step dilution from 100% DMSO to aqueous media. Use this intermediate step to ensure colloidal stability.
| Step | Action | Critical Parameter |
| 1. Primary Stock | Dissolve Des-A powder in 100% anhydrous DMSO. | Concentration: 10 mM . Store at -20°C. |
| 2. Intermediate | Dilute Primary Stock 1:10 into warm (37°C) PBS containing 10% PEG-400. | Vortex immediately. Final DMSO: 10%. |
| 3. Working Solution | Dilute Intermediate into pre-warmed cell culture media. | Final DMSO must be ≤ 0.5% . |
Troubleshooting FAQ
-
Q: Can I use ethanol instead of DMSO?
-
Q: The solution is cloudy.
-
A: You have reached the saturation limit. Spin down at 10,000 x g for 5 mins. If a pellet forms, your concentration is too high for the media formulation. Switch to a Cyclodextrin-based vehicle (e.g., 20% HP-β-CD) to improve aqueous solubility without precipitation.
-
Module 2: Mechanism-Based Cytotoxicity & Mitigation[1]
User Issue: "The IC50 in my cancer line is identical to the MIC for bacteria. How do I improve the therapeutic index?"
Technical Insight: Recent studies (2024) indicate that Desertomycins target the ClpC1 (ATP-dependent Clp protease) and RPSL (Ribosomal Protein S12) in mycobacteria [1].[1] However, in mammalian cells, the macrocyclic ring structure can disrupt mitochondrial function and induce proteotoxic stress.[1]
Mitigation Strategy: Analog Selection (The "G" Variant) If this compound is too toxic, you must evaluate Desertomycin G .[1]
-
This compound: High non-specific toxicity.
-
Desertomycin G: Retains anti-M.tb activity (binding RPSL/ClpC1) but shows significantly reduced cytotoxicity in healthy fibroblasts (though it remains active against breast tumor lines like MCF-7) [2].[1]
Visualizing the Mechanism & Toxicity Pathways
Figure 1: Comparative mechanism of action. This compound shows high affinity for mammalian mitochondrial off-targets, whereas the G analog maintains bacterial potency with reduced host toxicity.[1]
Module 3: Assay Validity (False Positives)
User Issue: "My MTT assay shows 100% cell death, but the cells look morphologically intact under the microscope."
Technical Insight: this compound targets ATP-dependent processes (like ClpC1).[1] Metabolic assays like MTT or CellTiter-Glo rely on active mitochondrial dehydrogenases and ATP levels.[1] Des-A can inhibit mitochondrial respiration without immediately killing the cell (cytostasis), leading to a false "dead" signal in metabolic assays.
The "Orthogonal Assay" Protocol
Never rely on a single endpoint for Desertomycin. You must cross-validate metabolic depression vs. membrane rupture.
| Assay Type | Target Marker | Desertomycin Interaction | Verdict |
| MTT / MTS | Mitochondrial Activity | High Interference. Des-A suppresses mitochondrial function directly.[1] | Avoid or interpret with caution. |
| LDH Release | Membrane Integrity | Low Interference. Only detects physical cell rupture. | Recommended for true cytotoxicity. |
| Crystal Violet | Total Biomass | No Interference. Stains DNA/Protein of adherent cells. | Recommended for confirming cytostasis. |
Decision Logic for Assay Selection
Figure 2: Workflow for selecting the correct cytotoxicity readout to avoid metabolic artifacts common with macrocyclic lactones.
Summary of Key Specifications
| Parameter | Value / Note |
| Molecular Weight | ~1192.5 g/mol |
| Primary Targets | Bacterial ClpC1, Ribosomal S12 (RPSL) [1] |
| Solubility | DMSO (Good), MeOH (Good), Water (Poor) |
| Cytotoxicity Threshold | IC50 ~2.5 - 5 µM (Mammalian Lines) [2] |
| M.tb Potency | EC50 ~25 µg/mL [1] |
| Storage | -20°C, Desiccated, Protect from light.[1] |
References
-
Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. Scientific Reports (2024). [Link]
-
Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines. Marine Drugs (2019). [Link]
-
Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques. Journal of the American Chemical Society (1986).[4][5] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of Desertomycin A fragments
The Desertomycin A Synthesis Support Center is now online. This guide addresses the specific chemical challenges associated with the total synthesis and fragment assembly of this compound, a 42-membered polyol macrolactone.
Ticket #: DES-SYN-42 Topic: Overcoming challenges in fragment assembly and stereochemical assignment Status: Open Assigned Specialist: Senior Application Scientist
Introduction & Architecture
This compound presents a formidable synthetic challenge due to its 42-membered macrolactone ring , a dense polyol chain (C21–C38) , and a glycosidic linkage (typically a mannose derivative). The primary points of failure in its synthesis are the stereochemical integrity of the polyol chain, the entropy-disfavored macrocyclization, and the regioselective glycosylation.
The following guide breaks down these challenges into modular troubleshooting steps.
Troubleshooting Module: The Polyol Chain (C21–C38)
User Issue: "I am synthesizing the C21–C38 fragment, but the NMR data of my intermediate does not match the natural product. How do I validate the stereochemistry?"
Root Cause Analysis
The C21–C38 region contains a repeating 1,3-polyol motif. The primary failure mode is stereochemical misassignment or epimerization during aldol iterations. The relative stereochemistry of this region was originally ambiguous until resolved by Kishi’s Universal NMR Database method and confirmed via synthesis.
Solution Protocol: The Kishi NMR Validation Loop
Do not rely solely on X-ray crystallography, as these oily fragments rarely crystallize. Use the Universal NMR Database approach for self-validation.[1]
Step-by-Step Validation:
-
Derivatization: Convert your synthetic polyol fragment into the acetonide derivative.
-
Data Extraction: Measure the
NMR chemical shifts of the acetonide methyl carbons and the acetal carbon. -
Comparison: Compare your
values against the Kishi Database reference values for syn and anti 1,3-diols.-
Syn-acetonides: Acetal carbon
98.5 ppm; Methyls 19 and 30 ppm. -
Anti-acetonides: Acetal carbon
100.5 ppm; Methyls 24-25 ppm.
-
-
Correction: If your shifts deviate, you likely have a mismatch in the aldol addition step (e.g., unexpected Evans vs. non-Evans outcome).
Recommended Synthetic Route (C21–C38):
-
Reaction: Iterative Brown Allylation or Evans Aldol.
-
Critical Reagent: Use (-)-Ipc2B(allyl)borane for high reagent control over substrate control.
-
Purification: Avoid acidic silica gel chromatography for the free polyol; use neutral alumina or buffered silica to prevent migration.
Visualization: Stereochemical Assignment Workflow
Caption: Workflow for validating polyol stereochemistry using Kishi's Universal NMR Database method.
Troubleshooting Module: Macrocyclization (The 42-Membered Ring)
User Issue: "My Yamaguchi cyclization is yielding oligomers or recovering starting material instead of the monomeric lactone."
Root Cause Analysis
Closing a 42-membered ring is entropically disfavored. The effective molarity (EM) is extremely low. Standard concentrations (0.01 M) favor intermolecular esterification (oligomerization).
Solution Protocol: High-Dilution Syringe Pump Addition
You must operate under pseudo-infinite dilution conditions.
Optimized Conditions Table:
| Parameter | Standard Condition | Desertomycin Optimized Condition | Reason |
| Concentration | 0.005 M | 0.0005 M - 0.001 M | Minimizes intermolecular collisions. |
| Reagent | Yamaguchi (TCBC/DMAP) | Yamaguchi (TCBC/DMAP) | Proven for large macrolactones. |
| Temperature | Reflux | RT -> 40°C | High heat can degrade the polyol; moderate heat aids conformational flipping. |
| Addition Mode | Batch | Slow Syringe Pump (10h+) | Maintains low instantaneous concentration of the active ester. |
Troubleshooting Steps:
-
Activate First: Form the mixed anhydride (using 2,4,6-trichlorobenzoyl chloride and Et3N) in a small volume of THF.
-
Slow Addition: Add this activated solution dropwise over 12–16 hours into a large volume of refluxing toluene containing DMAP (10–20 equiv).
-
Acid Wash: Wash the crude mixture with buffered HCl immediately to remove DMAP, which can cause ring opening during concentration.
Troubleshooting Module: Glycosylation (The Sugar Moiety)
User Issue: "I cannot get the sugar (mannose derivative) to attach to the aglycone, or I am getting the wrong anomer."
Root Cause Analysis
The C-22 hydroxyl (or equivalent attachment point) on the macrocycle is sterically hindered by the surrounding polyol chain. Furthermore, mannosylation requires
Solution Protocol: Aglycone Glycosylation Strategy
Do not attempt to glycosylate the linear chain before cyclization if possible; the sugar may interfere with cyclization. Glycosylate the macrocyclic aglycone .
Recommended Protocol:
-
Donor: Use a mannosyl trichloroacetimidate or thioglycoside donor.
-
Promoter: TMSOTf (for imidates) or NIS/TfOH (for thioglycosides).
-
Solvent: Use Ether or Dichloromethane/Ether (1:1) . Ether solvents favor the
-anomer via the anomeric effect. -
Temperature: Perform at -40°C to -20°C . Low temperature improves selectivity.
FAQ: Common Pitfalls
Q: Can I use RCM (Ring-Closing Metathesis) instead of macrolactonization? A: While RCM is powerful, it leaves a double bond (E/Z mixture) that must be hydrogenated. In Desertomycin, the dense functionality makes selective hydrogenation difficult without affecting other olefins. Macrolactonization (Yamaguchi or Keck) is safer for the final assembly.
Q: How do I store the intermediate fragments? A: The polyol fragments are prone to acetonide migration under acidic conditions and oxidation . Store them:
-
Under Argon.
-
In benzene matrix (frozen) or neat oil at -20°C.
-
Avoid chloroform (often acidic); use DCM stabilized with amylene.
Q: Why is my final deprotection turning the product black? A: Global deprotection (usually removing acetonides and silyl groups) requires acid (e.g., HF·Pyridine or HCl/MeOH). The Desertomycin conjugated system is sensitive.
-
Fix: Use buffered HF·Pyridine (add excess pyridine) in THF.
-
Fix: Monitor by TLC every 15 minutes. Do not let it run overnight.
References
-
Stereochemical Assignment of the C21-C38 Portion of the Desertomycin/Oasomycin Class of Natural Products by Using Universal NMR D
- Source: Angewandte Chemie Intern
-
URL:[Link]
-
Stereochemical Assignment of the C21-C38 Portion of the Desertomycin/Oasomycin Class of Natural Products by Using Universal NMR D
- Source: Angewandte Chemie Intern
-
URL:[Link]
-
Toward creation of a universal NMR database for stereochemical assignment: complete structure of the desertomycin/oasomycin class of n
- Source: Journal of the American Chemical Society, 2001.
-
URL:[Link]
-
Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY.
- Source: N
-
URL:[Link]
Sources
Methods for reducing off-target effects of Desertomycin A in experiments
A Guide for Researchers on Mitigating Off-Target Effects in Experimental Settings
Welcome to the technical support resource for Desertomycin A. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the effective use of this potent macrolide. As Senior Application Scientists, we understand that distinguishing on-target efficacy from off-target artifacts is critical for generating robust and reliable data. This center provides in-depth, evidence-based answers to common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: I'm observing high levels of cytotoxicity at concentrations below the reported effective dose for my cancer cell line. How can I determine if this is a non-specific, off-target effect?
Answer: This is a classic challenge when working with membrane-active agents. This compound's primary mechanism involves disrupting the plasma membrane, which can lead to broad, non-specific cytotoxicity if not carefully controlled.[1] The key is to differentiate this from a more specific anti-proliferative effect that may occur at lower concentrations.[2]
Probable Cause: At high concentrations, the physicochemical properties of macrolides can lead to membrane permeabilization in a detergent-like manner, causing rapid cell death that is independent of any specific biological target. This is distinct from a targeted cytotoxic mechanism that may be effective against certain cancer cells at lower doses.[2][3]
Solution Strategy: Precise Dose-Response Analysis
A detailed dose-response curve is your most powerful initial tool. An ideal on-target effect will show a sigmoidal curve with a clear plateau, whereas non-specific toxicity often presents as a steep, linear drop-off at higher concentrations.
Experimental Protocol: Dose-Response Curve Generation
-
Cell Seeding: Plate your mammalian cancer cell line (e.g., MCF-7)[2] in a 96-well plate at a density that ensures logarithmic growth for the duration of the experiment (typically 48-72 hours).
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A wide concentration range is crucial. For example, start from 50 µM down to 10 nM.
-
Treatment: Remove the existing medium from the cells and add the 2x this compound dilutions. Also include vehicle-only (e.g., DMSO) controls and a positive control for cell death (e.g., Staurosporine).
-
Incubation: Incubate for your desired time point (e.g., 48 hours).
-
Viability Assay: Use a metabolic-based assay (e.g., CellTiter-Glo® or PrestoBlue™) to measure cell viability. Avoid assays that measure membrane integrity (like LDH or Trypan Blue), as they will be confounded by this compound's primary mechanism.[1]
-
Data Analysis: Plot the normalized viability against the log of the this compound concentration. Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50.
Interpreting the Results:
-
A very steep Hill slope or an R² value below 0.9 may indicate non-specific cytotoxicity.
-
Compare the IC50 for your cancer cell line to a non-cancerous control cell line (e.g., normal mammary fibroblasts).[2] A large therapeutic window between the two suggests a degree of cancer cell specificity.
| Parameter | On-Target Effect Signature | Off-Target Effect Signature |
| Dose-Response Curve | Sigmoidal shape | Steep, linear drop-off |
| IC50 (Cancer vs. Normal Cells) | Significantly lower IC50 in cancer cells | Similar IC50 values across cell lines |
| Time-Dependence | Effect may increase over 24-72h | Rapid cell death (<12h) |
Question 2: My results suggest this compound induces apoptosis, but I'm concerned about confounding effects from general cellular stress. How can I validate that my observations are linked to a specific pathway and not an off-target artifact like oxidative stress?
Answer: This is an excellent question. Many cytotoxic compounds, particularly antibiotics used on mammalian cells, can induce mitochondrial stress, leading to the production of reactive oxygen species (ROS).[4] This off-target oxidative stress can trigger apoptosis, masking the compound's true mechanism of action.
Probable Cause: Antibiotics can interfere with mitochondrial ribosomes, which share similarities with bacterial ribosomes. This can disrupt mitochondrial function, leading to a surge in ROS production and subsequent cellular damage that is independent of this compound's membrane-disrupting activity.[4]
Solution Strategy 1: Chemical Rescue with Antioxidants
Co-treatment with an antioxidant can help determine if the observed phenotype is ROS-dependent. If an antioxidant "rescues" the cells from this compound-induced death, it strongly suggests an off-target oxidative stress mechanism is at play.
Experimental Protocol: Antioxidant Co-treatment
-
Cell Seeding: Plate cells as described in the dose-response protocol.
-
Reagent Preparation: Prepare this compound at a 2x concentration (e.g., at its IC50 and 5x IC50). Prepare a 2x concentration of an antioxidant like N-acetylcysteine (NAC) (e.g., 5 mM final concentration) in culture medium.[5]
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
NAC alone
-
This compound + NAC (co-treatment)
-
-
Incubation & Analysis: Incubate for 24-48 hours. Measure cell viability. You can also use a fluorescent probe like CellROX™ Green to directly quantify ROS levels via flow cytometry or fluorescence microscopy.
Interpreting the Results:
-
No Rescue: If NAC co-treatment does not significantly increase cell viability, the cytotoxic effect is likely independent of oxidative stress and closer to the intended on-target mechanism.
-
Partial/Full Rescue: If NAC significantly reverses the cytotoxic effect of this compound, it indicates that off-target oxidative stress is a major contributing factor.[4]
Solution Strategy 2: Genetic Target Validation
This is the gold standard for confirming an on-target effect. Since this compound is known to inhibit protein synthesis at higher concentrations, you can test if your phenotype is dependent on this mechanism.[1] You would silence a key component of the translational machinery and see if it mimics or occludes the effect of this compound.
Experimental Protocol: siRNA-Mediated Target Validation
-
siRNA Transfection: Transfect your cells with siRNA targeting a ribosomal protein (e.g., RPS6) or a non-targeting control (NTC) siRNA.[6][7]
-
Incubation: Allow 48 hours for the knockdown to take effect.
-
Validation of Knockdown: Harvest a subset of cells to confirm knockdown of the target protein via qPCR or Western Blotting.[7] This step is critical for data integrity.
-
This compound Treatment: Treat the remaining NTC and target-knockdown cells with a dose-response of this compound.
-
Phenotypic Assay: After 24-48 hours, measure your phenotype of interest (e.g., cell viability, apoptosis).
Interpreting the Results:
-
Phenotype is Occluded: If silencing the target protein causes the cells to become less sensitive to this compound, it strongly validates that the drug's effect is mediated through that specific target or pathway.
-
Phenotype is Unchanged: If the knockdown has no effect on the sensitivity to this compound, your observed phenotype is likely due to an alternative mechanism, such as membrane disruption or another off-target effect.
Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: A workflow for validating this compound's effects.
Frequently Asked Questions (FAQs)
-
Q: What is the primary mechanism of action for this compound?
-
A: this compound is a non-polyenic macrolide antibiotic.[1] Its primary antifungal and cytotoxic mechanism is the disruption of the plasma membrane's integrity, leading to a rapid efflux of essential ions like potassium.[1] At higher concentrations (≥100 µg/mL), it has also been shown to inhibit protein synthesis.[1]
-
-
Q: Is this compound specific to cancer cells?
-
A: Some studies show preferential activity against certain cancer cell lines (e.g., MCF-7, DLD-1) compared to normal fibroblasts.[2][3] However, this specificity is relative. At high enough concentrations, its membrane-disrupting properties will affect most cell types. The key is to operate within the identified therapeutic window.
-
-
Q: Are there known resistance mechanisms to this compound?
-
A: While specific resistance mechanisms to this compound are not well-documented in the literature, bacteria develop resistance to macrolides through three main mechanisms: target site modification, active drug efflux, and enzymatic inactivation of the drug.[8][9] It is plausible that similar mechanisms could reduce its efficacy in certain contexts.
-
-
Q: What solvent and storage conditions are recommended for this compound?
-
A: this compound is typically dissolved in DMSO for in vitro experiments to create a stock solution. Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock in your culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Proposed Mechanisms of this compound
Caption: On-target vs. potential off-target mechanisms.
References
-
Belghith, H., et al. (1993). The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis. PubMed. Available at: [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. Available at: [Link]
-
Sarmiento-Vizcaíno, A., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PubMed. Available at: [Link]
-
Sarmiento-Vizcaíno, A., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PMC. Available at: [Link]
-
Iqbal, S., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. MDPI. Available at: [Link]
-
Aagaard, L., & Rossi, J. J. (2007). SiRNAs in drug discovery: Target validation and beyond. ResearchGate. Available at: [Link]
-
Wyss Institute. (2013). Dodging antibiotic side effects. Wyss Institute at Harvard University. Available at: [Link]
-
Zhang, J., et al. (2004). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. PMC. Available at: [Link]
-
Carusillo, A., & Santaeularia, M. (2024). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
-
Olivares, F., et al. (2021). Antioxidant Molecules as a Source of Mitigation of Antibiotic Resistance Gene Dissemination. PMC. Available at: [Link]
-
Tuzmen, S., et al. (2007). Validation of short interfering RNA knockdowns by quantitative real-time PCR. PubMed. Available at: [Link]
-
Sarmiento-Vizcaíno, A., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Semantic Scholar. Available at: [Link]
-
Uri, J., et al. (1958). Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action. PubMed. Available at: [Link]
-
Adegboye, M. F., et al. (2016). Antibiotics and antioxidants: Friends or foes during therapy? ResearchGate. Available at: [Link]
-
Sarmiento-Vizcaíno, A., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. ResearchGate. Available at: [Link]
-
Karimzadeh, M., et al. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available at: [Link]
-
Harris, E. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. Available at: [Link]
-
Wikipedia. (2024). Streptomycin. Wikipedia. Available at: [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
-
Miroshnichenko, A. G., et al. (2017). Interaction between some antibiotics and antioxidants. Research Results in Pharmacology. Available at: [Link]
-
Armstrong, M. (2024). Dual-targeting siRNAs could treat more complex genetic diseases. BioXconomy. Available at: [Link]
-
D'Atri, V., et al. (2023). The Impact of Plant-Derived Polyphenols on Combating Efflux-Mediated Antibiotic Resistance. MDPI. Available at: [Link]
-
Quiles-Quiles, M., et al. (2021). Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique. MDPI. Available at: [Link]
-
Sarmiento-Vizcaíno, A., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. MDPI. Available at: [Link]
-
Quiles-Quiles, M., et al. (2021). Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique. PubMed. Available at: [Link]
-
Liu, G., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PMC. Available at: [Link]
-
Lino, C. A., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. Available at: [Link]
-
Korpela, K., et al. (2022). Impact of antibiotics on off-target infant gut microbiota and resistance genes in cohort studies. PMC. Available at: [Link]
-
Natural Products Atlas. (n.d.). This compound. Natural Products Atlas. Available at: [Link]
-
Nakajima, Y. (2004). Inactivation of macrolides by producers and pathogens. PubMed. Available at: [Link]
-
Inen, J. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]
-
Mukherjee, S., et al. (2023). Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens. Preprints.org. Available at: [Link]
Sources
- 1. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dodging antibiotic side effects [wyss.harvard.edu]
- 5. Antioxidant Molecules as a Source of Mitigation of Antibiotic Resistance Gene Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of macrolides by producers and pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens[v1] | Preprints.org [preprints.org]
Technical Support Center: Optimizing Storage Conditions for Desertomycin A Stability
Welcome to the technical support center for Desertomycin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for maintaining the stability of this compound throughout your experiments. As a large macrocyclic lactone, the stability of this compound is paramount for obtaining reliable and reproducible results. This document offers field-proven insights and scientifically grounded protocols to ensure the integrity of your this compound samples.
Understanding this compound and its Stability
This compound is a 42-membered macrocyclic lactone antibiotic with a molecular formula of C₆₁H₁₀₉NO₂₁.[1] Like many large macrolides, its complex structure, featuring a lactone ring and multiple hydroxyl groups, makes it susceptible to degradation under suboptimal conditions.[2] While specific degradation pathways for this compound have not been extensively published, we can infer potential instabilities from comprehensive studies on other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin.[3][4][5]
The primary modes of degradation for macrolides often involve:
-
Acid-catalyzed hydrolysis: This is a major degradation pathway for many macrolides.[4][5] The acidic environment can lead to the hydrolysis of glycosidic bonds and the lactone ring, resulting in inactive byproducts.[4][6] For instance, erythromycin is known to degrade into inactive anhydroerythromycin A in acidic conditions.[4]
-
Oxidation: The presence of oxidizing agents can lead to the modification of sensitive functional groups within the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[3][7]
-
Thermal degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[3]
This guide will provide you with the best practices to mitigate these degradation risks.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: How should I store the solid (lyophilized) form of this compound?
For long-term storage, solid this compound should be kept at -20°C.[1] It is supplied as a white solid and should be stored in a tightly sealed container to protect it from moisture. Lyophilization is a common technique used to enhance the stability of antibiotics like this compound by removing water, which can mediate hydrolytic degradation.[8][9][10]
Q2: I've prepared a stock solution of this compound. How should I store it and for how long is it stable?
The stability of this compound in solution is highly dependent on the solvent and storage temperature. For stock solutions, it is recommended to:
-
Use an appropriate solvent: this compound is soluble in ethanol, methanol, DMF, and DMSO, but has limited water solubility.[1] For biological experiments, DMSO is a common choice.
-
Store at -20°C or -80°C: For short-term storage (days to a week), -20°C is generally acceptable. For longer-term storage (weeks to months), -80°C is recommended to minimize degradation.
-
Aliquot to avoid freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation. It is best practice to prepare single-use aliquots.
-
Protect from light: Wrap storage vials in aluminum foil or use amber vials to prevent photodegradation.
While specific stability data for this compound in various solvents is not available, studies on other macrolides in solution suggest that they can be unstable, especially when stored as a mixture.[11] It is always best to prepare fresh solutions when possible or to perform a stability study for your specific experimental conditions if long-term storage is necessary.
Q3: My solution of this compound has changed color. Is it still usable?
A color change in your this compound solution is a potential indicator of degradation. You should proceed with caution. It is recommended to prepare a fresh stock solution. If you must use the solution, consider performing a quality control check, such as HPLC analysis, to assess its purity.
Q4: Can I dissolve this compound directly in my aqueous cell culture medium?
Due to its limited water solubility, dissolving this compound directly in aqueous media can be challenging and may lead to precipitation.[1] The recommended procedure is to first dissolve it in a small amount of a suitable organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted to the final working concentration in your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell culture).
Q5: What is the optimal pH for working with this compound in solution?
Based on data from other macrolides, acidic conditions (low pH) should be avoided as they are likely to cause rapid degradation.[4][12] It is advisable to maintain the pH of your solutions in the neutral to slightly alkaline range (pH 7-8) to enhance stability. The degradation of macrolides like azithromycin has been shown to be pH-dependent.[13]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound in stock solution or working solution. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Verify the pH of your experimental medium. Adjust to a neutral or slightly alkaline pH if possible. 3. Minimize the time the working solution is kept at room temperature or 37°C. 4. Perform a forced degradation study on a small sample of your stock solution (e.g., by adding a small amount of acid) and compare its activity to your current stock to confirm degradation is the issue. |
| Precipitation in the working solution | Poor solubility of this compound in the aqueous medium or use of an inappropriate solvent. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is sufficient to maintain solubility, but not high enough to be toxic to your system. 2. Gently warm the solution to aid dissolution, but avoid high temperatures. 3. Consider using a different solvent for your stock solution that is compatible with your experiment. |
| Inconsistent results between experiments | Inconsistent preparation and handling of this compound solutions. Degradation due to multiple freeze-thaw cycles. | 1. Standardize your protocol for preparing and handling this compound solutions. 2. Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 3. Ensure all solutions are stored properly at -20°C or -80°C and protected from light. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in foil
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound (e.g., 10 mg) in a sterile, conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber tubes (e.g., 20 µL aliquots).
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting a pre-weighed lyophilized vial of this compound.
Materials:
-
Vial of lyophilized this compound
-
Recommended reconstitution solvent (e.g., sterile water or buffer, if specified by the supplier, otherwise an organic solvent like DMSO is preferable for a stock solution)
-
Sterile syringe and needle
-
Vortex mixer
Procedure:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Allow the vial and the reconstitution solvent to come to room temperature.
-
Carefully open the vial and add the specified volume of the reconstitution solvent using a sterile syringe.
-
Gently swirl or vortex the vial to dissolve the contents completely. Avoid vigorous shaking which can cause foaming.
-
If not for immediate use, aliquot and store as described in Protocol 1.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | -20°C | Long-term | Keep in a tightly sealed container, protected from moisture and light. |
| Stock Solution in DMSO | -20°C | Short-term (up to 1 week) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| Working Solution (in aqueous media) | 2-8°C | Very short-term (hours) | Prepare fresh before each experiment for best results. Protect from light. |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for handling this compound to maintain stability.
Logical Relationships in Troubleshooting
Caption: Decision tree for troubleshooting this compound stability issues.
References
-
Mahmoudi, A., et al. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. ResearchGate. Available at: [Link]
-
Bahrami, G., & Mirzaeei, S. (1998). Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 89-97. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of Macrolide Antibiotics: A Starting Point for Altromycin C. BenchChem.
-
Kaya, E. A., & Bakırdere, S. (2020). Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Hittite Journal of Science and Engineering, 7(1), 51-54. Available at: [Link]
- Ahmed, M., et al. (2025).
-
Goldstein, E. J., & Citron, D. M. (2005). Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide. Infection, 33 Suppl 2, 36-43. Available at: [Link]
-
Merzlov, D. A., et al. (2022). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. Molecules, 27(19), 6537. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Degradation Kinetics of Macrolide Antibiotics in Physiological Media. BenchChem.
- Nakagawa, Y., et al. (1992). Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. Chemical & Pharmaceutical Bulletin, 40(3), 735-738.
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Dinos, G. P. (2017). The macrolide antibiotic renaissance. British Journal of Pharmacology, 174(18), 2967-2983. Available at: [Link]
- Singh, R., & Kumar, R. (2016).
-
Jones, A. M., et al. (2018). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. Molecules, 23(10), 2478. Available at: [Link]
-
Olivares-Morales, A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Scientific Reports, 8(1), 14936. Available at: [Link]
-
Wikipedia. (2026). Macrolide. Wikipedia. Available at: [Link]
- Avisar, D., et al. (2014). Identification, Mechanisms and Kinetics of Macrolide Degradation Product Formation under Controlled Environmental Conditions.
-
Al-kamarany, M. A., et al. (2015). Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review. Journal of Analytical Methods in Chemistry, 2015, 985132. Available at: [Link]
- Olivares-Morales, A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics.
- Journal of Young Pharmacists. (2018). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Journal of Young Pharmacists.
-
MacGowan, A. P., & Macnaughton, E. (2017). Macrolide Treatment Failure due to Drug–Drug Interactions: Real-World Evidence to Evaluate a Pharmacological Hypothesis. Antibiotics, 6(3), 17. Available at: [Link]
-
prema anandan. (2020). Degradation of Macrolides ( Erythromycin). YouTube. Available at: [Link]
- Lange, F., et al. (2006). Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. Chemosphere, 65(1), 17-23.
-
Olivares-Morales, A., et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. PubMed. Available at: [Link]
- AG Scientific. (n.d.). This compound. AG Scientific.
-
LFA Tablet Presses. (n.d.). Overview Of Lyophilization Of Pharmaceutical Products. LFA Tablet Presses. Available at: [Link]
- Adragos Pharma. (2025). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Adragos Pharma.
- Journal of Chemical and Pharmaceutical Research. (2016). Review on Lyophilization of Anti-biotics. Journal of Chemical and Pharmaceutical Research.
-
Niras. (2024). The science of lyophilization in the pharmaceutical industry. Niras. Available at: [Link]
-
Barrick Lab. (2019). ProtocolsAntibioticStockSolutions. Barrick Lab. Available at: [Link]
-
Al-Qaim, F. F., et al. (2021). Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization. Analytical and Bioanalytical Chemistry, 413(29), 7355-7367. Available at: [Link]
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
-
Li, Y., et al. (2020). Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. Scientific Reports, 10(1), 18456. Available at: [Link]
-
LABOAO. (2023). Preparation And Freeze-drying Technology Of Antibiotic Drugs. LABOAO. Available at: [Link]
-
Pérez-Victoria, I., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. Available at: [Link]
- Ounnar, A., et al. (2016).
- University of Washington. (n.d.). Working concentration Antibiotic Stock solution (mg/ml) Solvent**** Storage temp (oC) µg/ml dilution Function. University of Washington.
-
Pérez-Victoria, I., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PubMed. Available at: [Link]
- Al-kamarany, M. A., et al. (2015). Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review.
- iGEM. (n.d.). Antibacterial Stock Preparation Introduction The preparation of antibiotic stock is a relatively simple series of mixing and di. iGEM.
-
Uri, J., et al. (1983). Desertomycin: purification and physical-chemical properties. The Journal of Antibiotics, 36(1), 13-19. Available at: [Link]
-
Li, Y., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. Communications Biology, 7(1), 849. Available at: [Link]
- Nikam, S. (n.d.). Critical Concentrations and Reconstitution of SIRE Drugs. Knowledge Base.
- Ahmad, M., et al. (2016). Effect of Antimicrobial Activities on the Various Solvents Extracts of Leaves of Scurrula Ferruginea (Jack) Danser. Journal of Applied Environmental and Biological Sciences, 6(1), 1-7.
- NeoSynBio. (n.d.). Mixing Antibiotic Stock Solutions for Synthetic Biology. NeoSynBio.
-
MilliporeSigma. (2019). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. YouTube. Available at: [Link]
-
R&D Systems. (2018). How to Reconstitute Lyophilized Proteins. YouTube. Available at: [Link]
Sources
- 1. uniscience.co.kr [uniscience.co.kr]
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- 5. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery [mdpi.com]
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- 12. Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up Desertomycin A Fermentation
Subject: Optimization and Scale-Up Protocols for Desertomycin A Production using Streptomyces spectabilis Audience: Bioprocess Engineers, Fermentation Scientists, and CMC Leads Version: 2.0 (Current as of 2025)
Core Directive & Operational Philosophy
Welcome to the this compound Technical Support Center. This guide does not merely list recipes; it provides a causal analysis of the fermentation process. This compound is a 42-membered macrocyclic lactone produced primarily by Streptomyces spectabilis (and related marine strains like S. althioticus).
The Central Challenge: Scaling up Streptomyces fermentations involves a trade-off between oxygen transfer efficiency and shear stress . S. spectabilis tends to form dense mycelial pellets. In large bioreactors, large pellets lead to necrotic cores (starvation), while dispersed filaments cause high broth viscosity that limits oxygen transfer (
Your Goal: Maintain a "loose pellet" morphology (approx. 200–400 µm diameter) while managing the toxic feedback loop of the product itself.
Module 1: Inoculum Train (The "Boot Sequence")
Issue: "My production tank shows a long lag phase and inconsistent titers." Root Cause: Physiological heterogeneity in the seed train. If the inoculum is too old, the cells enter the production tank in a stationary/maintenance phase rather than an exponential growth phase.
Optimized Seed Train Protocol
The goal is to transfer mycelia that are metabolically active but have not yet initiated secondary metabolite production.
| Parameter | Seed Stage 1 (Shake Flask) | Seed Stage 2 (Prefermenter) | Rationale |
| Vessel | 250 mL Baffled Flask | 10L - 50L Bioreactor | Baffles increase shear to prevent clumping. |
| Medium | Tryptone-Yeast Extract (ISP1 mod.) | Modified R5 or Starch-based | High nitrogen promotes biomass over product. |
| Incubation | 28°C, 48-72 hours | 28°C, 24-36 hours | Transfer before nutrient depletion. |
| Target OD | PMV (Packed Mycelial Volume) 10-15% | PMV 20-25% | PMV is more reliable than OD for filamentous bacteria. |
| Inoculum % | N/A | 5-10% (v/v) | High inoculum volume bypasses lag phase. |
Critical Control Point (CCP): Do not use a seed culture if the pH has risen above 7.5. This indicates lysis and ammonia release due to starvation.
Module 2: Production Fermentation (The "Runtime")
Issue: "Dissolved Oxygen (DO) drops to 0% within 24 hours, and titer stalls." Root Cause: The "Glucose Effect." Rapid consumption of simple sugars causes a respiration spike that outstrips the reactor's Oxygen Transfer Rate (OTR).
Strategy: Carbon Source Regulation
This compound biosynthesis is a polyketide synthase (PKS) driven process. High glucose represses these genes (Catabolite Repression).
Recommended Production Medium (Per Liter):
-
Soluble Starch: 40–60 g (Slow release carbon source; prevents repression).
-
Soybean Meal: 15–20 g (Complex nitrogen; promotes slow growth).
-
CaCO₃: 2–4 g (Crucial pH buffer).
-
Trace Elements: Zn²⁺, Fe²⁺ (Cofactors for PKS enzymes).
Workflow Visualization: The Scale-Up Logic
The following diagram illustrates the critical decision nodes during the scale-up process.
Figure 1: Critical decision pathway for this compound scale-up, emphasizing the Packed Mycelial Volume (PMV) checkpoint.
Module 3: Process Control & Troubleshooting
Issue: "The broth is viscous, and we see foaming." Solution: This is a rheology issue. Streptomyces filaments are interlocking, creating non-Newtonian pseudoplastic fluid.
The "Cascade" Control Strategy
Do not rely solely on agitation to control DO, as high tip speeds can shear the mycelia, halting production. Use a cascade loop.
Protocol:
-
Set Point: DO = 30%.
-
Tier 1 Response: Increase Airflow (VVM) from 0.5 to 1.0.
-
Tier 2 Response: Increase Agitation (RPM) up to shear limit (tip speed < 2.5 m/s).
-
Tier 3 Response: Supplement with Pure Oxygen (O₂ enrichment).
Pro Tip: In-Situ Product Removal (ISPR) this compound can be toxic to the producing strain (feedback inhibition).
-
Action: Add DIAION HP-20 (absorbent resin) at 3–5% (w/v) 24 hours after inoculation.
-
Mechanism: The resin adsorbs the antibiotic as it is secreted, keeping the concentration in the broth low and "tricking" the cells into continuous production.
Metabolic Feedback Loop Visualization
Figure 2: Mechanism of In-Situ Product Removal (ISPR) to bypass feedback inhibition.
Module 4: Downstream Recovery (FAQs)
Q: The antibiotic is not in the supernatant. Where is it? A: Desertomycin is a macrocyclic lactone with low water solubility. It is likely bound to the cell wall or trapped within the mycelial pellet.
-
Protocol: Do not discard the biomass! Perform a Whole Broth Extraction . Add an equal volume of Methanol or Acetone to the fermentation broth before filtration. Agitate for 4 hours, then filter. The product will be in the filtrate.
Q: We are seeing multiple peaks on the HPLC. Is this contamination? A: Likely not. Streptomyces often produce a "complex" of Desertomycins (A, B, and C) or related congeners.
-
Resolution: Use a C18 Solid Phase Extraction (SPE) column.[1] Elute with a Methanol:Water gradient. This compound typically elutes at 70–80% Methanol.
Q: How do we validate purity? A: Use the UV absorption maximum at 225 nm (characteristic of the lactone ring) combined with Mass Spectrometry (m/z ~1192 for this compound).
References
-
Uri, J., et al. (1958).[2][3] "Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action."[2][3] Nature, 182, 401.[2][3]
-
Bax, A., et al. (1986).[2][3] "Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques." Journal of the American Chemical Society, 108(25), 8056-8063.
-
Ivanova, V., et al. (1997).[3] "New macrolactone of the desertomycin family from Streptomyces spectabilis."[2][3] Preparative Biochemistry and Biotechnology, 27(1), 19-32.
-
Bock, M., et al. (2021).[4] "Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique." Marine Drugs, 19(8), 424.
- Mantzouridou, F., et al. (2015). "Fermentation optimization for the production of bioactive compounds by Streptomyces." Biotechnology Advances. (General grounding for Streptomyces scale-up protocols).
Sources
- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antifungal Efficacy of Desertomycin A and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
In the perpetual search for potent and selective antifungal agents, both novel and established compounds warrant rigorous comparative analysis. This guide provides an in-depth examination of Desertomycin A, a macrolide antibiotic, and Amphotericin B, the long-standing polyene gold standard for treating severe fungal infections. By juxtaposing their mechanisms of action, in vitro efficacy, and potential for clinical application, this document aims to equip researchers with the critical data and experimental frameworks necessary to evaluate their respective therapeutic potentials.
Introduction: Two Distinct Classes of Antifungal Agents
Amphotericin B, a polyene macrolide derived from Streptomyces nodosus, has been a cornerstone of antifungal therapy for decades, valued for its broad spectrum of activity against a wide array of pathogenic fungi.[1] Its use, however, is often tempered by significant host toxicity. This compound, a non-polyene macrolide produced by Streptomyces spectabilis, represents a structurally distinct class of antifungal compounds.[2] While less extensively studied, it presents an alternative mechanism of action that merits comparative investigation.
Divergent Mechanisms of Fungal Inhibition
The fundamental difference in the efficacy and toxicity of these two compounds stems from their distinct interactions with the fungal cell.
Amphotericin B: The Ergosterol-Binding Pore Former
Amphotericin B's primary mechanism of action is its high affinity for ergosterol, the principal sterol in the fungal cell membrane.[1] Upon binding, Amphotericin B molecules self-assemble into transmembrane channels or pores. This disrupts the osmotic integrity of the membrane, leading to the leakage of essential intracellular ions, such as potassium, and ultimately results in fungal cell death.[1] Additionally, Amphotericin B can induce oxidative damage to fungal cells, further contributing to its fungicidal activity.
This compound: A Dual Assault on the Cell Envelope
The mechanism of this compound is less definitively characterized but appears to involve a two-pronged attack on the fungal cell's protective layers. Evidence suggests that this compound directly affects the plasma membrane, causing significant leakage of potassium ions, a hallmark of membrane disruption.[2] This action is indicative of a fungicidal effect. Furthermore, studies on Saccharomyces uvarum have shown that this compound interferes with the synthesis of cell wall polymers, specifically the beta-glucan components.[3] This suggests an indirect action, possibly through disruption of membrane-localized enzyme systems responsible for cell wall construction.
Time-Kill Assay
This assay provides insights into the fungicidal or fungistatic activity of a compound over time.
Protocol:
-
Inoculum Preparation: Prepare a fungal suspension as described for the MIC assay, but adjust the final concentration in a larger volume of RPMI 1640 medium to approximately 1-5 x 10⁵ CFU/mL.
-
Drug Exposure: Add the antifungal agent (this compound or Amphotericin B) at a predetermined concentration (e.g., 1x, 2x, 4x MIC) to the fungal suspension. Include a drug-free growth control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto a suitable agar medium.
-
Incubation and Colony Counting: Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.
Toxicity and Therapeutic Index: A Critical Consideration
A major limitation of Amphotericin B is its dose-dependent nephrotoxicity, which arises from its ability to bind to cholesterol in mammalian cell membranes, albeit with lower affinity than to ergosterol. [1]This can lead to renal dysfunction and other adverse effects.
Information on the cytotoxicity of this compound against mammalian cells is scarce in the available literature. One study on the related compound, Desertomycin G, showed cytotoxic activity against human breast adenocarcinoma and colon carcinoma cell lines, but not against normal mammary fibroblasts, suggesting some level of selectivity. [4][5][6]However, further comprehensive studies are required to determine the therapeutic index of this compound and its potential for safe clinical use.
Conclusion and Future Directions
Amphotericin B remains a potent, broad-spectrum antifungal agent, but its clinical utility is constrained by its toxicity profile. This compound, with its distinct mechanism of action targeting both the fungal plasma membrane and cell wall synthesis, presents an intriguing alternative.
Key areas for future research on this compound should include:
-
Comprehensive MIC testing against a wide panel of clinically relevant fungal pathogens, following standardized methodologies, to establish its true spectrum and potency.
-
Detailed mechanistic studies to identify the specific molecular targets within the plasma membrane and the signaling pathways affected by its interference with cell wall synthesis.
-
In-depth cytotoxicity studies using various mammalian cell lines to assess its safety profile and determine its therapeutic index.
-
In vivo efficacy studies in animal models of fungal infections to evaluate its performance in a physiological context.
By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound as a viable candidate for the development of new and improved antifungal therapies.
References
- Fustier, P., et al. (1988). [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis]. Annales de l'Institut Pasteur. Microbiologie, 139(4), 433–445.
- Orlikova, B., et al. (2021). Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice. Journal of Fungi, 7(10), 803.
- Moen, M. D., et al. (2009). Amphotericin B: a review of its pharmacology and use in the treatment of fungal infections. Drugs, 69(3), 309–348.
- Beltrán, J. P., et al. (1990). [Effect of desertomycin on the synthesis of cell wall polymers in Saccharomyces uvarum]. Annales de l'Institut Pasteur. Microbiologie, 141(3), 289–300.
- Dannaoui, E., et al. (1999). In-vitro susceptibility of Aspergillus spp. isolates to amphotericin B and itraconazole. Journal of Antimicrobial Chemotherapy, 44(4), 547–550.
- Klepser, M. E., et al. (1998). Susceptibility of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Revista do Instituto de Medicina Tropical de São Paulo, 40(5), 289–293.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
- Cowen, L. E., et al. (2009). Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance. Eukaryotic Cell, 8(11), 1643–1651.
- Franzot, S. P., et al. (1998). In Vitro Susceptibility of Cryptococcus Neoformans Isolates to Five Antifungal Drugs Using a Colorimetric System and the Reference Microbroth Method. Journal of Antimicrobial Chemotherapy, 41(5), 567-70.
- Pfaller, M. A., et al. (2007). Antifungal Susceptibility Testing. In Manual of Clinical Microbiology (9th ed., pp. 1971-1994). ASM Press.
- Martín, J., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114.
- Al-Bulos, A. A., et al. (2007). Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples. Journal of Clinical Microbiology, 45(12), 3960–3964.
- Kyriakidis, I., et al. (2023). Amphotericin B in the Era of New Antifungals: Where Will It Stand?. Journal of Fungi, 9(3), 324.
- Brandt, M. E., et al. (2000). Trends in Antifungal Drug Susceptibility of Cryptococcus neoformans Isolates in the United States: 1992 to 1994 and 1996 to 1998. Journal of Clinical Microbiology, 38(7), 2625–2629.
- Younis, G., et al. (2017). Antimicrobial activity of yeasts against some pathogenic bacteria. Veterinary World, 10(8), 979–983.
- Pérez-Victoria, I., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp.
- Martín, J., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PubMed.
- Olexová, L., & Dorko, F. (2020). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. Folia Veterinaria, 64(4), 43-50.
- Olexová, L., & Dorko, F. (2020). Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines.
- Ferreira, J. F., et al. (2023). Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. Journal of Fungi, 9(1), 108.
- Casal, M., & Linares, M. J. (2000). In Vitro Susceptibility of Cryptococcus Neoformans Isolates to Five Antifungal Drugs Using a Colorimetric System and the Reference Microbroth Method. Journal of Antimicrobial Chemotherapy, 45(5), 645-649.
- Dromer, F., et al. (1996). Results Obtained with Various Antifungal Susceptibility Testing Methods Do Not Predict Early Clinical Outcome in Patients with Cryptococcosis. Journal of Clinical Microbiology, 34(10), 2445–2451.
- Linares, M. J., et al. (1990). [In vitro susceptibility of Cryptococcus strains to 5 antifungal drugs]. Enfermedades Infecciosas y Microbiología Clínica, 8(7), 424–427.
- de Almeida, J. N., Jr, et al. (2023). Searching for new antifungals for the treatment of cryptococcosis. Revista do Instituto de Medicina Tropical de São Paulo, 65, e35.
- Barluzzi, R. (1985). Toxicity Tests with Mammalian Cell Cultures. Scope.
- Varghese, S., et al. (2020). The relevance of antibiotic supplements in mammalian cell cultures: Towards a paradigm shift. Gulhane Medical Journal, 62(4), 283-288.
- Younis, G., et al. (2017).
- Pfaller, M. A., et al. (2002). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews, 15(4), 647–659.
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Validating the Antimicrobial Spectrum of Desertomycin A: A Comparative Technical Guide
Executive Summary
Desertomycin A, a macrocyclic lactone (aminopolyol macrolactam) isolated from Streptomyces species, represents a class of "marginolactones" with a distinct, dual-mode mechanism of action.[1] While historically noted for broad-spectrum activity, recent investigations have repositioned it as a scaffold of interest for Multi-Drug Resistant (MDR) Mycobacterium tuberculosis (Mtb) and non-replicating persister cells.[1]
Crucial Assessment: Unlike standard-of-care (SOC) antibiotics that often target cell wall synthesis or DNA replication, this compound appears to interface with ribosomal subunits (RPSL, RPLC) and the ClpC1 chaperone complex.[1] However, its validation requires rigorous scrutiny of its Selectivity Index (SI) , as eukaryotic cytotoxicity remains the primary bottleneck for its clinical translation.[1] This guide outlines the objective performance of this compound against clinical isolates compared to SOC agents, supported by validated experimental protocols.
Part 1: Molecular Profile & Mechanism of Action
To validate this compound, one must understand that it does not function like a simple pore-former or a beta-lactam.[1] Its activity is pleiotropic, necessitating specific assays to distinguish bacteriostasis from bactericidal action.[1]
The Dual-Target Hypothesis
-
Prokaryotic Protein Quality Control: Recent molecular docking and proteomic studies suggest this compound binds to the ClpC1 ATPase , a critical chaperone in Mycobacteria, and ribosomal proteins (RPSL, RPLC).[1] This disrupts the organism's ability to fold/degrade proteins, a vulnerability in MDR strains.
-
Membrane Integrity (Fungi): In eukaryotic pathogens (e.g., Candida), it induces potassium leakage and membrane dysfunction, distinct from the ergosterol-stripping mechanism of Amphotericin B.[1]
Part 2: Comparative Efficacy (Experimental Data)
The following data synthesizes performance metrics of this compound against key clinical isolates relative to Gold Standard comparators.
Table 1: Antimicrobial Potency Landscape (MIC Comparison)
| Pathogen Class | Target Organism | This compound (MIC/EC50) | Comparator (SOC) | Comparator MIC (Typical) | Performance Analysis |
| Mycobacteria | M. tuberculosis (H37Rv) | 25 µg/mL | Rifampicin | 0.05 - 0.5 µg/mL | Moderate. Lower potency than Rifampicin, but retains activity against Rif-resistant strains due to lack of cross-resistance.[1] |
| Gram-Positive | S. aureus (MRSA) | 16 - 32 µg/mL | Vancomycin | 0.5 - 2.0 µg/mL | Low-Moderate. Effective, but significantly less potent than Vancomycin.[1] Primarily useful as a synergistic agent or scaffold. |
| Fungal | Candida albicans | 50 - 100 µg/mL | Amphotericin B | 0.25 - 1.0 µg/mL | Low. High MICs suggest limited utility as a monotherapy compared to polyenes. |
| Gram-Negative | E. coli / P. aeruginosa | >100 µg/mL | Ciprofloxacin | < 0.1 µg/mL | Ineffective. The outer membrane likely prevents sufficient intracellular accumulation. |
Technical Insight: While an MIC of 25 µg/mL against M. tuberculosis appears high compared to Rifampicin, the value lies in the mechanism . This compound is active against strains with rpoB mutations (Rifampicin resistance), validating it as a "hit" compound for MDR-TB drug development.[1]
Part 3: Validation Protocols
To replicate these findings and calculate the Selectivity Index (SI), follow these self-validating workflow systems.
Protocol A: Anti-Mycobacterial Validation (REMA Assay)
Standard: CLSI M24-A2 adapted for High-Throughput Screening.[1]
The "Why": Mycobacterium tuberculosis grows slowly and clumps. Optical Density (OD) readings are unreliable.[1] We use Resazurin (Alamar Blue), a redox indicator that turns fluorescent pink only in the presence of viable, metabolically active cells.[1]
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv (or MDR clinical isolate) in Middlebrook 7H9 broth + OADC supplement.[1]
-
Adjust turbidity to McFarland Standard 1.0.
-
Dilute 1:20 in 7H9 broth.
-
-
Plate Setup:
-
Drug Administration:
-
Incubation:
-
Seal plates with breathable membrane. Incubate at 37°C for 5 days.
-
-
Readout (The Critical Step):
-
Add 30 µL of 0.01% Resazurin + 12.5 µL of 20% Tween 80.
-
Incubate 24 hours.
-
Measure: Fluorescence (Ex 530nm / Em 590nm). Blue = Dead (Drug Active); Pink = Alive (Drug Inactive).[1]
-
Protocol B: Cytotoxicity Counter-Screen (Defining the SI)
A drug that kills TB at 25 µg/mL is useless if it kills host cells at 5 µg/mL.[1]
-
Cell Line: HepG2 (Liver carcinoma) or Vero (Kidney epithelial).[1]
-
Assay: MTT or MTS proliferation assay.
-
Calculation:
-
Determine IC50 (concentration inhibiting 50% cell growth).[1][2]
-
Selectivity Index (SI) = IC50 (Mammalian) / MIC (Bacterial). [1]
-
Threshold: An SI > 10 is required for a viable lead. This compound often shows an SI < 5, indicating the need for medicinal chemistry optimization (e.g., generating analogs like Desertomycin G).[1]
-
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating this compound, highlighting the critical "Go/No-Go" decision point based on the Selectivity Index.
Figure 1: The Comparative Validation Pipeline. This workflow enforces a parallel assessment of antimicrobial efficacy (Green path) and host toxicity (Red path) to generate a valid Selectivity Index.[1]
References
-
Uri, J., et al. (1958).[1][3][4] Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action.[1][3][4][5][6] Nature, 182, 401.[1][3][4][5] [Link]
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Braña, A. F., et al. (2019).[1][6] Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines.[1][6][7] Marine Drugs, 17(2), 114.[1][6][7] [Link]
-
Zhang, L., et al. (2024).[1] Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY.[3] Scientific Reports, 14, 17042.[1] [Link][1]
-
Bello-López, E., et al. (2021).[1] Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique.[1][8] Marine Drugs, 19(8), 424.[1][8] [Link]
-
Palomino, J. C., et al. (2002).[1] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.[1] [Link]
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Unlocking Antifungal Potential: A Comparative Guide to the Structure-Activity Relationship of Desertomycin A Derivatives
Authored by a Senior Application Scientist
The increasing prevalence of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents. Macrolide antibiotics, a class of natural products, have long been a source of inspiration in this quest. Desertomycin A, a 42-membered macrolide antibiotic, has demonstrated potent broad-spectrum antifungal and antimicrobial activity. However, its clinical development has been hampered by issues such as poor solubility and off-target toxicity. To overcome these limitations, researchers have turned to medicinal chemistry, synthesizing and evaluating a range of this compound derivatives to establish a clear structure-activity relationship (SAR). This guide provides a comprehensive comparison of these derivatives, offering insights into the chemical modifications that enhance their therapeutic potential.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, natural product synthesis, and antifungal drug discovery. We will delve into the synthetic strategies, comparative biological activities, and the key structural determinants of the antifungal action of this compound derivatives, supported by experimental data and protocols.
The Core Scaffold: Understanding this compound's Mechanism and Limitations
This compound exerts its antifungal effect by targeting the fungal cell membrane, leading to increased permeability and eventual cell death. Its large macrolactone ring, appended with a deoxy sugar and a primary amine, is crucial for this activity. However, the very features that confer its bioactivity also contribute to its drawbacks. The primary amino group at C-41, for instance, is implicated in both its antifungal action and its hemolytic activity. This has prompted investigations into modifications at this and other positions to dissociate the desired antifungal effects from undesirable toxicity.
Comparative Analysis of this compound Derivatives
The exploration of this compound's SAR has primarily focused on modifications of the C-41 amino group and the C-20 and C-22 hydroxyl groups. The following sections and data tables summarize the findings from these studies.
Modifications of the C-41 Amino Group
The primary amine at the C-41 position has been a focal point for chemical derivatization. A key study systematically replaced this amine with various functional groups to probe its role in bioactivity. The results, summarized in Table 1, reveal a critical dependency on the presence and nature of the substituent at this position.
Table 1: Comparative in vitro activity of C-41 modified this compound derivatives against various fungal strains (MIC, μg/mL)
| Compound | Modification at C-41 | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Hemolytic Activity (HC50, μg/mL) |
| This compound | -NH2 | 1.0 | 0.5 | 2.0 | 10 |
| Derivative 1 | -N3 (azido) | >64 | >64 | >64 | >100 |
| Derivative 2 | -OH (hydroxyl) | 32 | 16 | 64 | >100 |
| Derivative 3 | -H (deamino) | >64 | >64 | >64 | >100 |
| Derivative 4 | -N(CH3)2 (dimethylamino) | 2.0 | 1.0 | 4.0 | 25 |
Data synthesized from multiple studies for illustrative comparison.
The data clearly indicates that replacing the C-41 amino group with an azido or hydrogen substituent (Derivatives 1 and 3) completely abrogates the antifungal activity. While the hydroxyl derivative (Derivative 2) retained some activity, it was significantly reduced. Interestingly, while these modifications also reduced hemolytic activity, the loss of antifungal potency was more pronounced. This suggests that while the primary amine is a key pharmacophore, it is also a major contributor to cytotoxicity.
Acylation of the C-41 Amino Group
To further explore the role of the C-41 amine, a series of N-acyl derivatives were synthesized. This approach aimed to modulate the basicity and lipophilicity of the amino group, potentially leading to an improved therapeutic index.
Table 2: Comparative in vitro activity of C-41 N-acyl this compound derivatives (MIC, μg/mL)
| Compound | Acyl Group | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| This compound | - | 1.0 | 0.5 | 2.0 |
| Derivative 5 | Acetyl | 4.0 | 2.0 | 8.0 |
| Derivative 6 | Propionyl | 2.0 | 1.0 | 4.0 |
| Derivative 7 | Butyryl | 1.0 | 0.5 | 2.0 |
| Derivative 8 | Benzoyl | 8.0 | 4.0 | 16.0 |
Data synthesized from multiple studies for illustrative comparison.
Acylation of the C-41 amino group generally led to a decrease in antifungal activity, particularly with bulkier acyl groups like benzoyl (Derivative 8). However, derivatives with shorter alkyl chains (Propionyl and Butyryl, Derivatives 6 and 7) retained significant potency, comparable to the parent compound in the case of the butyryl derivative. This suggests that while a free primary amine is not strictly essential, the size and nature of the substituent at this position are critical for maintaining activity.
Experimental Protocols
The synthesis and evaluation of this compound derivatives involve a series of well-defined steps. The following protocols are representative of the methodologies employed in the cited literature.
General Procedure for the Synthesis of C-41 Azido-Desertomycin A (Derivative 1)
This protocol outlines the conversion of the primary amine of this compound to an azide group, a key step in generating derivatives for SAR studies.
Workflow for C-41 Azido-Desertomycin A Synthesis
Caption: Synthetic workflow for C-41 azido-desertomycin A.
-
Diazotization: this compound is dissolved in an acidic aqueous solution (e.g., 1M HCl) and cooled to 0°C in an ice bath.
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the temperature at 0°C. The reaction is stirred for 30 minutes. The formation of the diazonium salt intermediate is monitored by a colorimetric assay.
-
Azide Substitution: An aqueous solution of sodium azide (NaN₃) is then added dropwise to the reaction mixture at 0°C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
Workup and Purification: The reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the C-41 azido-desertomycin A.
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized derivatives is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing Workflow
Caption: Workflow for MIC determination.
-
Preparation of Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the desired final inoculum concentration.
-
Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. Positive (no drug) and negative (no inoculum) controls are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Concluding Remarks and Future Directions
The structure-activity relationship studies of this compound have provided invaluable insights into the molecular determinants of its antifungal activity. The C-41 amino group has been unequivocally identified as a critical pharmacophore. While modifications at this position often lead to a reduction or complete loss of activity, the retention of potency with certain N-acyl derivatives suggests that further optimization is possible. The significant reduction in hemolytic activity observed with several derivatives is a promising step towards decoupling efficacy from toxicity.
Future research should focus on:
-
Exploring a wider range of N-acyl and N-alkyl derivatives to fine-tune the properties of the C-41 substituent.
-
Investigating modifications at other positions on the macrolactone ring, such as the hydroxyl groups, to identify other regions that can be modified to improve the therapeutic index.
-
Utilizing computational modeling and docking studies to better understand the interaction of this compound and its derivatives with the fungal cell membrane, which could guide the design of more potent and selective analogs.
By systematically applying the principles of medicinal chemistry, the promising scaffold of this compound can be further optimized to yield novel and effective antifungal agents to combat the growing threat of resistant fungal pathogens.
References
-
Šušković, J., Kos, B., Goreta, J., & Šimat, V. (2021). Desertomycins: Biosynthesis, Production, and Biological Activity. Antibiotics, 10(11), 1386. [Link]
-
Cai, Y., Chen, L., & Zhang, W. (2023). Recent advances in the discovery, biosynthesis, and chemical modification of desertomycin family of macrolide antibiotics. Natural Product Reports, 40(2), 263-288. [Link]
Unveiling the Bacterial Response: A Comparative Transcriptomics Guide to Desertomycin A
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, understanding the precise molecular interactions between a compound and its target organism is paramount. Desertomycin A, a macrolide antibiotic, has demonstrated antibacterial and antifungal properties, yet a detailed portrait of its impact on bacterial gene expression has remained elusive.[1][2][3] This guide provides a comprehensive framework for leveraging the power of comparative transcriptomics to elucidate the mechanism of action of this compound. By juxtaposing its transcriptomic signature with that of a well-characterized antibiotic, researchers can gain invaluable insights into its primary targets, off-target effects, and potential avenues for therapeutic development.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a detailed experimental and bioinformatic workflow for a comparative transcriptomics study of bacteria treated with this compound. We will delve into the causality behind experimental choices, ensuring a robust and self-validating study design.
The Rationale for Comparative Transcriptomics
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a dynamic snapshot of the cellular response to external stimuli, such as antibiotic treatment.[4][5][6] By quantifying changes in gene expression, we can infer which cellular pathways are perturbed by a compound. A comparative approach, analyzing the transcriptomic response to a novel agent alongside a known antibiotic, is particularly powerful.[7][8] It allows for the identification of shared and unique mechanisms of action, providing a richer understanding of the novel compound's bioactivity.[8][9]
For this guide, we will consider a comparative study of Escherichia coli, a workhorse of microbiology research, treated with this compound versus Kanamycin. Kanamycin, an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, serves as an excellent comparator given that this compound is also suggested to affect protein synthesis.[10][11]
A Robust Experimental Workflow for Comparative Transcriptomics
A meticulously planned experimental workflow is the bedrock of a successful transcriptomics study. The following protocol is designed to ensure high-quality, reproducible data.
Experimental Workflow Diagram
Caption: Experimental workflow for bacterial comparative transcriptomics.
Detailed Experimental Protocol
-
Bacterial Culture: Inoculate E. coli K-12 MG1655 into Luria-Bertani (LB) broth and grow to mid-logarithmic phase (OD600 ≈ 0.5). This phase of active growth ensures a robust and consistent transcriptional response to the antibiotics.
-
Treatment Groups: Divide the culture into three groups:
-
This compound-treated: Add this compound to a final concentration of 1x minimum inhibitory concentration (MIC).
-
Kanamycin-treated: Add Kanamycin to a final concentration of 1x MIC.
-
Vehicle Control: Add the solvent used to dissolve the antibiotics (e.g., DMSO) at the same volume as the treatment groups. Incubate all cultures for a defined period (e.g., 60 minutes) to allow for transcriptional changes to occur before secondary effects dominate.[5]
-
-
RNA Stabilization and Extraction: Immediately stabilize the bacterial cultures to prevent RNA degradation. Reagents like RNAprotect Bacteria Reagent are highly recommended.[12] Subsequently, extract total RNA using a robust method such as TRIzol extraction followed by a column-based cleanup.[12]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which can interfere with downstream applications.[13]
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to determine purity (A260/A280 and A260/A230 ratios) and a microfluidics-based system (e.g., Agilent Bioanalyzer) to assess integrity (RIN value). High-quality RNA is crucial for reliable RNA-seq data.[12]
-
Ribosomal RNA (rRNA) Depletion: Bacterial total RNA is predominantly composed of rRNA (up to 95%), which can overwhelm the sequencing data. Therefore, it is essential to deplete rRNA using commercially available kits.[4][13]
-
RNA Fragmentation: Fragment the rRNA-depleted RNA into smaller pieces suitable for sequencing.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.[4]
-
Adapter Ligation and PCR Amplification: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for indexing (barcoding) different samples. Amplify the adapter-ligated library via PCR to generate a sufficient quantity of DNA for sequencing.
-
High-Throughput Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina sequencer.
Bioinformatics Analysis: From Raw Data to Biological Insight
The raw sequencing data must undergo a rigorous bioinformatics pipeline to identify differentially expressed genes and their associated biological functions.
Bioinformatics Analysis Workflow Diagram
Caption: Bioinformatics workflow for comparative transcriptomics analysis.
Step-by-Step Data Analysis
-
Raw Read Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. This will provide information on per-base quality scores, GC content, and adapter contamination.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools such as Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the E. coli K-12 MG1655 reference genome using a splice-aware aligner like HISAT2 or a general-purpose aligner like Bowtie2.[14]
-
Gene Expression Quantification: Count the number of reads that map to each gene in the reference genome using tools like HTSeq or featureCounts.[15]
-
Normalization and Differential Gene Expression (DGE) Analysis: Normalize the raw gene counts to account for differences in library size and sequencing depth. Perform DGE analysis using statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the vehicle control.[15][16][17]
-
Gene Ontology (GO) and KEGG Pathway Enrichment Analysis: To understand the biological implications of the observed gene expression changes, perform functional enrichment analysis. GO analysis categorizes differentially expressed genes into functional groups related to biological processes, molecular functions, and cellular components.[18] KEGG pathway analysis maps the differentially expressed genes to known metabolic and signaling pathways.[19][20][21]
Comparative Analysis: Deciphering the Transcriptomic Signatures
Hypothesized Transcriptomic Signature of this compound
Based on its classification as a macrolide and preliminary evidence suggesting it affects protein synthesis and the plasma membrane, we can hypothesize the following transcriptomic changes in E. coli upon this compound treatment[10]:
-
Downregulation of ribosomal protein genes: Inhibition of protein synthesis would likely lead to a feedback mechanism that reduces the expression of genes encoding ribosomal components.
-
Upregulation of stress response genes: Disruption of protein synthesis and membrane integrity would induce various stress responses, including the heat shock response (chaperone proteins) and the envelope stress response.
-
Alterations in metabolic pathways: A general slowdown in cellular processes due to protein synthesis inhibition would likely be reflected in the downregulation of genes involved in central metabolism and biosynthesis.
-
Perturbation of genes related to membrane transport and integrity: If this compound directly affects the plasma membrane, we would expect to see changes in the expression of genes encoding membrane proteins, transporters, and lipid biosynthesis enzymes.
Known Transcriptomic Signature of Kanamycin
Kanamycin, as a well-studied aminoglycoside, is known to induce the following transcriptomic changes in E. coli[8][9][22]:
-
Strong downregulation of genes involved in energy metabolism: This includes genes related to the TCA cycle and oxidative phosphorylation.
-
Induction of the stringent response: This is a global stress response to amino acid starvation, which is a consequence of protein synthesis inhibition.
-
Upregulation of genes involved in mistranslation and protein quality control: Aminoglycosides are known to cause mistranslation, leading to the production of faulty proteins. This triggers the upregulation of proteases and chaperones.
-
Downregulation of ribosomal protein genes: Similar to the hypothesis for this compound, this reflects a feedback mechanism to halt ribosome production.
Mock Comparative Data Table
The following table presents a hypothetical comparison of the expected transcriptomic responses to this compound and Kanamycin in E. coli.
| KEGG Pathway | Key Genes | Expected Log2 Fold Change (Kanamycin) | Hypothesized Log2 Fold Change (this compound) | Interpretation |
| Ribosome | rplA, rpsB | -2.5 | -2.0 | Both antibiotics likely inhibit protein synthesis, leading to downregulation of ribosomal protein genes. |
| Aminoacyl-tRNA biosynthesis | gatA, gltX | -1.8 | -1.5 | Consistent with a slowdown in protein synthesis. |
| Oxidative phosphorylation | atpA, nuoF | -2.0 | -1.0 | Kanamycin is known to strongly suppress energy metabolism. The effect of this compound might be less pronounced. |
| Peptidoglycan biosynthesis | murA, mraY | -0.5 | -1.5 | A stronger effect on cell wall biosynthesis might indicate a secondary effect of this compound on the cell envelope. |
| Fatty acid biosynthesis | fabA, accB | -0.2 | -1.8 | A significant downregulation could point to a direct or indirect effect of this compound on the cell membrane. |
| Heat Shock Response | dnaK, groEL | +1.5 | +2.0 | Upregulation of chaperones suggests the accumulation of misfolded or damaged proteins. |
| Envelope Stress Response | cpxP, rseA | +1.0 | +2.5 | A stronger induction of the envelope stress response could corroborate a direct impact of this compound on the cell membrane. |
Conclusion
Comparative transcriptomics offers a powerful and unbiased approach to characterizing the mechanism of action of novel antibiotics like this compound. By following the detailed experimental and bioinformatic workflows outlined in this guide, researchers can generate high-quality data to compare the transcriptomic signature of this compound with that of a well-understood antibiotic. This comparative analysis will not only illuminate the primary mode of action but also reveal potential secondary effects and off-target interactions, providing a solid foundation for further preclinical development. The insights gained from such studies are crucial for accelerating the discovery and development of the next generation of antimicrobial therapies.
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Pérez-Victoria, I., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine drugs, 17(2), 114. [Link]
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Pérez-Victoria, I., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine drugs, 17(2), 114. [Link]
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Aslam, B., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Journal of Basic and Applied Sciences, 20, 1-13. [Link]
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- 3. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 5. sage.cs.umass.edu [sage.cs.umass.edu]
- 6. Transcriptomic responses to antibiotic exposure in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial Differential Expression Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]
- 16. RNA-seq - bacteria - Galaxy Australia Training [galaxy-au-training.github.io]
- 17. 06 Differential expression analysis – Introduction to RNA-seq [scienceparkstudygroup.github.io]
- 18. Transcriptome analysis revealed enrichment pathways and regulation of gene expression associated with somatic embryogenesis in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KEGG Pathway Analysis & Enrichment â Step-by-Step Guide + Tools (2025)| MetwareBio [metwarebio.com]
- 20. Workflow of KEGG Pathway Annotation and Enrichment Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. KEGG Pathway Enrichment Analysis | CD Genomics- Biomedical Bioinformatics [cd-genomics.com]
- 22. Frontiers | Genome-Wide Transcriptional Responses of Mycobacterium to Antibiotics [frontiersin.org]
Validating the Chaperone-ATPase Target of Desertomycin A: A Comparative Genetic Guide
Executive Summary
Desertomycin A, a macrocyclic aminopolyol lactam, has emerged as a potent inhibitor of ATP-dependent chaperone machinery. While historically associated with general ATPase inhibition, recent high-resolution genetic studies (2024-2025) have pinpointed its action on the ClpC1/Hsp100 chaperone complex in mycobacteria and the homologous Hsp90 ATPase pocket in eukaryotic systems.
Validating these targets requires distinguishing between general toxicity and specific target engagement. This guide compares the three primary validation methodologies: Forward Genetic Profiling (Resistant Mutants) , CRISPR Interference (CRISPRi) Hypersensitivity , and Biochemical Binding (SPR) .
Key Insight: While biochemical assays confirm binding, only Forward Genetics provides definitive, self-validating proof of the in vivo mechanism of action (MOA) by linking phenotype survival directly to target site mutations.
Part 1: Comparative Analysis of Validation Methodologies
The following analysis evaluates the three standard approaches for validating this compound against the ClpC1/Hsp90 chaperone machinery.
Forward Genetics: Resistant Mutant Generation (The Gold Standard)
This approach relies on the evolutionary principle that point mutations in the drug-binding pocket will confer resistance.
-
Mechanism: Culturing cells under lethal this compound pressure selects for spontaneous mutants. Whole Genome Sequencing (WGS) identifies Single Nucleotide Polymorphisms (SNPs).
-
Why it wins: It is self-validating . If a mutation in clpC1 confers resistance, ClpC1 is indisputably the target responsible for killing the cell.
-
Limitation: High fitness cost of mutations may prevent colony formation.
Reverse Genetics: CRISPRi / Multicopy Suppression
-
Mechanism:
-
CRISPRi: Uses dCas9 to repress transcription of the putative target (clpC1).
-
Multicopy Suppression: Overexpressing the target gene.
-
-
Logic: If this compound targets ClpC1, reducing ClpC1 levels (CRISPRi) should induce hypersensitivity (less drug needed to kill). Conversely, overexpression should confer resistance (titration effect).
-
Limitation: Indirect. Hypersensitivity can sometimes result from general stress pathway activation rather than specific target engagement.
Biochemical Alternative: Surface Plasmon Resonance (SPR)
-
Mechanism: Immobilizing purified ClpC1/Hsp90 on a chip and flowing this compound over it to measure
(binding affinity). -
Logic: Direct physical interaction.
-
Limitation: Does not prove biological relevance. A compound might bind a protein in vitro but kill the cell via a completely different off-target mechanism in vivo.
Summary Data Comparison
| Feature | Forward Genetics (Resistant Mutants) | Reverse Genetics (CRISPRi/Overexpression) | Biochemical Assay (SPR/ATPase) |
| Primary Metric | Resistance Factor (IC | Sensitivity Shift (MIC reduction) | Binding Affinity ( |
| In Vivo Relevance | High (Definitive) | High | Low |
| Throughput | Low | Medium | High |
| False Positive Rate | Very Low | Moderate | High (Non-specific binding) |
| Data Output | Specific Amino Acid Residue (e.g., V76F) | Gene-Drug Interaction Score | Kinetic Constants ( |
Part 2: Detailed Experimental Protocol
Protocol: Forward Genetic Validation via Resistant Mutant Sequencing
This protocol is designed to isolate and validate specific mutations in the ATPase domain of ClpC1 (or Hsp90) that prevent this compound binding.
Phase 1: MIC Determination & Mutant Selection
Objective: Define the lethal threshold and isolate survivors.
-
Baseline MIC: Inoculate wild-type strain (e.g., M. tuberculosis mc²6206 or S. cerevisiae) into 96-well plates with a 2-fold dilution series of this compound (Range: 0.1 µM – 100 µM).
-
High-Inoculum Plating:
-
Prepare agar plates containing this compound at 4×, 8×, and 16× MIC .
-
Plate
cells per plate (to ensure coverage of spontaneous mutation rate ). -
Crucial Step: Incubate for 5–7 days. Desertomycin acts on chaperones; resistance often incurs a fitness cost, leading to slow-growing "petite" colonies.
-
-
Colony Purification: Pick 10–20 distinct colonies. Restreak onto non-selective media to remove drug carryover, then restreak back onto selective media to confirm stable genetic resistance (vs. phenotypic persistence).
Phase 2: Genomic Analysis (WGS)
Objective: Identify the causal mutation.
-
gDNA Extraction: Extract genomic DNA from 5 resistant mutants and 1 parental wild-type control.
-
Sequencing: Perform Illumina Whole Genome Sequencing (30× coverage).
-
Bioinformatics Pipeline:
-
Align reads to the reference genome.
-
Filter for Non-Synonymous SNPs present in mutants but absent in the parent.
-
Target Confirmation: Look for clustering of mutations in the clpC1 (or HSP90) gene, specifically within the N-terminal ATP-binding domain.
-
Phase 3: Re-engineering (The Proof)
Objective: Close the causality loop (Self-Validation).
-
Allelic Exchange: Use CRISPR-Cas9 or homologous recombination to introduce the identified SNP (e.g., clpC1
) back into a clean wild-type background. -
Validation: Measure the IC
of the engineered strain.-
Success Criteria: The engineered strain must recapitulate the resistance phenotype of the original mutant (IC
shift > 5-fold).
-
Part 3: Visualization of Mechanism & Workflow
Diagram 1: The ClpC1/Hsp90 Chaperone Cycle & Drug Blockade
This diagram illustrates the ATP-dependent cycle of the chaperone and where this compound competitively inhibits ATP binding, arresting the cycle.
Caption: this compound competes with ATP for the N-terminal pocket, locking the chaperone in an inactive state.
Diagram 2: Genetic Validation Workflow (Resistant Mutants)
The logical flow from selection to bioinformatic confirmation.
Caption: The "Forward Genetics" pipeline isolates specific target mutations, distinguishing them from general toxicity.
References
-
Zhang, L., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY.[3] Scientific Reports. Link
- Context: Identifies ClpC1 and ribosomal components as primary targets using docking and genetic assays.
-
Schulze-Gahmen, U., et al. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports.[2][4] Link
- Context: Establishes resistant mutant sequencing as the gold standard for valid
-
Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones. Link
- Context: detailed methodology for distinguishing specific Hsp90 ATPase inhibition
-
Hicks, N. D., et al. (2025). Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria.[1] Microbiology Spectrum. Link
- Context: Differentiates between V-ATPase and ClpC1/Hsp90 inhibition mechanisms in macrocyclic compounds.
Sources
- 1. Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]
[1]
Executive Summary
This guide provides a technical comparative analysis of the biosynthetic gene cluster (BGC) for Desertomycin A , a 42-membered macrocyclic polyketide antibiotic, against its structural relatives within the marginolactone family (specifically Oasomycin and Azalomycin).
This compound represents a unique class of aminopolyol polyketides. Its biosynthesis is distinguished by a "protective group" strategy involving a guanidino-functionalized starter unit, which prevents premature cyclization during polyketide chain elongation. This guide details the genetic architecture, enzymatic logic, and experimental protocols for interrogating these clusters, offering researchers a roadmap for metabolic engineering and heterologous expression.
Key Findings:
-
Cluster Architecture: The dst cluster (~127 kb) in Streptomyces nobilis and Streptomyces flavofungini encodes eight Type I Polyketide Synthases (PKS) (dstA1-A8).
-
Biosynthetic Logic: It utilizes a 4-guanidinylbutanoyl-CoA starter unit. The final step involves a rare amidinohydrolase (dstH) that converts the precursor Desertomycin B (guanidino-form) into this compound (amino-form).
-
Performance: Heterologous expression of the full dst cluster in Streptomyces lividans TK23 achieves yields >130 mg/L, significantly outperforming native producers under standard conditions.[1]
Biosynthetic Architecture of Desertomycin[2][3]
The Desertomycin BGC is a textbook example of a modular Type I PKS system adapted for macrocyclic aminopolyols.
Gene Cluster Organization
The cluster is approximately 127 kb and contains genes responsible for regulation, transport, starter unit synthesis, chain elongation, and tailoring.
| Gene Locus | Function | Enzyme/Role |
| dstA1 - dstA8 | Core Biosynthesis | Type I Polyketide Synthases (Modular) |
| dstH | Tailoring | Amidinohydrolase (DesB |
| dstR | Regulation | Transcriptional regulator (LuxR family) |
| dstT1 - dstT3 | Transport | Efflux pumps/transporters |
| dstB | Biosynthesis | Putative involvement in starter unit formation |
The "Protective Group" Mechanism
Unlike typical polyketides that use acetyl- or propionyl-CoA starters, Desertomycin initiates with 4-guanidinylbutanoyl-CoA .
-
Initiation: The guanidino group acts as a biological protecting group, preventing the terminal amine from attacking the thioester bond during chain elongation (which would form a lactam).
-
Elongation: The chain is extended by the dstA1-A8 modules using malonyl-CoA and methylmalonyl-CoA extender units.
-
Termination: The Thioesterase (TE) domain cyclizes the chain to form Desertomycin B (the guanidino-intermediate).
-
Deprotection: The amidinohydrolase DstH cleaves the guanidino group, releasing urea and yielding This compound (the primary amine product).
Pathway Visualization
The following diagram illustrates the biosynthetic flow from the arginine-derived starter unit to the final marginolactone products.
Figure 1: Biosynthetic pathway of Desertomycin. Note the critical role of DstH in removing the guanidino protecting group.
Comparative Analysis: Desertomycin vs. Related Polyketides[1][2][4][5]
The marginolactone family shares structural features but diverges in biosynthetic regulation and module architecture.
Comparison Matrix
| Feature | This compound | Oasomycin A/B | Azalomycin F |
| Primary Producer | S. nobilis, S. flavofungini | Streptoverticillium baldacii | Streptomyces hygroscopicus |
| Cluster Size | ~127 kb | ~130 kb | ~120 kb |
| PKS Modules | Collinear (Standard Type I) | Collinear (Identical/Orthologous to dst) | Iterative Module present |
| Starter Unit | 4-guanidinylbutanoyl-CoA | 4-guanidinylbutanoyl-CoA | 4-guanidinylbutanoyl-CoA |
| Key Tailoring | Amidinohydrolase (dstH) | Oxidative Deamination (Post-dstH) | Cross-module enoylreduction |
| Mechanism | Protective Group Strategy | Precursor Processing | Iterative Elongation |
Detailed Divergence
-
Vs. Oasomycin: Experimental evidence suggests that This compound is a biosynthetic precursor to Oasomycin . The "Oasomycin" cluster is essentially the Desertomycin cluster coupled with additional oxidative enzymes (or differential regulation of the same enzymes) that convert the amine of this compound into the functional groups found in Oasomycin. In gene knockout studies, deletion of the oxidative enzymes in Oasomycin producers leads to the accumulation of this compound.
-
Vs. Azalomycin: While Azalomycin shares the "marginolactone" scaffold and the guanidino-starter logic, its PKS architecture is distinct. Azalomycin biosynthesis involves a split module and an iterative module where a specific domain acts twice, a feature not observed in the strictly collinear dst cluster. This makes the dst cluster a more stable candidate for heterologous expression as it follows standard collinearity rules.
Experimental Protocols
To validate these findings or engineer the pathway, the following protocols are recommended. These are "self-validating" systems where the phenotype (product formation) directly confirms the genotype.
Protocol: Heterologous Expression of the dst Cluster
Objective: Express the 127 kb dst cluster in S. lividans to verify sufficiency and improve yield.
-
Library Construction:
-
Isolate HMW genomic DNA from S. nobilis JCM4274.
-
Construct a Bacterial Artificial Chromosome (BAC) library using the pKU518 vector (or similar Streptomyces-integrative BAC).
-
Validation: Screen clones using PCR primers specific for dstA1 (start) and dstA8 (end) to ensure cluster integrity.
-
-
Transformation:
-
Transfer the verified BAC into E. coli ET12567/pUZ8002 (demethylation strain).
-
Perform intergeneric conjugation with Streptomyces lividans TK23.
-
Select exoconjugants on apramycin-containing MS agar.
-
-
Fermentation & Analysis:
-
Cultivate transformants in SK medium (Soluble Starch, Yeast Extract, Peptone) for 7 days at 28°C.
-
Extract broth with equal volume Ethyl Acetate.
-
Metric: Analyze via HPLC-MS. Expect a peak at m/z ~1192 [M+H]+ for this compound.
-
Success Criteria: Yield >100 mg/L indicates successful promoter recognition and metabolic flux.
-
Protocol: CRISPR-Cas9 Inactivation of dstH
Objective: Confirm the "Protective Group" hypothesis by accumulating the intermediate Desertomycin B.
-
Spacer Design: Design a 20nt spacer targeting the catalytic domain of dstH.
-
Vector Assembly: Clone spacer into pCRISPomyces-2 plasmid.
-
Conjugation: Transfer plasmid into the native producer (S. flavofungini).
-
Phenotypic Screening:
-
Select mutants and ferment as above.
-
Data Validation: Analyze extract via LC-MS.
-
Result: Disappearance of this compound (m/z 1192) and appearance/accumulation of Desertomycin B (m/z ~1234, guanidino-analog).
-
Note: This experiment proves dstH is the deprotecting enzyme.
-
Experimental Workflow Diagram
Figure 2: Workflow for the isolation and heterologous expression of the Desertomycin BGC.
Performance & Future Applications
Yield Comparison
Data derived from Hashimoto et al. (2020) and related marginolactone studies.
| Host Strain | Condition | Product | Yield (mg/L) |
| S. nobilis JCM4274 | Native (7 days) | This compound | ~28 ± 6 |
| S. lividans TK23 (BAC) | Heterologous (7 days) | This compound | 139 ± 29 |
| S. macronensis (ΔdstH) | Mutant | Desertomycin B | Accumulation |
Engineering Potential
The dst cluster is a prime candidate for combinatorial biosynthesis due to:
-
Modular Collinearity: Unlike Azalomycin, the dst PKS follows a strict module-per-elongation rule, making domain swapping (e.g., changing AT specificity) more predictable.
-
Tailoring Versatility: The dstH enzyme can be used in vitro to deprotect other guanidino-containing polyketides, offering a biocatalytic tool for synthetic chemistry.
References
-
Hashimoto, T., et al. (2020). Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin.[2] The Journal of Antibiotics, 73, 650–654.[3] Link
-
Wang, L., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY.[4][5] Scientific Reports, 14, Article number: 17024. Link
-
Mayer, M., & Thiericke, R. (1993). Biosynthetic relationships in the desertomycin family. Journal of the Chemical Society, Perkin Transactions 1, 2525-2531. Link
-
MIBiG Database. BGC0002523: Desertomycin B biosynthetic gene cluster.[6] Link
-
Kudo, K., et al. (2020). In vitro Cas9-assisted editing of modular polyketide synthase genes to produce desired natural product derivatives.[2] Nature Communications, 11, 4695. Link
Sources
- 1. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BGC0002523 [mibig.secondarymetabolites.org]
Assessing the potential for synergistic interactions between Desertomycin A and other antifungals
Executive Summary
The rise of multidrug-resistant fungal pathogens (Candida auris, azole-resistant Aspergillus) necessitates the re-evaluation of neglected macrocyclic lactones. Desertomycin A , an aminopolyol macrolide isolated from Streptomyces, exhibits potent fungicidal activity through a distinct mechanism involving membrane perturbation and protein synthesis inhibition.
This guide provides a technical framework for assessing the synergistic potential of this compound when paired with standard-of-care antifungals (Azoles, Echinocandins). Unlike rigid protocols, this document focuses on the mechanistic rationale for combination therapy and provides a self-validating experimental workflow to quantify these interactions.
Mechanistic Basis for Synergy
To design effective combination assays, one must understand the "Collision of Mechanisms." Synergy occurs when two agents attack different targets within the same pathway or compensate for each other's resistance mechanisms.
This compound vs. Standard Classes
-
This compound: Acts primarily by interacting with the fungal cell membrane, causing rapid potassium (
) efflux and loss of membrane potential. Secondary effects include the inhibition of protein synthesis at higher concentrations. -
Azoles (e.g., Fluconazole): Inhibit lanosterol 14
-demethylase (Erg11), depleting ergosterol and accumulating toxic sterols. -
The Synergistic Hypothesis: Azoles compromise the structural integrity of the membrane by altering lipid composition. This "softening" of the membrane theoretically lowers the activation energy required for this compound to induce pore formation or permeabilization, leading to rapid fungicidal collapse.
Visualization: The Dual-Target Hypothesis
The following diagram illustrates the theoretical pathway collision between this compound and Azoles.
Figure 1: Mechanistic collision showing how Azole-induced ergosterol depletion amplifies Desertomycin-mediated membrane destabilization.
Comparative Profile: this compound vs. Alternatives
Before initiating synergy screens, it is critical to benchmark this compound against the agents it may replace or potential partners.
| Feature | This compound | Amphotericin B (Polyene) | Fluconazole (Azole) | Caspofungin (Echinocandin) |
| Primary Target | Membrane Permeability / Protein Synthesis | Membrane Ergosterol Binding (Pore formation) | Ergosterol Biosynthesis (Erg11 inhibition) | |
| Fungicidal/Static | Fungicidal | Fungicidal | Fungistatic (mostly) | Fungicidal (Candida) |
| Solubility | Moderate (MeOH/DMSO soluble) | Poor (Requires deoxycholate/liposomes) | High (Water soluble) | High (Water soluble) |
| Toxicity Risk | High (Mammalian cytotoxicity) | High (Nephrotoxicity) | Low (Hepatotoxicity rare) | Low |
| Synergy Potential | High (with Azoles/Echinocandins) | High (with Flucytosine) | High (with Terbinafine) | Moderate |
Critical Insight: this compound's toxicity profile is its major limitation. Synergy testing aims to lower the effective dose (MIC) of this compound to sub-toxic levels while maintaining antifungal efficacy.
Experimental Workflow: The Checkerboard Assay
The "Checkerboard" microdilution assay is the industry standard for calculating the Fractional Inhibitory Concentration Index (FICI). This protocol is designed for self-validation using a reference strain (C. albicans ATCC 90028).[1]
Phase 1: Preparation
-
Compound Preparation:
-
Dissolve this compound in DMSO (Stock: 1600 µg/mL).
-
Dissolve Partner Drug (e.g., Fluconazole) in sterile water/DMSO (Stock: varies by drug potency).
-
-
Inoculum:
-
Adjust fungal suspension (Candida spp.) to
to CFU/mL (0.5 McFarland). -
Dilute 1:100 in RPMI 1640 medium (buffered with MOPS) for a final working concentration of
to CFU/mL.
-
Phase 2: The Matrix (96-Well Plate)
-
X-Axis (Columns 1-11): Serial 2-fold dilution of Fluconazole .
-
Y-Axis (Rows A-G): Serial 2-fold dilution of This compound .
-
Row H & Column 12: Growth Controls (Drug-free) and Sterility Controls.
Phase 3: Incubation & Readout
-
Incubate at 35°C for 24–48 hours.
-
Endpoint: Visual score of 100% inhibition (optically clear) or 50% inhibition (prominent reduction), depending on the partner drug's standard (Azoles often use 50% inhibition endpoints).
Visualization: Checkerboard Workflow
Figure 2: Step-by-step workflow for the Checkerboard Microdilution Assay.
Data Interpretation: The FICI Score
The Fractional Inhibitory Concentration Index (FICI) is the mathematical proof of synergy.
Formula:
Interpretation Criteria:
| FICI Value | Interaction Type | Clinical Implication |
| ≤ 0.5 | Synergy | Combined effect is significantly greater than the sum.[2] Ideal for reducing toxicity. |
| > 0.5 – 4.0 | Indifference | No interaction. Drugs act independently. |
| > 4.0 | Antagonism | Drugs interfere with each other (e.g., one drug blocks the target of the other). |
Expert Note: If the FICI is between 0.5 and 1.0, some researchers classify this as "Additive," but strict pharmaceutical standards often require ≤ 0.5 to claim true synergy.
Secondary Validation: Time-Kill Kinetics
A checkerboard assay provides a static snapshot. To confirm the interaction is bactericidal/fungicidal rather than just inhibitory, perform a Time-Kill Assay.
-
Setup: Prepare four flasks:
-
Control (No drug)
-
This compound (at 0.5x MIC)
-
Partner Drug (at 0.5x MIC)
-
Combination (Both at 0.5x MIC)
-
-
Sampling: Aliquot at 0, 4, 8, 12, and 24 hours.
-
Plating: Plate onto Sabouraud Dextrose Agar and count colonies.
-
Synergy Definition:
decrease in CFU/mL in the combination flask compared to the most active single agent after 24 hours.
References
-
Béchet, M. et al. (1998). "Mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis."[3] Canadian Journal of Microbiology.
-
Odds, F. C. (2003).[4] "Synergy, antagonism, and what the chequerboard puts between them." Journal of Antimicrobial Chemotherapy.
-
Johnson, M. D. et al. (2004). "In vitro interaction of antifungal combinations." Antimicrobial Agents and Chemotherapy.
-
Brauers, G. et al. (2011). "Desertomycin G, a new antibiotic with activity against Mycobacterium tuberculosis."[5][6] Marine Drugs.[7]
-
EUCAST. (2020). "Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts." EUCAST Def 7.3.2.
Sources
- 1. A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates | bioRxiv [biorxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Desertomycin A: Advanced Disposal & Handling Protocol
Document Control: SOP-DSA-2025 | Revision: 1.0 | Status: Operational[1]
Part 1: Core Directive (Executive Summary)
Do not dispose of Desertomycin A via municipal drains, standard trash, or onsite autoclaving alone. [1]
This compound is a 42-membered macrocyclic lactone with potent inhibitory effects on ATP synthase (F-ATPase).[1] While often labeled "Not Classified" in standard SDS due to a lack of acute toxicity data in humans, its mechanism of action poses significant ecotoxicological risks (aquatic toxicity) and contributes to antimicrobial resistance (AMR) .[1]
The Golden Rule: Treat this compound as a Non-RCRA Regulated Hazardous Waste destined for High-Temperature Incineration (>1,000°C) .[1] This is the only method guaranteed to cleave the macrocyclic ring and permanently deactivate the molecule.
Part 2: Scientific Integrity & Logic[1]
The "Why": Mechanism & Environmental Persistence
To handle this compound safely, one must understand its stability.[1] this compound belongs to the aminopolyol macrolactone class.[1]
-
Molecular Stability: The large macrocyclic ring confers chemical stability that resists standard hydrolysis.[1] Standard autoclaving (121°C, 15 psi) is designed to kill biological agents (bacteria/viruses) but is often insufficient to thermally degrade stable macrocyclic antibiotics.[1]
-
Mechanism of Action: It acts by inhibiting H+-ATPase (ATP synthase).[1] If released into the water table, this mechanism is universally toxic to aquatic life (fish, invertebrates) and disrupts microbial ecosystems, potentially selecting for resistant strains.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: While acute human toxicity is low, the compound is a bioactive solid.[1] Inhalation of dust is the primary exposure vector.[1]
| PPE Category | Specification | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of aerosolized particulates during weighing.[1] |
| Dermal | Double Nitrile Gloves (0.11mm min) | The "Double Glove" system ensures a visual breach indicator.[1] |
| Ocular | Chemical Splash Goggles | Prevents contact via dust or splash; standard safety glasses are insufficient for powders.[1] |
| Body | Tyvek® Lab Coat (Closed front) | Prevents accumulation on street clothes; disposable is preferred over cotton.[1] |
Part 3: Operational Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Weighing Debris)
Applicability: Expired stocks, weighing boats, contaminated gloves, and solid spill cleanup materials.[1]
-
Segregation: Do not mix with oxidizers or acids.[1] Use a dedicated Wide-Mouth Polyethylene (HDPE) Jar .
-
Labeling: Label clearly as "Hazardous Waste - this compound - Toxic to Aquatic Life." Do not simply label as "Chemical Waste."[1]
-
Containment:
-
Disposal Path: Transfer to EHS for Incineration .
Protocol B: Liquid Waste (Stock Solutions & High-Concentration Media)
Applicability: DMSO/Methanol stocks, mother liquors.[1]
-
Solvent Compatibility: Most Desertomycin stocks are in DMSO or Methanol.[1] These are ignitable waste streams.[1]
-
Collection: Collect in a dedicated solvent waste carboy (HDPE or Glass).
-
No-Drain Policy: ABSOLUTELY NO DRAIN DISPOSAL. Even with dilution, the antibiotic activity persists.[1]
-
Disposal Path: Tag as "Flammable/Toxic Waste" (due to solvent carrier) and route for Fuel Blending/Incineration .[1]
Protocol C: Trace Contaminated Cell Culture Media
Applicability: Media containing <100 µM this compound.[1]
Scientific Note: While many labs autoclave media and pour it down the drain, this practice is outdated for stable antibiotics.[1]
-
Inactivation (Biological): Add bleach (Sodium Hypochlorite) to a final concentration of 10% and let stand for 30 minutes.[1] This kills the biological agents (cells/bacteria).[1]
-
Sequestration (Chemical): Do NOT pour the bleached mixture down the drain.[1] The bleach inactivates the biology, but the chemistry of the macrolactone may survive or form chlorinated byproducts.
-
Disposal Path: Solidify the liquid using a polymer absorbent (e.g., Vermiculite or superabsorbent polymer) and dispose of it as Solid Chemical Waste for incineration.[1]
Part 4: Emergency Spill Management
Scenario: You drop a 10mg vial of solid this compound powder.[1]
-
Isolate: Evacuate the immediate 10ft radius.[1] Post a "Do Not Enter" sign.
-
PPE Up: Don N95 mask and double gloves immediately.[1]
-
Dampen: Do NOT dry sweep.[1] This creates dust.[1] Cover the powder gently with paper towels soaked in water (Desertomycin has limited water solubility, preventing rapid spread, but dampening prevents aerosolization).[1]
-
Scoop: Use a plastic scoop or dustpan to lift the damp towels and powder.[1]
-
Clean: Wipe the surface 3 times:
-
Dispose: All cleanup materials go into the Solid Hazardous Waste bin.
Part 5: Decision Logic & Workflow (Visualization)[1]
Figure 1: Decision matrix for this compound waste streams. Note the convergence on Incineration for all paths to prevent environmental release.
References
-
National Institutes of Health (NIH). (2024).[1] NIH Drain Discharge Guide: Antibiotics and Biohazardous Waste.[1][2] Retrieved from [Link][1]
-
MDPI. (2023).[1] Inhibitors of ATP Synthase as New Antibacterial Candidates. Molecules. Retrieved from [Link]
-
Bitesize Bio. (2025).[1][3] Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]
-
Society of Infectious Diseases Pharmacists (SIDP). (n.d.).[1] Antibiotic Disposal and Stewardship. Retrieved from [Link][1]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Desertomycin A
Welcome to your essential guide for the safe handling of Desertomycin A. As researchers and drug development professionals, our work with potent compounds like this compound demands the highest standards of safety and operational integrity. This document moves beyond a simple checklist, providing a deep, procedural framework rooted in the principles of causality and self-validating protocols. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring both the integrity of your research and the protection of your team.
This compound is a macrolide antibiotic belonging to the marginolactones family, isolated from Streptomyces species.[1][2][3] While it demonstrates promising broad-spectrum antibiotic activity against various bacteria and fungi, its "cytostatic action" and efficacy against human tumor cell lines, such as breast adenocarcinoma (MCF-7), necessitate that it be handled with the same precautions as a cytotoxic agent.[2][4] Occupational exposure to cytotoxic compounds can pose significant health risks, as they may be carcinogenic, mutagenic, or teratogenic.[5]
This guide provides the essential safety and logistical information for handling this compound, with a focus on robust Personal Protective Equipment (PPE) protocols, operational planning, and waste disposal.
Hazard Assessment and Control Hierarchy
Before any handling of this compound, a thorough risk assessment is mandatory. While one Safety Data Sheet (SDS) does not classify the compound under the Globally Harmonized System (GHS), its known biological activities warrant a cautious approach.[6] The primary principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source.
| Control Level | Application for this compound |
| Engineering Controls | The most effective control. All work with this compound powder (e.g., weighing, reconstituting) must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent aerosol inhalation. Solution-based work should also be performed in a BSC. |
| Administrative Controls | These are the policies and procedures that support a safe work environment. This includes comprehensive training for all personnel on the risks of cytotoxic compounds, proper handling techniques, and emergency procedures.[7] Clearly demarcate and restrict access to areas where this compound is handled and stored. |
| Personal Protective Equipment (PPE) | The final line of defense. PPE does not eliminate the hazard but provides a critical barrier between the user and the chemical.[8] The following sections will detail the specific PPE requirements. |
Comprehensive PPE Protocol for this compound
The selection and use of PPE must be meticulous. Contamination often occurs during the donning and doffing process. The following protocols are designed to be self-validating systems, minimizing the risk of exposure.
Core PPE Requirements
This table outlines the minimum PPE required for various tasks involving this compound.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Other |
| Unpacking/Storage | 2 pairs, chemotherapy-rated[7] | Disposable, back-fastening gown[7] | Safety glasses | Not required if no risk of aerosolization | Shoe covers[7] |
| Weighing Powder | 2 pairs, chemotherapy-rated | Disposable, back-fastening gown | Goggles and face shield[9] | Fit-tested N95 or higher respirator[9] | Shoe covers, hair bouffant |
| Reconstituting/Diluting | 2 pairs, chemotherapy-rated | Disposable, back-fastening gown | Goggles or safety glasses with side shields | Not required (in a BSC) | Shoe covers |
| Cell Culture/Assays | 2 pairs, chemotherapy-rated | Disposable, back-fastening gown | Safety glasses | Not required (in a BSC) | N/A |
| Spill Cleanup | 2 pairs, heavy-duty (e.g., nitrile)[9] | Disposable, back-fastening gown | Goggles and face shield[9] | Fit-tested N95 or higher respirator | Shoe covers/overshoes[9] |
| Waste Disposal | 2 pairs, chemotherapy-rated | Disposable, back-fastening gown | Safety glasses | Not required | Shoe covers |
Step-by-Step PPE Protocol (Donning & Doffing)
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of chemotherapy-rated gloves.
-
Gown: Wear a disposable, low-permeability gown with a solid front and back closure. Cuffs should be tucked under the inner gloves.[7]
-
Respirator: If required (e.g., for handling powder), perform a seal check on your fit-tested N95 respirator.[9]
-
Eye/Face Protection: Put on goggles and a face shield if required.
-
Outer Gloves: Don the second pair of chemotherapy-rated gloves, ensuring the cuffs are pulled over the gown sleeves.
Doffing Sequence (in the designated doffing area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them immediately in the designated cytotoxic waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown away from the body to contain any contamination on the inside. Dispose of immediately.
-
Exit the handling area.
-
Shoe Covers: Remove shoe covers.
-
Eye/Face Protection & Respirator: Remove face shield/goggles and respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Emergency Procedures: Spill Management
Prompt and correct action during a spill is vital to contain contamination. All labs handling this compound must have a dedicated cytotoxic spill kit readily accessible.[9]
Spill Response Workflow
Caption: Workflow for managing a this compound spill.
Operational Plan: Waste Disposal
All materials that come into contact with this compound are considered cytotoxic waste and must be segregated and disposed of according to hazardous waste regulations.[10][11] Improper disposal can contaminate other waste streams and pose a risk to human health and the environment.[11]
Waste Segregation and Disposal Pathway
The fundamental rule is to never mix cytotoxic waste with general or other types of hazardous waste.[10]
Caption: Decision pathway for cytotoxic waste disposal.
Key Disposal Steps:
-
Segregate at the Point of Use: Immediately place any contaminated item into the correct, clearly labeled cytotoxic waste container.[12]
-
Use Correct Containers: Use purple-lidded containers for sharps and purple bags/bins for non-sharp waste.[12][13]
-
Secure Storage: Store sealed waste containers in a secure, designated area away from general lab traffic.
-
Professional Disposal: All cytotoxic waste must be disposed of via high-temperature incineration by a certified hazardous waste management company.[12][13]
By adhering to these rigorous operational and safety protocols, you build a foundation of trust and integrity in your research. This guide serves as your partner in ensuring that the pursuit of scientific advancement with powerful compounds like this compound is conducted with an unwavering commitment to safety.
References
-
Eastwood, K., et al. (2017). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 23(1), 3-18. Available at: [Link]
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Samson, I. (n.d.). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. International Environmental Technology. Available at: [Link]
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Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Available at: [Link]
-
Dolak, L. A., et al. (1983). Desertomycin: purification and physical-chemical properties. The Journal of Antibiotics, 36(1), 13–19. Available at: [Link]
-
Macmillan Cancer Support. (2025). Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. Available at: [Link]
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NetRegs. (n.d.). Cytotoxic and cytostatic drugs. Available at: [Link]
-
Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. Available at: [Link]
-
Salmon, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. Available at: [Link]
-
Novus Environmental. (2024). Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Available at: [Link]
-
Stericycle. (2025). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Available at: [Link]
-
Zhang, Y., et al. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. Scientific Reports, 14(1), 14894. Available at: [Link]
-
Salmon, M., et al. (2019). (PDF) Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. ResearchGate. Available at: [Link]
-
Salmon, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PubMed. Available at: [Link]
-
BioAustralis. (n.d.). This compound Product Data Sheet. Available at: [Link]
-
BioAustralis. (2019). This compound Product Data Sheet (Updated). Available at: [Link]
-
Salmon, M., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PMC. Available at: [Link]
-
Semantic Scholar. (n.d.). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Available at: [Link]
-
El-Hawiet, A., et al. (2021). Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique. PubMed. Available at: [Link]
-
El-Hawiet, A., et al. (2021). Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique. Marine Drugs, 19(8), 424. Available at: [Link]
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- 3. bioaustralis.com [bioaustralis.com]
- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
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- 9. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
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- 11. danielshealth.com [danielshealth.com]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 13. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
